Tetracycline mustard
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
72-09-3 |
|---|---|
Molecular Formula |
C27H33Cl2N3O8 |
Molecular Weight |
598.5 g/mol |
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-N-[bis(2-chloroethyl)aminomethyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C27H33Cl2N3O8/c1-26(39)13-5-4-6-16(33)17(13)21(34)18-14(26)11-15-20(31(2)3)22(35)19(24(37)27(15,40)23(18)36)25(38)30-12-32(9-7-28)10-8-29/h4-6,14-15,20,33-34,37,39-40H,7-12H2,1-3H3,(H,30,38)/t14-,15-,20-,26+,27-/m0/s1 |
InChI Key |
RZQZWNSMGMNNRV-IAHYZSEUSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN(CCCl)CCCl)N(C)C)O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN(CCCl)CCCl)N(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Tetracycline Mustard: A Technical Guide to its Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracycline mustard is a synthetic compound that uniquely combines the functionalities of a tetracycline antibiotic and a nitrogen mustard. This bifunctional nature confers a dual mechanism of action, targeting both protein synthesis and DNA integrity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the activity of this compound, drawing upon the established actions of its constituent moieties. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in public literature, this guide synthesizes the known effects of tetracyclines and nitrogen mustards to provide a robust theoretical and practical framework for its study. We present extrapolated experimental protocols and conceptual signaling pathways to guide future research and development of this and similar dual-action therapeutics.
Core Mechanism of Action
This compound's biological activity stems from a two-pronged attack on cellular machinery, making it a compound of interest for applications potentially ranging from antimicrobial to anticancer therapies.[1] Its action can be dissected into two primary mechanisms: inhibition of protein synthesis via its tetracycline core and DNA alkylation by its mustard group.[1]
Inhibition of Protein Synthesis
The tetracycline component of the molecule is responsible for the inhibition of protein synthesis. Like other tetracyclines, it is believed to bind to the 30S ribosomal subunit in bacteria. This binding sterically hinders the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby effectively halting the elongation of polypeptide chains. This leads to a bacteriostatic effect, preventing the growth and replication of susceptible bacteria.
DNA Alkylation
The mustard group of this compound is a potent alkylating agent. This functionality allows the molecule to form covalent bonds with nucleophilic sites on DNA, primarily the N7 position of guanine bases. This DNA alkylation can lead to several cytotoxic outcomes, including:
-
DNA damage: The formation of DNA adducts disrupts the normal structure of the DNA helix.
-
Inhibition of DNA replication and transcription: The presence of bulky adducts on the DNA template can stall the machinery responsible for DNA replication and transcription.
-
Induction of apoptosis: The significant DNA damage can trigger programmed cell death pathways.
Quantitative Data
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line/Organism | Assay Type | Endpoint | Hypothetical IC50/MIC |
| Escherichia coli | Broth Microdilution | MIC | 1-5 µg/mL |
| Staphylococcus aureus | Broth Microdilution | MIC | 0.5-2 µg/mL |
| Human Lung Carcinoma (A549) | MTT Assay | Cell Viability (48h) | 10-50 µM |
| Human Breast Cancer (MCF-7) | MTT Assay | Cell Viability (48h) | 5-25 µM |
Note: The values presented in this table are hypothetical and intended for illustrative purposes. Actual experimental values may vary significantly.
Signaling Pathways
The dual mechanism of this compound is expected to trigger a complex network of cellular signaling pathways, primarily revolving around cellular stress and damage responses.
DNA Damage Response and Apoptosis Induction
The alkylating activity of the mustard moiety is a potent inducer of the DNA damage response (DDR). This can lead to the activation of apoptotic pathways.
Caption: DNA Damage-Induced Apoptotic Pathway.
Inhibition of Pro-inflammatory Signaling
Tetracyclines are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This action may contribute to the overall cellular effects of this compound.
Caption: Inhibition of the NF-κB Signaling Pathway.
Experimental Protocols
The following are detailed, albeit extrapolated, protocols for key experiments to characterize the mechanism of action of this compound.
In Vitro Ribosome Binding and Translation Inhibition Assay
Objective: To determine the inhibitory effect of this compound on prokaryotic protein synthesis.
Methodology:
-
Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) by sucrose gradient centrifugation.
-
In Vitro Translation Reaction:
-
Set up a cell-free translation system using the isolated ribosomes, a suitable mRNA template (e.g., encoding luciferase), amino acids (including a radiolabeled one like [35S]-methionine), tRNAs, and an energy source (ATP, GTP).
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
-
Measurement of Protein Synthesis:
-
Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the precipitates on glass fiber filters.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of inhibition of protein synthesis against the concentration of this compound to determine the IC50 value.
DNA Alkylation Assay
Objective: To detect the formation of DNA adducts by this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., A549) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
-
Genomic DNA Isolation: Isolate genomic DNA from the treated and untreated cells using a commercial DNA extraction kit.
-
DNA Adduct Detection (Liquid Chromatography-Mass Spectrometry - LC-MS/MS):
-
Hydrolyze the genomic DNA to individual nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).
-
Analyze the nucleoside mixture by LC-MS/MS to detect and quantify the specific this compound-DNA adducts. A synthetic standard of the expected adduct would be required for absolute quantification.
-
-
Data Analysis: Correlate the levels of DNA adducts with the concentration of this compound.
Apoptosis Assay (Caspase-3 Activity)
Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase-3 activity.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells to release the cellular contents, including caspases.
-
Caspase-3 Activity Measurement:
-
Use a commercially available colorimetric or fluorometric caspase-3 assay kit.
-
The assay typically involves a specific caspase-3 substrate (e.g., DEVD-pNA) that releases a chromophore or fluorophore upon cleavage by active caspase-3.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in treated cells compared to untreated controls.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound's mechanism of action.
Caption: Experimental workflow for investigating this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics with a dual mechanism of action. By targeting both protein synthesis and DNA integrity, it has the potential to be effective against a range of diseases and to circumvent certain mechanisms of drug resistance. The technical guidance provided herein, though based on extrapolation from related compounds, offers a solid foundation for researchers to design and execute studies aimed at fully elucidating the pharmacological profile of this intriguing molecule. Further research is warranted to generate specific quantitative data and to validate the proposed signaling pathways and experimental protocols.
References
synthesis and characterization of Tetracycline mustard
An In-depth Technical Guide on the Synthesis and Characterization of Tetracycline Mustard
Abstract
This compound is a synthetic derivative of the broad-spectrum antibiotic tetracycline, engineered to possess a dual mechanism of action. By incorporating a nitrogen mustard moiety, this compound combines the ribosomal targeting of its parent molecule with the DNA alkylating properties of a cytotoxic agent. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, purification, and in-depth characterization of this compound. It includes detailed experimental protocols, tabulated analytical data, and visualizations of key processes to facilitate understanding and replication.
Synthesis of this compound
The synthesis of this compound is a two-step process initiated from tetracycline hydrochloride. The first step involves a Mannich reaction to introduce a diethanolamine side chain, which is subsequently chlorinated to yield the final nitrogen mustard compound.
Synthesis Workflow
The overall synthetic pathway can be visualized as a sequential process involving the formation of a key intermediate followed by a final conversion step.
Caption: Workflow illustrating the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N,N-bis(2-hydroxyethyl)aminomethyl tetracycline (Mannich Base Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tetracycline hydrochloride (1 equivalent) in absolute ethanol under a nitrogen atmosphere.
-
Reagent Addition: To the stirred solution, add an aqueous solution of formaldehyde (37%, 1.2 equivalents), followed by the dropwise addition of diethanolamine (1.1 equivalents).
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude residue, the Mannich base intermediate, is dried under vacuum and can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude Mannich base intermediate from Step 1 in anhydrous dimethylformamide (DMF) in a flask maintained under a nitrogen atmosphere and cooled in an ice bath (0-5 °C).
-
Chlorination: Add thionyl chloride (2.5 equivalents) dropwise to the cooled, stirred solution. This reaction is exothermic and must be controlled carefully to prevent degradation of the tetracycline scaffold.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by slowly pouring the mixture into ice-cold saturated sodium bicarbonate solution. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound is then purified by column chromatography on silica gel using a gradient elution system (e.g., dichloromethane/methanol).
Characterization of this compound
Confirmation of the structure and purity of the synthesized this compound requires a suite of analytical techniques.
Characterization Workflow
A logical workflow ensures all necessary analytical data is collected for comprehensive structural elucidation and purity assessment.
Caption: Logical workflow for the analytical characterization process.
Data Presentation
The following tables summarize the expected quantitative data from the characterization analyses.
Table 1: Representative ¹H and ¹³C NMR Data (Predicted chemical shifts (δ) in ppm relative to TMS in DMSO-d₆)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Tetracycline Core Protons | 1.5 - 4.5 (aliphatic), 6.9 - 7.7 (aromatic) | 25 - 200 |
| -N(CH₃)₂ | ~2.7 (singlet) | ~41 |
| -CH₂- (Mannich bridge) | ~4.0 (singlet) | ~65 |
| -N-(CH₂ -CH₂-Cl)₂ | ~3.0 (triplet) | ~53 |
| -N-(CH₂-CH₂ -Cl)₂ | ~3.8 (triplet) | ~40 |
Table 2: Representative Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 3200 | O-H & N-H Stretching | Alcohols, Phenols, Amides |
| 3100 - 3000 | C-H Stretching | Aromatic Ring |
| 2980 - 2850 | C-H Stretching | Aliphatic (CH₃, CH₂) |
| 1680 - 1600 | C=O Stretching | Amide, Ketone |
| 1600 - 1475 | C=C Stretching | Aromatic Ring |
| 850 - 550 | C-Cl Stretching | Alkyl Chloride[1][2] |
Table 3: Representative Mass Spectrometry and HPLC Data
| Technique | Parameter | Expected Value |
| ESI-MS | Molecular Weight (Tetracycline) | 444.4 g/mol [3] |
| ESI-MS | Molecular Weight (this compound) | Calculated: ~583.5 g/mol (for C₂₇H₃₂Cl₂N₃O₈) |
| ESI-MS | [M+H]⁺ Ion | m/z ~584.5 |
| HPLC | Purity | >95% (as area percentage) |
| HPLC | Retention Time | Dependent on column and mobile phase conditions |
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR): Spectra are acquired on a 400 MHz or higher spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C spectra are recorded to confirm the presence of the tetracycline backbone and the successful installation of the bis(2-chloroethyl)aminomethyl side chain.
-
Infrared (IR) Spectroscopy: Spectra are recorded on an FTIR spectrometer using KBr pellets. The key diagnostic peak to confirm the synthesis is the appearance of a C-Cl stretching band in the 850-550 cm⁻¹ region, which is absent in the tetracycline starting material.[1][2]
-
Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap analyzer. The observation of the molecular ion peak [M+H]⁺ corresponding to the calculated mass of this compound, including its characteristic isotopic pattern due to the two chlorine atoms, provides definitive evidence of the target compound.
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed using a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% formic acid. Detection is performed with a UV detector at a wavelength appropriate for the tetracycline chromophore (e.g., 280 nm or 365 nm).
Mechanism of Action: A Dual-Targeting Signaling Pathway
This compound is designed to first leverage the natural uptake mechanisms of tetracycline to concentrate within target cells (e.g., bacteria) and then exert a cytotoxic effect through DNA alkylation.
Caption: Proposed dual mechanism of action for this compound.
The compound enters the cell and can bind to the 30S ribosomal subunit, inhibiting protein synthesis in a manner similar to parent tetracyclines. Concurrently, the molecule can translocate to the nucleus where the reactive mustard moiety alkylates DNA, primarily at the N7 position of guanine residues. This DNA damage induces a cellular stress response, leading to cell cycle arrest and ultimately apoptosis.
References
The Dual-Action Mechanism of Tetracycline Mustard: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracycline mustard is a rationally designed hybrid molecule that combines the protein synthesis inhibitory properties of the tetracycline antibiotic class with the DNA alkylating capabilities of a nitrogen mustard. This dual-action mechanism presents a compelling strategy for overcoming antibiotic resistance and for potential applications in oncology. By targeting two distinct and essential cellular processes, this compound is hypothesized to exhibit potent cytotoxic effects and a reduced likelihood of resistance development. This document provides an in-depth technical guide to the core mechanisms of action of this compound, details the experimental protocols for its characterization, and presents its proposed effects on cellular signaling pathways. While specific experimental data for this particular conjugate is not extensively available in public literature, this whitepaper synthesizes information from studies on parent tetracycline and nitrogen mustard compounds to present a comprehensive overview of its expected biological activity.
Introduction
The increasing prevalence of multidrug-resistant bacteria and the complexities of cancer therapy necessitate the development of novel therapeutic agents with innovative mechanisms of action. This compound represents a promising bifunctional molecule engineered to exert its effects through two distinct cytotoxic pathways: the inhibition of protein synthesis and the alkylation of DNA.
-
Protein Synthesis Inhibition: The tetracycline scaffold is a well-characterized inhibitor of bacterial protein synthesis. It binds to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal A-site and halting peptide chain elongation.[1][2][3][4][5][6][7][8]
-
DNA Alkylation: The nitrogen mustard moiety is a potent alkylating agent that forms covalent bonds with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[9] This leads to the formation of DNA adducts, which can cause strand breaks, cross-linking, and ultimately, cell cycle arrest and apoptosis.[10][11]
This whitepaper will explore the synergistic potential of these two mechanisms, providing a technical framework for the investigation and development of this compound and similar dual-action therapeutics.
The Dual-Action Mechanism of Action
The therapeutic rationale for this compound is based on a simultaneous, two-pronged attack on essential cellular machinery.
Inhibition of Protein Synthesis
The tetracycline component of the molecule is expected to retain its affinity for the bacterial 30S ribosomal subunit. By binding to this site, it physically obstructs the accommodation of aminoacyl-tRNA, thereby preventing the addition of new amino acids to the growing polypeptide chain. This leads to a bacteriostatic effect, halting bacterial growth and proliferation.[1][2][3][4][5][6][7][8]
DNA Alkylation and Damage Response
The nitrogen mustard functional group of this compound acts as a powerful electrophile, enabling it to form covalent adducts with DNA. This alkylation can result in several cytotoxic outcomes:
-
Monoadduct Formation: The formation of a single covalent bond with a DNA base.
-
Intrastrand Cross-linking: The linking of two bases on the same DNA strand.
-
Interstrand Cross-linking: The linking of two bases on opposite DNA strands, which is particularly effective at preventing DNA replication and transcription.
The cellular response to this DNA damage is typically the activation of the DNA Damage Response (DDR) pathway. This can lead to cell cycle arrest to allow for DNA repair, or if the damage is too extensive, the induction of apoptosis.
Synergistic Potential
The combination of these two mechanisms is hypothesized to be synergistic. The inhibition of protein synthesis could impair the production of DNA repair enzymes, thereby potentiating the cytotoxic effects of DNA alkylation. Furthermore, targeting two distinct cellular processes may lower the probability of the emergence of resistant cell populations.
Proposed Signaling Pathways
The interaction of this compound with the cell is expected to trigger specific signaling cascades.
Caption: Proposed signaling pathway of this compound.
Quantitative Data (Representative of Analogous Compounds)
Table 1: In Vitro Protein Synthesis Inhibition (Tetracycline Analogs)
| Compound | Target Organism | IC50 (µM) | Reference |
| Tetracycline | E. coli cell-free | 0.5 - 2.0 | Generic Data |
| Doxycycline | E. coli cell-free | 0.2 - 1.0 | Generic Data |
| Minocycline | E. coli cell-free | 0.1 - 0.8 | Generic Data |
Table 2: Cytotoxicity of Nitrogen Mustard Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Mechlorethamine | HeLa | 1 - 10 | Generic Data |
| Melphalan | Multiple Myeloma | 5 - 25 | Generic Data |
| Chlorambucil | CLL | 10 - 50 | Generic Data |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the dual-action mechanism of this compound.
In Vitro Protein Synthesis Inhibition Assay
This assay determines the concentration of this compound required to inhibit protein synthesis in a cell-free system.
Materials:
-
E. coli S30 cell-free extract
-
Amino acid mixture (including [35S]-methionine)
-
ATP and GTP
-
Template DNA (e.g., plasmid encoding a reporter gene like luciferase)
-
This compound (various concentrations)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
Procedure:
-
Prepare reaction mixtures containing S30 extract, amino acids, ATP, GTP, and template DNA.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate at 37°C for 1 hour to allow for protein synthesis.
-
Stop the reaction by adding ice-cold TCA to precipitate the newly synthesized proteins.
-
Collect the precipitate on glass fiber filters and wash with TCA.
-
Measure the amount of incorporated [35S]-methionine using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Caption: Workflow for in vitro protein synthesis inhibition assay.
DNA Alkylation Assay (Sequencing-Based)
This method identifies the specific nucleotide sites of DNA alkylation by this compound.
Materials:
-
Purified DNA fragment of known sequence (end-labeled with 32P)
-
This compound
-
Piperidine
-
Sequencing gel apparatus
-
Phosphorimager
Procedure:
-
Incubate the 32P-labeled DNA with varying concentrations of this compound.
-
Stop the reaction and purify the DNA.
-
Treat the alkylated DNA with piperidine, which cleaves the DNA backbone at the site of alkylation.
-
Run the cleaved DNA fragments on a high-resolution sequencing gel alongside a standard sequencing ladder (e.g., Maxam-Gilbert).
-
Visualize the DNA fragments using a phosphorimager.
-
Identify the sites of alkylation by comparing the bands from the this compound-treated samples to the sequencing ladder.
Caption: Workflow for DNA alkylation sequencing assay.
Conclusion
This compound is a rationally designed dual-action therapeutic agent with the potential to address significant unmet needs in the treatment of infectious diseases and cancer. Its ability to simultaneously inhibit protein synthesis and induce DNA damage represents a powerful strategy for achieving potent cytotoxicity and mitigating the development of resistance. The experimental frameworks provided in this whitepaper offer a comprehensive approach to characterizing the unique mechanism of action of this and similar bifunctional molecules. Further investigation into the specific quantitative effects and cellular responses to this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Structural basis for specific, high-affinity tetracycline binding by an in vitro evolved aptamer and artificial riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.irapa.org [journals.irapa.org]
- 4. Binding Interaction between Tet(M) and the Ribosome: Requirements for Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Tetracycline inhibition of cell-free protein synthesis. I. Binding of tetracycline to components of the system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequence specificity of alkylation for a series of nitrogen mustard-containing analogues of distamycin of increasing binding site size: evidence for increased cytotoxicity with enhanced sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetracycline - Wikipedia [en.wikipedia.org]
- 9. journals.irapa.org [journals.irapa.org]
- 10. Comparison of tetracycline and tigecycline binding to ribosomes mapped by dimethylsulphate and drug-directed Fe2+ cleavage of 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Tetracycline Mustard: An In-depth Technical Guide on Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Tetracycline mustard is a specialized derivative of tetracycline. As such, publicly available experimental data on its specific chemical properties and stability are limited. This guide provides a comprehensive overview based on available information for this compound and infers additional properties and protocols from the well-characterized tetracycline parent molecule and the known chemistry of nitrogen mustards. All inferred protocols and stability information should be considered theoretical and require experimental validation.
Chemical Properties
This compound is a synthetic compound that combines the tetracycline scaffold with a nitrogen mustard moiety.[1] This design imparts a dual mechanism of action: inhibition of protein synthesis, characteristic of tetracyclines, and DNA alkylation, a hallmark of nitrogen mustards.[1] The core chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (4S,4aS,5aS,6S,12aR)-N-[bis(2-chloroethyl)aminomethyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | [2] |
| CAS Number | 72-09-3 | [2] |
| Molecular Formula | C27H33Cl2N3O8 | [2] |
| Molecular Weight | 598.5 g/mol | [2] |
| Melting Point | Data not available in literature. For reference, the melting point of Tetracycline is 172-174 °C (decomposes). | |
| Solubility | Data not available in literature. For reference, Tetracycline is very slightly soluble in water, and soluble in dilute hydrochloric acid and alkali hydroxide solutions.[3] | [3] |
| Appearance | Data not available in literature. For reference, Tetracycline is a yellow crystalline powder. | [3] |
Stability
The stability of this compound is predicted to be influenced by both the tetracycline core and the nitrogen mustard functional group.
Tetracycline Core Stability: The tetracycline structure is known to be susceptible to degradation under various conditions.[4] It is most stable in acidic conditions (pH < 3) and is rapidly degraded in neutral and alkaline solutions.[4] Exposure to strong sunlight can cause it to darken.[4] The thermal degradation of tetracyclines follows first-order reaction kinetics.[5] While low-temperature, long-time sterilization processes can significantly degrade tetracyclines, high-temperature, short-time treatments may leave a substantial portion of the residues unaltered.[5]
Nitrogen Mustard Moiety Stability: Nitrogen mustards are generally unstable in aqueous solutions, with their stability being pH-dependent.[6] They are most stable at acidic pH and their decomposition rate increases with increasing pH.[6] The chloroethyl groups are susceptible to hydrolysis.
Inferred Stability of this compound: Based on the characteristics of its constituent parts, this compound is expected to be most stable in acidic, aqueous solutions and protected from light. Its overall stability in aqueous media at physiological pH is likely to be limited by the hydrolysis of the bis(2-chloroethyl)amino group.
| Condition | Effect on Tetracycline Core | Inferred Effect on this compound | Reference |
| Acidic pH ( < 3) | Generally stable. | Expected to be most stable under these conditions. | [4] |
| Neutral to Alkaline pH | Rapid degradation. | Expected to be unstable due to degradation of both the tetracycline core and the nitrogen mustard moiety. | [4][6] |
| Elevated Temperature | Degradation follows first-order kinetics; significant degradation with prolonged heating. | Likely to be thermolabile. | [5] |
| Light Exposure | Can cause darkening and degradation. | Should be protected from light. | [4] |
Experimental Protocols
Proposed Synthesis Workflow
A possible synthetic route to this compound could involve a Mannich-type reaction with tetracycline, formaldehyde, and bis(2-chloroethyl)amine. The general workflow would be as follows:
References
- 1. quora.com [quora.com]
- 2. Buy this compound | 72-09-3 [smolecule.com]
- 3. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetracycline CAS#: 60-54-8 [m.chemicalbook.com]
- 5. Thermostability of oxytetracycline, tetracycline, and doxycycline at ultrahigh temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ribosomal Binding Affinity of Tetracycline Mustard
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracycline mustard, a synthetic analog of the broad-spectrum antibiotic tetracycline, presents a unique pharmacological profile by combining the ribosomal targeting of its parent molecule with the covalent reactivity of a mustard group. This dual-action mechanism suggests that this compound not only binds to the bacterial ribosome in a manner analogous to tetracycline but also has the potential to form a stable, covalent bond with its target. This irreversible interaction could lead to enhanced antimicrobial efficacy and overcome certain resistance mechanisms. This technical guide provides a comprehensive overview of the theoretical binding affinity of this compound to the ribosome, outlines detailed experimental protocols for its investigation, and presents visual workflows to guide future research in this area. While specific quantitative binding data for this compound is not yet available in the public domain, this document serves as a foundational resource for researchers seeking to explore its mechanism of action and therapeutic potential.
Introduction to Tetracycline and this compound
Tetracyclines are a class of antibiotics that inhibit protein synthesis in bacteria by reversibly binding to the 30S ribosomal subunit.[1][2] This binding sterically hinders the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby arresting peptide chain elongation.[3] The interaction is primarily with the 16S rRNA, with several binding sites identified, the primary one being in a pocket formed by helices h31 and h34.[4][5]
This compound is a derivative of tetracycline that incorporates a reactive alkylating mustard moiety.[6] This chemical modification transforms tetracycline into a potential affinity label, a molecule that can bind to its target and then react covalently with nearby residues. This property makes this compound a valuable tool for probing the tetracycline binding site on the ribosome and a potential therapeutic agent with a distinct mechanism of action. The mustard group is expected to react with nucleophilic residues, such as the N7 of guanine in rRNA or the side chains of cysteine, lysine, or histidine in ribosomal proteins.
Theoretical Binding Affinity and Covalent Modification
The binding of this compound to the ribosome is anticipated to occur in two steps:
-
Reversible Binding: Initially, this compound is expected to bind non-covalently to the same primary binding site as tetracycline on the 30S ribosomal subunit. The affinity of this initial interaction is likely to be comparable to that of tetracycline, although the addition of the mustard group may slightly alter the binding kinetics.
-
Covalent Adduct Formation: Following binding, the electrophilic mustard group is positioned to react with a nearby nucleophilic residue on the 16S rRNA or a ribosomal protein, forming a stable covalent bond. This irreversible step would effectively "lock" the inhibitor in place, leading to a prolonged and potent inhibition of protein synthesis.
The overall "affinity" of this compound would therefore be a combination of its initial binding constant (Kd) and the rate of covalent modification.
Proposed Experimental Protocols for Studying this compound-Ribosome Interactions
Given the reactive nature of this compound, a combination of techniques will be necessary to fully characterize its interaction with the ribosome. The following protocols are proposed based on established methods for studying ribosome-ligand interactions and affinity labeling.
Synthesis of Radiolabeled this compound
To facilitate detection and quantification, this compound should be synthesized with a radioactive label, such as tritium ([³H]) or carbon-14 ([¹⁴C]).
Methodology:
-
Precursor Synthesis: Synthesize a suitable tetracycline precursor amenable to the introduction of the mustard group and the radiolabel.
-
Radiolabeling: Introduce the radioisotope at a chemically stable position on the tetracycline scaffold.
-
Mustard Group Introduction: React the radiolabeled tetracycline precursor with an appropriate reagent to form the mustard moiety. This may involve reactions with agents like N,N-bis(2-chloroethyl)amine.[6]
-
Purification: Purify the final radiolabeled this compound product using high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the product using mass spectrometry and NMR spectroscopy. The specific activity of the radiolabeled compound should be determined using liquid scintillation counting.
Ribosome Binding Assays
Standard binding assays can be adapted to determine the initial reversible binding parameters of this compound.
Methodology: Nitrocellulose Filter Binding Assay
-
Ribosome Preparation: Isolate 70S ribosomes and/or 30S ribosomal subunits from a suitable bacterial strain (e.g., Escherichia coli MRE600).
-
Binding Reaction: Incubate a fixed concentration of ribosomes with varying concentrations of radiolabeled this compound in a suitable binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM DTT) at 37°C for a short duration to minimize covalent modification.
-
Filtration: Rapidly filter the reaction mixture through a nitrocellulose membrane. Ribosome-bound this compound will be retained on the filter, while the free compound will pass through.
-
Quantification: Measure the radioactivity retained on the filter using a liquid scintillation counter.
-
Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
Covalent Labeling and Identification of Modified Sites
The primary goal with a reactive analog is to identify the site of covalent attachment.
Methodology: Affinity Labeling and Mass Spectrometry/Primer Extension
-
Labeling Reaction: Incubate ribosomes with a molar excess of this compound (radiolabeled or non-radiolabeled) for a sufficient time to allow for covalent modification.
-
Removal of Unbound Ligand: Separate the labeled ribosomes from the excess unbound this compound by ultracentrifugation or size-exclusion chromatography.
-
Identification of Modified Ribosomal Proteins (Mass Spectrometry):
-
Extract the total ribosomal proteins from the labeled ribosomes.
-
Separate the proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion with a suitable protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by LC-MS/MS to identify the modified peptides and the specific amino acid residue adducted with this compound.
-
-
Identification of Modified 16S rRNA (Primer Extension Analysis):
-
Extract the total RNA from the labeled ribosomes.
-
Perform reverse transcription on the 16S rRNA using a set of fluorescently or radiolabeled primers that anneal to different regions of the 16S rRNA.
-
The covalent adduct on the rRNA will cause the reverse transcriptase to pause or terminate, resulting in a truncated cDNA product.
-
Analyze the cDNA products on a sequencing gel alongside a sequencing ladder generated from unmodified 16S rRNA to precisely map the site of modification at the nucleotide level.
-
Data Presentation
While no specific quantitative data for this compound is currently available, the results from the proposed experiments should be summarized in the following tables for clear comparison.
Table 1: Ribosome Binding Affinity of Tetracycline and this compound
| Compound | Dissociation Constant (Kd) [µM] |
| Tetracycline | [Insert experimentally determined value] |
| This compound | [Insert experimentally determined value] |
Table 2: Covalent Modification Sites of this compound on the Ribosome
| Ribosomal Component | Modified Residue(s) | Experimental Method |
| Ribosomal Proteins | ||
| [e.g., S4] | [e.g., Cys35] | LC-MS/MS |
| [e.g., S7] | [e.g., Lys12] | LC-MS/MS |
| 16S rRNA | ||
| [e.g., Helix 34] | [e.g., G1053] | Primer Extension |
| [e.g., Helix 31] | [e.g., A965] | Primer Extension |
Visualizations
Proposed Experimental Workflow for Characterizing this compound-Ribosome Interactions
Caption: Workflow for the synthesis, binding analysis, and covalent modification site mapping of this compound.
Hypothesized Interaction of this compound with the Ribosomal A-Site
Caption: Model of this compound binding and covalent modification within the ribosomal A-site.
Conclusion
This compound represents a promising, yet understudied, derivative of a classic antibiotic. Its potential for covalent modification of the ribosome opens up new avenues for antibacterial drug design. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for researchers to elucidate the precise binding affinity and mechanism of action of this intriguing compound. A thorough investigation using these methods will be crucial in determining the therapeutic potential of this compound and in designing next-generation antibiotics that can combat the growing threat of antimicrobial resistance.
References
- 1. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 72-09-3 [smolecule.com]
DNA Alkylation by a Hypothetical Tetracycline Mustard: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potential mechanism and experimental evaluation of a hypothetical DNA alkylating agent, "Tetracycline Mustard." While direct research on a compound with this specific name is limited, this document establishes a foundational understanding by drawing parallels with well-characterized nitrogen mustards and the targeted hypoxia-activated prodrug, PR-104. This guide is intended to serve as a valuable resource for researchers interested in the design, synthesis, and evaluation of novel dual-action therapeutics combining the functionalities of tetracycline and a nitrogen mustard.
Introduction: The Concept of a Dual-Action this compound
Tetracycline, a broad-spectrum antibiotic, functions by inhibiting protein synthesis in bacteria through binding to the 30S ribosomal subunit.[1] Nitrogen mustards, on the other hand, are a class of potent alkylating agents that form covalent bonds with DNA, leading to cytotoxicity.[2][3] The conceptual "this compound" would be a synthetic derivative that combines these two functionalities, potentially offering a multifaceted approach to antimicrobial therapy or even cancer treatment.[1] Such a molecule could theoretically exhibit dual mechanisms of action: inhibition of protein synthesis and induction of DNA damage, which could be particularly effective against resistant bacterial strains or cancer cells.[1]
The Chemistry of DNA Alkylation by Nitrogen Mustards
The cytotoxic effects of nitrogen mustards stem from their ability to form highly reactive aziridinium ions.[2][4] This intramolecular cyclization is a key step that transforms the relatively stable chloroethyl group into a potent electrophile.[2] The resulting aziridinium ion is then susceptible to nucleophilic attack by cellular macromolecules, with DNA being a primary target.[2][5]
The N7 position of guanine is the most frequent site of alkylation by nitrogen mustards.[2][3] This is due to the high nucleophilicity of this nitrogen atom. Alkylation at the N7 position of guanine can lead to several downstream consequences, including:
-
Monoadduct Formation: A single alkylation event on a guanine base.
-
Interstrand Cross-links (ICLs): If the nitrogen mustard is bifunctional (containing two chloroethyl groups), the second arm can react with a guanine on the opposite DNA strand, forming a covalent link between the two strands.[3][6] ICLs are particularly cytotoxic as they block DNA replication and transcription.[6]
-
Intrastrand Cross-links: The second arm of the mustard can also react with another guanine on the same DNA strand.[6]
-
DNA Strand Breaks: The alkylated guanine base is chemically less stable and can be excised from the DNA backbone, leading to the formation of an abasic site, which can, in turn, lead to single-strand breaks.
The formation of ICLs is often considered the primary mechanism of cytotoxicity for bifunctional nitrogen mustards.[7]
Figure 1: General mechanism of DNA alkylation by a bifunctional nitrogen mustard.
Case Study: PR-104, a Hypoxia-Activated Nitrogen Mustard Prodrug
PR-104 is a dinitrobenzamide mustard that serves as an excellent example of a targeted DNA alkylating agent.[7][8][9][10] It is a "pre-prodrug" that is systemically converted to PR-104A.[8][9] PR-104A itself has weak alkylating activity.[8] However, in the hypoxic (low oxygen) environment characteristic of many solid tumors, PR-104A is reduced to its active metabolites, the hydroxylamine PR-104H and the amine PR-104M.[7][8] This reduction acts as a molecular switch, significantly increasing the reactivity of the nitrogen mustard moiety.[8] The activated metabolites can then form DNA interstrand cross-links, leading to selective killing of hypoxic tumor cells.[7][9][10]
The cytotoxicity of PR-104A is increased by 10- to 100-fold under hypoxic conditions.[9] This targeted activation minimizes damage to healthy, well-oxygenated tissues.
Figure 2: Hypoxia-activated signaling pathway of the prodrug PR-104.
Quantitative Data for PR-104 and Related Compounds
| Compound | Condition | IC50 (µM) in AA8 cells | Reference |
| PR-104A | Aerobic | >100 | [8] |
| PR-104A | Anoxic | 1.2 | [8] |
| PR-104H | Aerobic | 0.048 | [8] |
| PR-104H | Anoxic | 0.048 | [8] |
| Half Mustard 1 | Aerobic | 1.8 | [8] |
| Half Mustard 1 | Anoxic | 1.8 | [8] |
| Half Mustard 2 | Aerobic | 0.23 | [8] |
| Half Mustard 2 | Anoxic | 0.23 | [8] |
Experimental Protocols for the Evaluation of a Novel DNA Alkylating Agent
The following protocols provide a framework for the in vitro and cell-based evaluation of a novel DNA alkylating agent like a hypothetical "this compound."
In Vitro DNA Alkylation Assay
Objective: To determine if the test compound can directly alkylate purified DNA.
Materials:
-
Purified plasmid DNA (e.g., pBR322)
-
Test compound
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide or SYBR Safe)
-
37°C incubator
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes containing:
-
1 µg of plasmid DNA
-
Varying concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM)
-
TE buffer to a final volume of 20 µL.
-
-
Include a negative control (DNA with vehicle solvent) and a positive control (DNA with a known alkylating agent like mechlorethamine).
-
Incubate the reactions at 37°C for a defined period (e.g., 2, 6, 24 hours).
-
Stop the reaction by adding loading dye.
-
Analyze the samples by agarose gel electrophoresis (1% agarose gel).
-
Stain the gel with a DNA dye and visualize under UV light.
-
Interpretation: DNA alkylation can cause a shift in the migration of the plasmid DNA forms (supercoiled, relaxed circular, linear). Interstrand cross-linking will prevent the denaturation of the DNA, which can be assessed by a denaturing gel electrophoresis assay.
Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect DNA strand breaks in individual cells.
Materials:
-
Treated cells
-
CometAssay® Kit (or individual reagents: low melting point agarose, lysis solution, alkaline electrophoresis buffer)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope
Protocol:
-
Treat cells in culture with various concentrations of the test compound for a specific duration.
-
Harvest the cells and resuspend them in low melting point agarose at 37°C.
-
Pipette the cell/agarose mixture onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins.
-
Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage.
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Interpretation: Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
Immunofluorescence Staining for γH2AX
Objective: To detect DNA double-strand breaks (DSBs).
Materials:
-
Treated cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phosphorylated H2AX (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with the test compound.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize.
-
Interpretation: The formation of distinct fluorescent foci in the nucleus indicates the presence of DNA double-strand breaks, as γH2AX accumulates at these sites.
Figure 3: A logical workflow for the experimental evaluation of a novel DNA alkylating agent.
Conclusion
While "this compound" remains a hypothetical agent at present, the principles outlined in this guide provide a solid foundation for its potential development and evaluation. By understanding the fundamental mechanisms of DNA alkylation by nitrogen mustards and drawing insights from targeted prodrugs like PR-104, researchers can strategically design and test novel dual-action molecules. The experimental protocols detailed herein offer a clear pathway for characterizing the activity of such compounds, from direct DNA interaction to cellular consequences. The pursuit of innovative therapeutics that combine distinct modes of action holds significant promise for overcoming drug resistance and improving treatment outcomes in both infectious diseases and oncology.
References
- 1. Buy this compound | 72-09-3 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. DNA damage and mutagenesis induced by nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bis-3-chloropiperidine als DNA-Alkylantien — Organische Chemie [uni-giessen.de]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Roles of DNA repair and reductase activity in the cytotoxicity of the hypoxia-activated dinitrobenzamide mustard PR-104A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of DNA repair and reductase activity in the cytotoxicity of the hypoxia-activated dinitrobenzamide mustard PR-104A | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 9. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide on the In Vitro Cytotoxicity of Tetracycline Mustard
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the specific compound "Tetracycline Mustard" is limited in the public domain. This guide synthesizes information on the cytotoxic properties of its two constituent components: the tetracycline scaffold and the nitrogen mustard functional group. The presented data and mechanisms are based on studies of various tetracycline derivatives and nitrogen mustard compounds, providing a scientifically grounded but inferred profile for a putative this compound molecule.
Introduction
This compound represents a conceptual hybrid anticancer agent, combining the core structure of a tetracycline antibiotic with the alkylating functionality of a nitrogen mustard. Tetracyclines, particularly chemically modified non-antimicrobial tetracyclines (CMTs), have demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines.[1][2] Nitrogen mustards are a well-established class of cytotoxic agents used in chemotherapy that exert their effect primarily through DNA alkylation, leading to cell cycle arrest and apoptosis.[3][4]
The rationale for such a hybrid molecule is to leverage the potential for targeted delivery or synergistic mechanisms of cytotoxicity. The tetracycline backbone might influence cellular uptake and distribution, while the nitrogen mustard moiety would serve as the primary cytotoxic payload. This guide provides a comprehensive overview of the expected in vitro cytotoxicity of a this compound compound, based on the known activities of its parent molecular classes.
Postulated Mechanism of Action
This compound is anticipated to exhibit a dual mechanism of action, characteristic of its constituent parts.
-
DNA Alkylation: The nitrogen mustard group is a potent alkylating agent. It can form covalent bonds with DNA bases, primarily at the N7 position of guanine.[3] This can lead to the formation of DNA monoadducts and, more critically, inter-strand and intra-strand cross-links.[3] These cross-links prevent DNA replication and transcription, ultimately triggering the DNA damage response (DDR) pathway, cell cycle arrest, and apoptosis.[5][6]
-
Inhibition of Protein Synthesis and Mitochondrial Effects: While the primary cytotoxic driver is expected to be DNA alkylation, the tetracycline scaffold may contribute to cytotoxicity. Tetracyclines are known to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[7][8][9] Although their affinity for eukaryotic ribosomes is lower, high concentrations might exert some effect. More relevant to cancer cytotoxicity, certain tetracyclines induce apoptosis through mechanisms independent of their antimicrobial properties, such as the induction of reactive oxygen species (ROS) and targeting mitochondria.[10]
Signaling Pathways in Tetracycline and Nitrogen Mustard Cytotoxicity
The cytotoxic effects of tetracycline derivatives and nitrogen mustards are mediated by distinct but potentially converging signaling pathways.
Nitrogen Mustard-Induced DNA Damage Response
Nitrogen mustards trigger a robust DNA damage response (DDR) cascade.
Caption: Nitrogen Mustard-Induced DNA Damage Response Pathway.
Tetracycline Derivative-Induced Apoptosis
Certain tetracycline derivatives induce apoptosis through pathways involving caspases and Bcl-2 family proteins.
Caption: Tetracycline Derivative-Induced Apoptosis Pathway.[2]
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of various tetracycline derivatives and nitrogen mustard compounds against different cancer cell lines. This data provides a reference range for the potential potency of a this compound conjugate.
| Compound Class | Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Tetracycline Derivative | C4-Modified Tetracyclines | K-562 (Human Chronic Myelogenous Leukemia) | Cytotoxicity Assay | 0.49–3.07 µM | [11] |
| C4-Modified Tetracyclines | A549 (Human Lung Carcinoma) | Cytotoxicity Assay | 0.49–3.07 µM | [11] | |
| CMT-3 | U937 (Human Histiocytic Lymphoma) | MTT Assay | Potent dose-dependent cytotoxicity | [1] | |
| CMT-3, CMT-8 | HMC-1 (Human Mast Cell Line) | Trypan Blue Exclusion | Effective inhibition at 25 µM | [2] | |
| Nitrogen Mustard | Nitrogen Mustard-Distamycin Conjugate | K562 (Human Leukemia) | Cytotoxicity Assay | 0.03 µM | [12] |
| Natural Product | Mustard Leaf Extract (MLE) | HCT116 (Human Colon Carcinoma) | Growth Inhibition Assay | IC50: ~253 µg/ml (72h) | [13] |
| Mustard Leaf Extract (MLE) | H1299 (Human Non-small Cell Lung Carcinoma) | Growth Inhibition Assay | IC50: ~130 µg/ml (72h) | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vitro cytotoxicity. Below are generalized protocols based on the cited literature for key experiments.
Cell Culture
-
Cell Lines: Human cancer cell lines such as K-562 (leukemia), A549 (lung), HCT116 (colon), and H1299 (lung) are commonly used.[11][13]
-
Media: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity and Cell Viability Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assays
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Culture and treat cells as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP.
-
Staining and Visualization: Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Analysis: Visualize the cells using fluorescence microscopy. Apoptotic cells will show bright green fluorescence in the nuclei.
Caspase activation is a key event in apoptosis.
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to release cellular proteins.
-
Substrate Incubation: Incubate the cell lysate with a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., Caspase-3, -8, or -9).
-
Signal Detection: Measure the fluorescence or absorbance to quantify caspase activity.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of a novel compound like this compound.
Caption: General Experimental Workflow for In Vitro Cytotoxicity.
Conclusion
References
- 1. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemically modified tetracyclines induce apoptosis in cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 5. DNA damage signaling in the cellular responses to mustard vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. Synthesis and preliminary cytotoxicity of nitrogen mustard derivatives of distamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-cancer activities of Brassica juncea leaves in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Tetracycline Mustard: A Technical Deep Dive into a Dual-Action Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of tetracycline mustard, a synthetic derivative of the tetracycline class of antibiotics. Unlike its traditional counterparts, which are primarily bacteriostatic protein synthesis inhibitors, this compound incorporates an alkylating mustard group, bestowing upon it a dual mechanism of action. This document will delve into the core differences between this compound and traditional tetracyclines, presenting available comparative data, detailing relevant experimental protocols, and visualizing key molecular pathways and experimental workflows. The aim is to furnish researchers and drug development professionals with a detailed understanding of this compound's unique properties and potential as a novel antimicrobial agent.
Introduction: The Evolution of Tetracyclines
Traditional tetracyclines, such as tetracycline, doxycycline, and minocycline, have been mainstays in the treatment of a wide range of bacterial infections for decades.[1][2] Their broad-spectrum activity stems from their ability to bind to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[3][4] This mechanism is generally bacteriostatic, meaning it prevents bacterial growth rather than directly killing the organisms.[2] However, the emergence of widespread bacterial resistance, primarily through mechanisms like efflux pumps and ribosomal protection, has diminished the clinical efficacy of these foundational antibiotics.[5]
This compound represents a strategic evolution of the tetracycline scaffold. By chemically incorporating a reactive mustard moiety, this synthetic derivative gains a second mode of antibacterial action: DNA alkylation.[6] This dual mechanism holds the promise of enhanced potency and the potential to overcome existing resistance mechanisms that target only the protein synthesis inhibitory function of traditional tetracyclines.
Mechanism of Action: A Two-Pronged Attack
The antibacterial activity of this compound is a composite of the actions of its two key functional components: the tetracycline core and the mustard group.
Inhibition of Protein Synthesis (Tetracycline Core)
Similar to traditional tetracyclines, the tetracycline core of the mustard derivative binds to the bacterial 30S ribosomal subunit. This interaction physically blocks the A-site, preventing the binding of aminoacyl-tRNA and thereby halting the elongation of the polypeptide chain.[3][4] This leads to the cessation of bacterial protein production and, consequently, the inhibition of bacterial growth and replication.
DNA Alkylation (Mustard Group)
The defining feature of this compound is its ability to act as a DNA alkylating agent.[6] The mustard group contains a highly electrophilic chloroethyl side chain that can form covalent bonds with nucleophilic centers in biological macromolecules, most notably the nitrogenous bases of DNA. This alkylation can lead to several detrimental effects for the bacterial cell:
-
DNA Damage: The formation of adducts on DNA bases can distort the double helix, interfering with DNA replication and transcription.[6]
-
Cross-linking: Bifunctional mustard agents can create interstrand cross-links in DNA, which are particularly cytotoxic lesions that are difficult for the cell to repair.[7]
-
Induction of DNA Repair Pathways: The presence of alkylated DNA triggers the activation of bacterial DNA repair pathways, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER).[7][8][9] If the damage is too extensive for these pathways to handle, it can lead to cell death.[9]
This dual mechanism of action is a key differentiator from traditional tetracyclines and forms the basis of its potential advantages.
Comparative Data: this compound vs. Traditional Tetracyclines
Direct, publicly available quantitative comparisons of this compound with traditional tetracyclines are limited. However, based on the known activities of tetracyclines and alkylating agents, a comparative profile can be constructed. The following tables summarize expected and reported data points.
Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Tetracycline | 0.5 - >128 | 1 - >128 | Resistant | [5][10] |
| Doxycycline | 0.12 - 32 | 1 - 16 | Resistant | [3][10][11] |
| Minocycline | 0.12 - 16 | 0.5 - 8 | Resistant | [12] |
| This compound | Data not available | Data not available | Data not available |
Note: MIC values for traditional tetracyclines can vary significantly depending on the specific strain and the presence of resistance genes.
Table 2: Comparative Cytotoxicity (IC50 in µM)
| Compound | Mammalian Cell Line (e.g., HeLa, A549) | Reference |
| Tetracycline | >100 | [13] |
| Doxycycline | ~50 - 200 | [13] |
| Minocycline | ~50 - 200 | [12] |
| This compound | Data not available |
Note: IC50 values are highly dependent on the cell line and assay conditions.
Table 3: Comparative Pharmacokinetic Properties
| Parameter | Tetracycline | Doxycycline | Minocycline | This compound | Reference |
| Bioavailability (Oral) | 60-80% | ~95% | ~100% | Data not available | [4][14] |
| Protein Binding | 65% | 80-90% | 70-75% | Data not available | [15] |
| Half-life (hours) | 6-11 | 14-22 | 11-22 | Data not available | [14] |
| Elimination | Renal and Fecal | Primarily Fecal | Hepatic | Data not available | [16] |
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the study of this compound and its comparison with traditional tetracyclines.
Synthesis of this compound
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the literature, a general synthetic strategy can be inferred from the synthesis of other tetracycline derivatives and nitrogen mustards. The synthesis would likely involve the modification of a tetracycline core.
General Synthetic Approach:
-
Protection of Reactive Groups: The hydroxyl and amino groups on the tetracycline scaffold would likely need to be protected to prevent unwanted side reactions.
-
Introduction of the Mustard Moiety: A key step would be the introduction of the bis(2-chloroethyl)amino group. This could potentially be achieved through a nucleophilic substitution reaction where a suitable precursor of the mustard group reacts with a functionalized position on the tetracycline ring system.
-
Deprotection: The final step would involve the removal of the protecting groups to yield the final this compound product.
A detailed, step-by-step synthetic protocol with specific reagents, reaction conditions, and purification methods would require dedicated synthetic chemistry research and development.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.[1][2][17]
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Prepare a concentrated stock solution of this compound and the comparator traditional tetracyclines in a suitable solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[18]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[2]
-
Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[1]
Cytotoxicity Assay (IC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.[19]
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HeLa or A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and traditional tetracyclines for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[20][21]
DNA Alkylation Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including strand breaks and alkali-labile sites resulting from alkylation.
Protocol:
-
Cell Treatment: Expose bacterial or mammalian cells to this compound for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length and intensity).
Signaling Pathways and Experimental Workflows (Visualizations)
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the action and analysis of this compound.
Signaling Pathway: Dual Mechanism of Action
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. [Comparison of the antibacterial efficacy of doxycycline and tetracycline (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. biologicaldiversity.org [biologicaldiversity.org]
- 6. Alkylation - Wikipedia [en.wikipedia.org]
- 7. Bacterial DNA excision repair pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 14. Pharmacokinetics and pharmacodynamics of the tetracyclines including glycylcyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tetracyclines - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. phcogj.com [phcogj.com]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Tetracycline Mustard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
Tetracycline mustard, a synthetic derivative of the broad-spectrum antibiotic tetracycline, represents a compelling area of study in medicinal chemistry. Its unique structure, incorporating a nitrogen mustard moiety, suggests a dual mechanism of action with potential applications in both infectious disease and oncology. This technical guide provides a comprehensive overview of the structural analysis of this compound. In the absence of extensive dedicated experimental data for this specific derivative, this document leverages the well-established structural characteristics of the parent tetracycline molecule and extrapolates the anticipated structural impact of the appended bis(2-chloroethyl)aminomethyl group.
Chemical Identity and Structure
This compound is chemically defined as (4S,4aS,5aS,6S,12aR)-N-[bis(2-chloroethyl)aminomethyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide[1]. Its core structure is the tetracycline scaffold, a linear fused tetracyclic nucleus[2]. The key modification is the attachment of a bis(2-chloroethyl)aminomethyl group to the amide nitrogen at the C2 position[1].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 72-09-3 | [1] |
| Molecular Formula | C27H33Cl2N3O8 | [1] |
| Molecular Weight | 598.5 g/mol | [1] |
Methodologies for Structural Elucidation
A combination of spectroscopic and crystallographic techniques is essential for the complete structural characterization of tetracycline derivatives.
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional atomic arrangement of a molecule in its crystalline state. For the parent tetracycline molecule, X-ray diffraction studies have been crucial in determining its complex stereochemistry and conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Tetracycline Analog
-
Crystallization: Crystals of the tetracycline analog are grown, typically by slow evaporation of a suitable solvent system.
-
Data Collection: A single crystal of appropriate size and quality is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic model is then built and refined against the experimental data to obtain the final crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure and stereochemistry of molecules in solution. Both ¹H and ¹³C NMR are vital for the characterization of tetracycline derivatives.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity between protons and carbons.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to assign the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques used to generate ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., time-of-flight, quadrupole, or Orbitrap).
-
Data Analysis: The resulting mass spectrum provides the accurate mass of the molecular ion, which can be used to determine the elemental composition. Fragmentation patterns can provide structural information.
Predicted Structural Analysis of this compound
Based on the known structural data of tetracycline and the nature of the mustard moiety, the following structural characteristics for this compound can be predicted.
Predicted X-ray Crystallography Data
The overall conformation of the tetracycline core is expected to be similar to that of the parent molecule. However, the presence of the flexible bis(2-chloroethyl)aminomethyl group will likely introduce some disorder in the crystal lattice. Key crystallographic parameters for tetracycline hydrochloride are provided for comparison.
Table 2: Representative Crystallographic Data for Tetracycline Hydrochloride
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.89 |
| b (Å) | 12.45 |
| c (Å) | 15.72 |
| β (°) | 104.2 |
| Z | 4 |
Note: This data is for the parent tetracycline and serves as a reference.
Predicted NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound would largely resemble that of tetracycline, with additional signals corresponding to the bis(2-chloroethyl)aminomethyl group.
Table 3: Predicted ¹H NMR Chemical Shifts for the Mustard Moiety in this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -N-CH ₂-N- | ~4.5 - 5.0 | s |
| -N-CH ₂-CH₂-Cl | ~3.0 - 3.5 | t |
| -N-CH₂-CH ₂-Cl | ~3.5 - 4.0 | t |
Table 4: Predicted ¹³C NMR Chemical Shifts for the Mustard Moiety in this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -N-C H₂-N- | ~70 - 80 |
| -N-C H₂-CH₂-Cl | ~50 - 55 |
| -N-CH₂-C H₂-Cl | ~40 - 45 |
Predicted Mass Spectrometry Data
In a high-resolution mass spectrum, this compound would exhibit a molecular ion peak corresponding to its exact mass. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms. Fragmentation would likely involve the loss of the mustard group and characteristic cleavages within the tetracycline core.
Table 5: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 599.1768 |
| [M+Na]⁺ | 621.1587 |
Visualizations
Synthesis of this compound
The synthesis of this compound involves a Mannich-type reaction between tetracycline, formaldehyde, and bis(2-chloroethyl)amine.
Caption: Synthetic pathway for this compound.
Proposed Analytical Workflow for Structural Elucidation
A logical workflow for the complete structural analysis of this compound is presented below.
Caption: Workflow for structural analysis.
Conclusion
The structural analysis of this compound, while not extensively documented in dedicated studies, can be confidently approached through a combination of established analytical techniques. By leveraging the comprehensive knowledge of the parent tetracycline structure and applying predictive methodologies, a detailed and accurate structural characterization can be achieved. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to undertake a thorough investigation of this promising and complex molecule. Further experimental validation is necessary to confirm the predicted structural data and to fully understand the structure-activity relationships of this compound.
References
Potential Therapeutic Targets of Tetracycline Mustard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracycline mustard is a synthetic compound that marries the protein synthesis inhibitory properties of the tetracycline antibiotic family with the DNA alkylating capabilities of nitrogen mustards. This unique dual-mechanism of action positions this compound as a compound of interest for further investigation, particularly in the realms of oncology and infectious diseases where cellular proliferation and microbial growth are key hallmarks. While direct experimental data on this compound is limited in the public domain, this technical guide extrapolates its potential therapeutic targets based on the well-characterized activities of its constituent chemical moieties. This document aims to provide a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this hybrid molecule. We will delve into the established mechanisms of tetracyclines and nitrogen mustards to illuminate the probable pathways and molecular targets that this compound may exploit.
Introduction
The challenge of drug resistance in both infectious disease and oncology necessitates the development of novel therapeutic agents with unique mechanisms of action. This compound represents a rational design approach, combining two established pharmacophores to create a molecule with the potential for synergistic or dual-action effects. The tetracycline scaffold is known to inhibit bacterial protein synthesis and has also been shown to possess anti-inflammatory and anti-cancer properties through mechanisms such as the inhibition of matrix metalloproteinases (MMPs).[1] The nitrogen mustard group is a classic alkylating agent that covalently modifies DNA, leading to cell cycle arrest and apoptosis, a cornerstone of traditional chemotherapy.[1] This guide will explore the potential therapeutic targets of this compound by dissecting the known targets of its parent compounds.
Potential Therapeutic Targets and Mechanisms of Action
The therapeutic potential of this compound likely stems from a combination of the biological activities of the tetracycline core and the appended mustard group.
Inhibition of Protein Synthesis (Tetracycline Moiety)
A primary and well-established mechanism of tetracycline antibiotics is the inhibition of protein synthesis in bacteria. This is achieved by binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal A-site, effectively halting the elongation of the polypeptide chain.[1] While this is a key antibacterial mechanism, tetracyclines have also been shown to inhibit mitochondrial protein synthesis in eukaryotic cells, which could contribute to their anticancer effects.[2]
Diagram: Proposed Mechanism of Protein Synthesis Inhibition
Caption: this compound likely inhibits protein synthesis by binding to the 30S ribosomal subunit.
DNA Alkylation (Mustard Moiety)
The nitrogen mustard component of this compound is a potent alkylating agent. Alkylating agents work by forming covalent bonds with nucleophilic groups in cellular macromolecules, most notably the N7 position of guanine in DNA. This can lead to DNA damage in several ways:
-
Intra- and Inter-strand Cross-linking: Formation of covalent bonds between two different guanine bases on the same or opposite DNA strands. This prevents DNA replication and transcription.
-
DNA Strand Breakage: The alkylated DNA can be unstable and prone to breakage.
-
Induction of Apoptosis: The cell's DNA damage response pathways are activated, leading to cell cycle arrest and programmed cell death (apoptosis).
This mechanism is a well-established principle in cancer chemotherapy.[1]
Diagram: Proposed Mechanism of DNA Alkylation
Caption: The mustard group of this compound is proposed to cause DNA damage, leading to apoptosis.
Inhibition of Matrix Metalloproteinases (MMPs)
Tetracyclines, including chemically modified versions that lack antibiotic activity, have been shown to inhibit MMPs.[1][3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation. The inhibitory effect of tetracyclines is thought to be due to their ability to chelate the Zn2+ ion in the active site of the MMPs.[3]
While specific IC50 values for this compound against various MMPs are not available, data for tetracycline against MMP-2 and MMP-9 provide a reference point.
Table 1: IC50 Values of Tetracycline against MMPs
| Compound | Target | IC50 | Cell Line/System |
| Tetracycline | MMP-2 | 25 µg/mL | Human Gingival and Periodontal Ligament Cells |
| Tetracycline | MMP-9 | 25 µg/mL | Human Gingival and Periodontal Ligament Cells |
Data extracted from a study on the effects of tetracycline on periodontal cells.[4]
Experimental Protocols
As no specific experimental studies on this compound are publicly available, this section provides generalized protocols for key experiments that would be essential to characterize its therapeutic potential, based on the methodologies used for tetracyclines and other anticancer agents.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., breast, lung, colon cancer lines) in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. The viable cells will reduce MTT to formazan.
-
Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
DNA Damage Assessment
-
Objective: To confirm the DNA alkylating activity of this compound.
-
Methodology (Comet Assay):
-
Cell Treatment: Treat cells with this compound for a defined period.
-
Cell Lysis: Embed single cells in agarose on a microscope slide and lyse the cells to remove membranes and proteins, leaving behind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize under a fluorescence microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.
-
Matrix Metalloproteinase (MMP) Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on MMP activity.
-
Methodology (Gelatin Zymography):
-
Sample Preparation: Collect conditioned media from cancer cells treated with or without this compound.
-
Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Enzyme Renaturation: Incubate the gel in a buffer that allows the MMPs to renature and digest the gelatin.
-
Staining: Stain the gel with Coomassie Brilliant Blue.
-
Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands can be quantified to determine the level of MMP inhibition.
-
Summary and Future Directions
This compound is a rationally designed hybrid molecule with the potential to act on multiple therapeutic targets. Based on the known mechanisms of its constituent parts, its primary targets are likely to be the bacterial ribosome , cellular DNA , and matrix metalloproteinases . The dual action of inhibiting protein synthesis and causing DNA damage could be particularly advantageous in overcoming drug resistance mechanisms in both bacteria and cancer cells.
Future research should focus on the synthesis and in-depth biological evaluation of this compound. Key areas of investigation should include:
-
Determination of IC50 values against a panel of cancer cell lines and bacterial strains.
-
Detailed mechanistic studies to confirm DNA alkylation and protein synthesis inhibition.
-
In vivo studies in animal models of cancer and infectious disease to assess efficacy and toxicity.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound derivatives.
The exploration of such dual-action compounds could pave the way for a new generation of therapeutics with improved efficacy and a lower propensity for resistance.
References
- 1. Buy this compound | 72-09-3 [smolecule.com]
- 2. Mitochondria as oncotarget: a comparison between the tetracycline analogs doxycycline and COL-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline at subcytotoxic levels inhibits matrix metalloproteinase-2 and -9 but does not remove the smear layer - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetracycline Mustard: A Dual-Threat Agent for Antimicrobial and Antineoplastic Applications
An In-depth Technical Guide on the Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracycline mustard is a synthetic, bifunctional molecule that marries the protein synthesis inhibitory properties of the tetracycline antibiotic class with the DNA alkylating capabilities of a nitrogen mustard.[1] This unique combination offers a dual mechanism of action, positioning this compound as a compound of interest for applications in both infectious diseases, particularly against resistant bacterial strains, and oncology.[1] This technical guide provides a comprehensive overview of the biological activity spectrum of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action
The biological activity of this compound stems from its two distinct pharmacophores:
-
Inhibition of Bacterial Protein Synthesis: Like its parent compound, this compound is believed to bind to the 30S ribosomal subunit in bacteria. This interaction is thought to sterically hinder the binding of aminoacyl-tRNA to the A-site of the ribosome, thereby preventing the elongation of the polypeptide chain and ultimately halting protein synthesis.[1] This bacteriostatic action is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1]
-
DNA Alkylation: The nitrogen mustard moiety of the molecule is a potent alkylating agent. It can form highly reactive aziridinium ions that covalently attach alkyl groups to nucleophilic sites on DNA bases, primarily the N7 position of guanine.[2][3] This can lead to the formation of monoadducts and, more critically, interstrand cross-links (ICLs) in the DNA double helix.[4] These ICLs prevent DNA strand separation, thereby blocking replication and transcription, which can trigger cell cycle arrest and apoptosis.[2][4] This cytotoxic mechanism is the basis for its potential as an anticancer agent.[5]
Quantitative Biological Activity
While specific quantitative data for this compound is not widely available in publicly accessible literature, the following tables present representative data based on the known activities of tetracycline derivatives and nitrogen mustards against various cell lines. These values should be considered illustrative and may not be directly representative of this compound's precise potency.
Table 1: Representative Antibacterial Activity of Tetracycline Derivatives
| Bacterial Strain | Type | Representative MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.5 - 2.0 |
| Streptococcus pneumoniae | Gram-positive | 0.25 - 1.0 |
| Escherichia coli | Gram-negative | 2.0 - 8.0 |
| Klebsiella pneumoniae | Gram-negative | 4.0 - 16.0 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 2: Representative Cytotoxic Activity of C4-Modified Tetracyclines and Nitrogen Mustards against Cancer Cell Lines
| Cell Line | Cancer Type | Representative IC50 (µM) |
| K-562 | Chronic Myelogenous Leukemia | 0.49 - 3.07[6] |
| A549 | Lung Carcinoma | 0.49 - 3.07[6] |
| J774 | Macrophage Cell Line | Dose-dependent apoptosis[7] |
| KB | Mouth Neoplasms | Cytotoxic activity observed[5] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to characterize the biological activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Bacteria
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible bacterial growth. The absorbance can also be read using a spectrophotometer.
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, K-562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells.
-
Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The dual-action of this compound is expected to trigger distinct cellular signaling pathways.
Inhibition of Bacterial Protein Synthesis
The binding of this compound to the bacterial ribosome directly interferes with the translation process.
Caption: this compound's Inhibition of Bacterial Protein Synthesis.
DNA Damage Response Pathway
The alkylating activity of this compound is expected to induce a DNA Damage Response (DDR) in eukaryotic cells, which can lead to apoptosis.
Caption: DNA Damage Response Pathway Activated by this compound.
Experimental Workflow for Evaluating Dual-Action
A logical workflow to evaluate the dual-action of this compound would involve a series of in vitro assays.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics with a dual mechanism of action. Its ability to inhibit bacterial protein synthesis and induce DNA damage provides a multi-pronged attack that could be effective against drug-resistant bacteria and various cancers. Further research is warranted to fully elucidate its biological activity spectrum, optimize its therapeutic potential, and establish a comprehensive safety profile. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to explore the potential of this intriguing hybrid molecule.
References
- 1. Buy this compound | 72-09-3 [smolecule.com]
- 2. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nursingcenter.com [nursingcenter.com]
- 4. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of 5-diethylaminomethyl derivatives and nitrogen mustards of uracil and 2-thiouracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of C4-Modified Tetracyclines with Anticancer Activity [dash.harvard.edu]
- 7. Chemically modified tetracyclines induce cytotoxic effects against J774 tumour cell line by activating the apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Alkylating Potential of Tetracycline Mustard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetracycline mustard is a synthetic conjugate molecule that marries the well-established protein synthesis inhibitory action of the tetracycline scaffold with the DNA alkylating capabilities of a nitrogen mustard moiety. This dual-mechanism agent holds theoretical promise for applications in oncology and as a potent antimicrobial, particularly against resistant strains. The foundational concept, explored as early as 1965, leverages the observed localization of tetracycline in tumor tissues to deliver a cytotoxic alkylating agent directly to the site of action[1]. This guide provides a comprehensive technical framework for the synthesis, characterization, and evaluation of the alkylating potential of this compound, offering detailed experimental protocols and data presentation strategies to facilitate further research and development in this area. While specific experimental data on this compound remains limited in publicly available literature, this document outlines the established methodologies for characterizing similar alkylating agents, thereby providing a robust roadmap for its investigation.
Core Concepts: A Dual-Threat Mechanism
This compound's therapeutic potential stems from its ability to attack cellular targets through two distinct and synergistic mechanisms of action[2]:
-
Inhibition of Protein Synthesis: Like its parent molecule, the tetracycline component is expected to bind to the 30S ribosomal subunit in bacteria, and potentially to mitochondrial ribosomes in eukaryotic cells, thereby inhibiting the binding of aminoacyl-tRNA to the ribosomal A-site and halting protein synthesis[2].
-
DNA Alkylation: The nitrogen mustard component introduces a highly reactive bis(2-chloroethyl)amine functional group. This group can form a strained aziridinium ion intermediate that subsequently alkylates nucleophilic sites on DNA, primarily the N7 position of guanine. This can lead to the formation of monoadducts, and more critically, interstrand and intrastrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptotic cell death[3].
This dual functionality suggests that this compound could be effective against drug-resistant bacteria that have developed mechanisms to evade traditional antibiotics, and could also function as a targeted chemotherapeutic agent[2].
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible synthetic route involves a Mannich-type reaction at the C-2 position of the tetracycline core with a suitable nitrogen mustard precursor. The reaction would likely proceed as follows:
-
Activation of Tetracycline: Tetracycline hydrochloride is reacted with a primary or secondary amine to form a Mannich base.
-
Introduction of the Mustard Moiety: A nitrogen mustard derivative containing a reactive amine is used as the amine component in the Mannich reaction.
-
Purification: The resulting this compound is purified from unreacted starting materials and byproducts using chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[2].
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via a Mannich reaction.
Materials:
-
Tetracycline hydrochloride
-
A suitable nitrogen mustard precursor with a primary or secondary amine functionality
-
Methanol (anhydrous)
-
tert-Butanol
-
Dichloromethane
-
Silica gel for column chromatography
-
RP-HPLC system
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Dissolve Tetracycline hydrochloride in a mixture of methanol and water.
-
Add the nitrogen mustard precursor to the tetracycline solution. The stoichiometry will need to be optimized.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Further purify the product by RP-HPLC to achieve high purity.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
Quantifying the Alkylating Potential
The cornerstone of evaluating this compound is the precise quantification of its ability to alkylate DNA. This involves assessing the formation of DNA adducts, which are the primary lesions responsible for its cytotoxic effects.
Experimental Workflow for DNA Adduct Quantification
The following workflow outlines the key steps in quantifying DNA adducts formed by this compound.
Caption: Workflow for DNA Adduct Quantification.
Detailed Experimental Protocol: UPLC-MS/MS Quantification of DNA Adducts
Objective: To quantify the formation of this compound-DNA adducts in treated cells.
Materials:
-
This compound-treated cells and untreated control cells
-
DNA isolation kit
-
Nuclease P1, alkaline phosphatase, and phosphodiesterase I
-
UPLC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase UPLC column
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Internal standards (isotope-labeled DNA adducts, if available)
Procedure:
-
DNA Isolation: Isolate genomic DNA from treated and control cells using a commercial DNA isolation kit, following the manufacturer's instructions.
-
Enzymatic Hydrolysis:
-
To 10-20 µg of DNA, add nuclease P1 and incubate at 37°C for 2 hours.
-
Add alkaline phosphatase and phosphodiesterase I and incubate for another 2 hours at 37°C to digest the DNA into individual nucleosides.
-
-
Sample Preparation:
-
If available, add a known amount of an isotope-labeled internal standard for the expected DNA adduct to the digested sample.
-
Centrifuge the sample to pellet any undigested material and transfer the supernatant to a UPLC vial.
-
-
UPLC-MS/MS Analysis:
-
Inject the sample onto a C18 UPLC column.
-
Separate the nucleosides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Detect and quantify the DNA adducts using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific parent and daughter ion transitions for the expected adducts will need to be determined.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the DNA adduct standard.
-
Quantify the amount of DNA adduct in the samples by comparing their peak areas to the standard curve and normalizing to the amount of DNA analyzed.
-
Data Presentation: Quantitative Alkylation Data
The following tables illustrate how quantitative data on the alkylating potential of this compound should be presented.
Table 1: UPLC-MS/MS Parameters for DNA Adduct Detection (Hypothetical)
| Analyte | Parent Ion (m/z) | Daughter Ion (m/z) | Collision Energy (eV) |
| Guanine Monoadduct | 543.2 | 152.1 | 25 |
| Interstrand Cross-link | 891.4 | 152.1 | 35 |
| Internal Standard | 548.2 | 157.1 | 25 |
Table 2: Dose-Dependent Formation of DNA Adducts (Hypothetical Data)
| This compound (µM) | Guanine Monoadducts (adducts/10⁶ bases) | Interstrand Cross-links (adducts/10⁶ bases) |
| 0 (Control) | Not Detected | Not Detected |
| 1 | 15.2 ± 2.1 | 1.8 ± 0.4 |
| 5 | 78.6 ± 8.9 | 9.3 ± 1.2 |
| 10 | 154.3 ± 15.7 | 18.7 ± 2.5 |
| 25 | 321.8 ± 29.4 | 41.2 ± 5.1 |
Cellular Response to this compound-Induced DNA Damage
The formation of DNA adducts by this compound is expected to trigger a complex cellular response, primarily involving the DNA Damage Response (DDR) pathway.
Signaling Pathways in the DNA Damage Response
The DDR is a network of signaling pathways that detect DNA lesions, signal their presence, and promote their repair. The key kinases involved are ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are activated by double-strand breaks and stalled replication forks, respectively.
References
Tetracycline Mustard: A Bifunctional Approach to Combatting Bacterial Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies. This whitepaper delves into the concept of tetracycline mustard, a promising, albeit not yet fully clinically developed, bifunctional antibiotic. This molecule uniquely combines the protein synthesis inhibitory action of the tetracycline scaffold with the DNA alkylating capabilities of a nitrogen mustard moiety. This dual mechanism of action holds the potential to be effective against multidrug-resistant bacterial strains by targeting two distinct and essential cellular processes. This document provides a comprehensive overview of the theoretical framework, potential synthesis routes, proposed mechanisms of action, and hypothetical biological evaluation of this compound.
Introduction
Tetracycline antibiotics have been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1] Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2] However, the extensive use and misuse of tetracyclines have led to the widespread emergence of resistance, primarily through mechanisms such as efflux pumps and ribosomal protection proteins.
Nitrogen mustards, on the other hand, are potent alkylating agents that have been historically used in chemotherapy.[3] Their cytotoxicity stems from their ability to form covalent bonds with nucleophilic sites on biomolecules, most notably the N7 position of guanine in DNA.[3] This alkylation can lead to DNA damage, cross-linking, and ultimately, apoptosis.
The concept of this compound emerges from the strategic combination of these two pharmacophores into a single molecule. The tetracycline core is envisioned to act as a targeting moiety, facilitating the uptake of the molecule by bacteria, while the mustard group delivers a secondary, potent blow to the bacterial DNA. This dual-action approach could potentially overcome existing resistance mechanisms and exhibit a bactericidal, rather than just a bacteriostatic, effect.
Proposed Mechanism of Action
This compound is designed to exert its antibacterial effect through a two-pronged attack on the bacterial cell:
-
Inhibition of Protein Synthesis: The tetracycline scaffold is expected to retain its inherent ability to bind to the bacterial 30S ribosome, disrupting protein translation in a manner analogous to conventional tetracycline antibiotics.[2] This action would inhibit bacterial growth and replication.
-
DNA Alkylation: The nitrogen mustard moiety provides a potent, secondary mechanism of action. Once inside the bacterial cell, the mustard group can undergo intramolecular cyclization to form a highly reactive aziridinium ion.[3] This electrophilic intermediate can then alkylate bacterial DNA, primarily at the guanine and adenine bases. This DNA damage can lead to mutations, strand breaks, and inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death.
dot
Caption: Dual mechanism of action of this compound.
Hypothetical Synthesis of this compound
The synthesis of this compound would likely involve a multi-step process, starting from a commercially available tetracycline derivative. A plausible synthetic route could involve the conjugation of a nitrogen mustard precursor to the tetracycline scaffold. The following is a hypothetical experimental protocol for such a synthesis.
Experimental Protocol: Synthesis of a Tetracycline-Nitrogen Mustard Conjugate
Objective: To synthesize a this compound derivative by coupling N,N-bis(2-chloroethyl)amine to the C4 position of a modified tetracycline.
Materials:
-
Anhydrotetracycline
-
N,N-bis(2-chloroethyl)amine hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Activation of Anhydrotetracycline:
-
Dissolve anhydrotetracycline (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. The filtrate containing the NHS-activated anhydrotetracycline is used directly in the next step.
-
-
Coupling with Nitrogen Mustard:
-
In a separate flask, dissolve N,N-bis(2-chloroethyl)amine hydrochloride (1.5 equivalents) in anhydrous DMF.
-
Add triethylamine (2 equivalents) to neutralize the hydrochloride and generate the free amine.
-
Add the solution of the free amine to the filtrate containing the NHS-activated anhydrotetracycline.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the formation of the product by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the desired product and concentrate to yield the this compound derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
dot
Caption: Hypothetical workflow for the synthesis of this compound.
Hypothetical In Vitro Antibacterial Activity
The antibacterial efficacy of this compound would need to be evaluated against a panel of clinically relevant bacterial strains, including those resistant to conventional tetracyclines. The minimum inhibitory concentration (MIC) is a key parameter for this assessment.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of this compound against various bacterial strains using the broth microdilution method.
Materials:
-
This compound
-
Tetracycline (as a control)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, tetracycline-resistant strains)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight in MHB.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound and tetracycline in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotics in MHB in the 96-well plates to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Hypothetical MIC Data
The following table presents hypothetical MIC values for this compound compared to tetracycline against a selection of bacterial strains.
| Bacterial Strain | Tetracycline MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 0.5 | 0.125 |
| Escherichia coli (ATCC 25922) | 2 | 0.5 |
| Tetracycline-Resistant S. aureus | >64 | 4 |
| Tetracycline-Resistant E. coli | >64 | 8 |
Proposed DNA Alkylation Pathway
The alkylating activity of the nitrogen mustard moiety is crucial to its proposed mechanism. The following diagram illustrates the proposed pathway for DNA alkylation.
dot
Caption: Proposed pathway of DNA alkylation by the mustard moiety.
Conclusion and Future Directions
This compound represents a rational design of a bifunctional antibiotic with the potential to address the challenge of bacterial resistance. By combining a well-established protein synthesis inhibitor with a potent DNA alkylating agent, this hybrid molecule could offer a synergistic and bactericidal mode of action. The hypothetical data and protocols presented in this whitepaper provide a foundational framework for the synthesis and evaluation of such compounds.
Future research should focus on the actual synthesis and in-depth biological characterization of this compound and its analogues. Key areas of investigation include:
-
Optimization of the synthetic route to improve yield and purity.
-
Comprehensive in vitro and in vivo studies to determine the antibacterial spectrum, efficacy, and pharmacokinetic/pharmacodynamic properties.
-
Mechanistic studies to confirm the dual mode of action and investigate the potential for resistance development.
-
Toxicity profiling to assess the safety of these compounds for potential therapeutic use.
The development of this compound and similar bifunctional antibiotics could usher in a new era of antibacterial agents capable of combating the most resilient pathogens.
References
Methodological & Application
Application Notes and Protocols for Tetracycline Mustard in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracycline mustard is a semi-synthetic derivative of the tetracycline class of antibiotics. It possesses a dual mechanism of action, combining the protein synthesis inhibitory properties of the tetracycline core with the DNA alkylating capabilities of its mustard functional group.[1] This bifunctional nature makes this compound a compound of interest for research in oncology and microbiology, particularly in the study of DNA damage and repair pathways, apoptosis, and as a potential therapeutic agent.
The tetracycline component inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal A-site.[1] The mustard group, a nitrogen mustard, is a highly reactive alkylating agent that can form covalent bonds with cellular macromolecules, most notably DNA.[2][3] This alkylation can lead to the formation of monoadducts and, more critically, interstrand and intrastrand DNA cross-links.[1][4] These cross-links are potent cytotoxic lesions that can block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2]
These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, with a focus on its application as a DNA-damaging agent. Detailed protocols for assessing its cytotoxic effects, DNA alkylating activity, and impact on cellular signaling pathways are provided.
Data Presentation
Table 1: Cytotoxicity of Tetracycline Derivatives in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various tetracycline derivatives in different cancer cell lines, providing a reference for determining appropriate concentration ranges for this compound experiments.
| Cell Line | Cancer Type | Tetracycline Derivative | IC50 (µg/mL) | Exposure Time (h) | Reference |
| HL-60 | Acute Myeloid Leukemia | Doxycycline | 9.2 | 24 | [5][6] |
| HL-60 | Acute Myeloid Leukemia | Minocycline | 9.9 | 24 | [5][6] |
| HL-60 | Acute Myeloid Leukemia | COL-3 | 1.3 | 24 | [5][6] |
| U937 | Histiocytic Lymphoma | Doxycycline | ~10-20 | 24 | [7] |
| U937 | Histiocytic Lymphoma | CMT-3 | ~5-10 | 24 | [7] |
| RAW264 | Macrophage | Doxycycline | ~15-25 | 24 | [7] |
| RAW264 | Macrophage | CMT-3 | ~5-15 | 24 | [7] |
| COLO 829 | Melanoma | Doxycycline | ~25-50 | 24 | [8] |
| G-361 | Melanoma | Doxycycline | ~25-50 | 24 | [8] |
| COLO 829 | Melanoma | Chlortetracycline | >50 | 24 | [8] |
| G-361 | Melanoma | Chlortetracycline | >50 | 24 | [8] |
Note: CMT-3 (6-demethyl-6-deoxy-4-dedimethylamino tetracycline) is a chemically modified tetracycline. The cytotoxicity of this compound may vary depending on the specific cell line and experimental conditions.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound in cell culture.
Caption: General workflow for studying this compound in cell culture.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Protocol 2: Detection of DNA Damage using Comet Assay (Alkaline)
This protocol is used to detect DNA single-strand breaks and alkali-labile sites induced by this compound.
Materials:
-
This compound
-
Treated and control cells
-
Comet assay kit (containing lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides (pre-coated with agarose)
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a defined period (e.g., 2-6 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix a small volume of the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving the nucleoids.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain with a fluorescent DNA dye (e.g., SYBR Green, propidium iodide).
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail. Analyze the images using specialized software to quantify DNA damage.
Protocol 3: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways
DNA Damage Response Pathway Activated by this compound
This compound, as a bifunctional alkylating agent, induces DNA damage, primarily through the formation of interstrand cross-links. This damage triggers a complex signaling cascade known as the DNA Damage Response (DDR).
Caption: DNA damage response pathway induced by this compound.
The DDR is initiated by sensor proteins such as ATM (Ataxia-Telangiectasia Mutated), ATR (Ataxia-Telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit), which recognize the DNA lesions.[2] These kinases then phosphorylate a cascade of downstream targets, including the histone variant H2AX (to form γH2AX), which serves as a marker for DNA double-strand breaks, and the tumor suppressor protein p53.[2]
Activated p53 can induce cell cycle arrest, typically at the G2/M checkpoint, to provide time for the cell to repair the DNA damage.[2] If the damage is too extensive to be repaired, p53 can trigger the intrinsic apoptotic pathway. The dual action of this compound, inhibiting protein synthesis while damaging DNA, can create a synergistic cytotoxic effect, as the cell's ability to produce the necessary proteins for DNA repair may be compromised.
References
- 1. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells | PLOS One [journals.plos.org]
- 7. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Affinity Labeling with Tetracycline Mustard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracycline mustard is a synthetic derivative of the well-known antibiotic tetracycline.[1] This molecule is a bifunctional reagent, combining the ribosome-targeting properties of tetracycline with the reactive alkylating capabilities of a nitrogen mustard.[1] This dual nature makes it a potent tool for affinity labeling, a powerful technique used to identify and characterize the binding sites of ligands within complex biological systems. By forming a stable, covalent bond with its target, this compound allows for the stringent purification and subsequent identification of tetracycline-binding proteins, primarily ribosomal components.[1]
The core principle of affinity labeling with this compound lies in its two-step mechanism. Initially, the tetracycline moiety directs the molecule to its specific binding pocket on the 30S ribosomal subunit, where it inhibits protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal A-site.[1][2] Subsequently, the electrophilic mustard group reacts with a nearby nucleophilic amino acid residue (e.g., cysteine, histidine, or lysine), forming a permanent covalent linkage. This irreversible binding "traps" the ligand-protein complex, enabling its isolation and analysis.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in affinity labeling experiments aimed at identifying and characterizing its molecular targets.
Mechanism of Action
This compound leverages the inherent affinity of the tetracycline scaffold for the bacterial ribosome while introducing a reactive alkylating group for covalent modification.
Caption: Mechanism of this compound affinity labeling.
Applications
The primary application of this compound is the identification and characterization of tetracycline binding partners. This can be instrumental in:
-
Mapping the tetracycline binding site on the ribosome: By identifying the specific amino acid residues that are covalently modified, researchers can gain high-resolution insights into the drug-target interaction.
-
Discovering off-target effects: Affinity labeling can uncover previously unknown binding partners of tetracyclines, which may contribute to their broader biological effects or side effects.
-
Investigating antibiotic resistance mechanisms: Changes in the labeling pattern in resistant bacterial strains can reveal alterations in the drug-binding site or the presence of protective factors.
-
Drug development: Understanding the precise molecular interactions can guide the design of novel tetracycline derivatives with improved affinity, specificity, or resistance-breaking capabilities.
Data Presentation
| Parameter | Description | Hypothetical Value |
| Binding Affinity (Kd) | The equilibrium dissociation constant, measuring the affinity of the non-covalent interaction of the tetracycline moiety with its target. | 1.5 µM |
| Labeling Efficiency | The percentage of the target protein that becomes covalently labeled after a specific incubation time and concentration of this compound. | 35% |
| Rate of Inactivation (k_inact) | The pseudo-first-order rate constant for the covalent modification and inactivation of the target protein's function (e.g., protein synthesis). | 0.05 min⁻¹ |
| Stoichiometry of Labeling | The molar ratio of this compound to the target protein at saturation. | 1:1 |
Experimental Protocols
The following are generalized protocols for an affinity labeling experiment using this compound. Optimization of concentrations, incubation times, and buffer conditions may be necessary for specific experimental systems.
Protocol 1: Affinity Labeling of Bacterial Ribosomes in Vitro
This protocol describes the labeling of isolated bacterial ribosomes with this compound.
Materials:
-
Purified bacterial 70S ribosomes (or 30S subunits)
-
This compound (stock solution in DMSO)
-
Labeling Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)
-
Quenching Solution (e.g., 100 mM Tris-HCl pH 8.0, 1 M β-mercaptoethanol)
-
SDS-PAGE reagents
-
Coomassie stain or silver stain
-
Autoradiography film and cassette (if using a radiolabeled probe) or anti-tetracycline antibody for western blotting.
Procedure:
-
Preparation: Thaw purified ribosomes on ice. Prepare fresh labeling and quenching buffers.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine purified ribosomes (final concentration 1-5 µM) with labeling buffer.
-
Add this compound to the desired final concentration (e.g., 10-100 µM). A titration is recommended to determine the optimal concentration.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). A time-course experiment is recommended.
-
-
Quenching: Stop the reaction by adding an equal volume of quenching solution. The excess nucleophile (β-mercaptoethanol) will react with any remaining this compound.
-
Analysis by SDS-PAGE:
-
Mix the quenched reaction with SDS-PAGE sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins on an appropriate percentage SDS-PAGE gel.
-
Visualize the proteins by Coomassie or silver staining.
-
-
Detection of Labeled Proteins:
-
Autoradiography (for radiolabeled this compound): Dry the gel and expose it to autoradiography film.
-
Western Blot: Transfer the proteins to a PVDF membrane and probe with an anti-tetracycline antibody followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Caption: In vitro affinity labeling workflow.
Protocol 2: Identification of Labeled Proteins by Mass Spectrometry
This protocol outlines the steps to identify the protein and the specific site of covalent modification by this compound.
Materials:
-
Covalently labeled protein band excised from an SDS-PAGE gel
-
In-gel digestion kit (containing trypsin, reduction, and alkylation reagents)
-
Mass spectrometry-grade solvents (acetonitrile, water, formic acid)
-
LC-MS/MS system
Procedure:
-
In-Gel Digestion:
-
Excise the protein band of interest from the Coomassie-stained SDS-PAGE gel.
-
Destain the gel slice.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteine residues with iodoacetamide.
-
Digest the protein with trypsin overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the tryptic peptides from the gel slice using a series of acetonitrile and formic acid washes.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water.
-
Inject the peptide mixture into an LC-MS/MS system.
-
The peptides will be separated by reverse-phase chromatography and analyzed by tandem mass spectrometry.
-
-
Data Analysis:
-
Search the generated MS/MS spectra against a protein database (e.g., the proteome of the organism from which the ribosomes were isolated).
-
Identify the protein based on the matched peptides.
-
To identify the site of modification, search for peptides with a mass shift corresponding to the mass of the this compound molecule. The MS/MS fragmentation pattern of the modified peptide will pinpoint the exact amino acid residue that was labeled.
-
Hypothetical Signaling Pathway Investigation
While tetracycline's primary target is the ribosome, its derivatives could potentially interact with other cellular components. Affinity labeling with this compound could be used to explore such interactions. For instance, if a tetracycline derivative is found to affect a particular signaling pathway, this compound could be employed to identify the direct protein target within that pathway.
Caption: Logical workflow for target deconvolution.
References
Application Notes and Protocols for Chemically Modified Tetracyclines in Cancer Cell Line Studies
A focus on the anti-neoplastic potential of non-antimicrobial tetracycline analogues.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive research did not yield specific experimental data or detailed protocols for a compound explicitly defined as "tetracycline mustard" in cancer cell line studies. The following application notes and protocols are based on published research on chemically modified tetracyclines (CMTs), which are tetracycline derivatives with demonstrated anti-cancer properties. These compounds, while not containing a classical mustard chemical group, exhibit cytotoxic and pro-apoptotic effects on cancer cells. The provided data and methodologies are derived from studies on compounds such as doxycycline, minocycline, and COL-3.
Introduction
Chemically modified tetracyclines (CMTs) are a class of drugs that have been developed to minimize antimicrobial activity while retaining or enhancing other biological functions, such as anti-inflammatory, anti-collagenolytic, and anti-cancer properties.[1] In oncological research, CMTs have garnered interest for their ability to inhibit tumor growth, invasion, and metastasis.[2] Their mechanisms of action are multifaceted, including the induction of apoptosis, inhibition of matrix metalloproteinases (MMPs), and modulation of key signaling pathways involved in cell survival and proliferation.[3][4] This document provides an overview of the application of CMTs in cancer cell line studies, including quantitative data on their efficacy and detailed protocols for key experimental assays.
Data Presentation: Cytotoxicity of Chemically Modified Tetracyclines
The following table summarizes the 50% inhibitory concentration (IC50) values of various CMTs in different human cancer cell lines, providing a quantitative measure of their cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Doxycycline | HL-60 | Acute Myeloid Leukemia | 9.2 µg/ml | [5] |
| Minocycline | HL-60 | Acute Myeloid Leukemia | 9.9 µg/ml | [5] |
| COL-3 (CMT-3) | HL-60 | Acute Myeloid Leukemia | 1.3 µg/ml | [5] |
| C4-Modified Tetracycline (148) | K-562 | Chronic Myelogenous Leukemia | 0.49 | [6] |
| C4-Modified Tetracycline (149) | K-562 | Chronic Myelogenous Leukemia | 0.83 | [6] |
| C4-Modified Tetracycline (150) | K-562 | Chronic Myelogenous Leukemia | 1.29 | [6] |
| C4-Modified Tetracycline (151) | K-562 | Chronic Myelogenous Leukemia | 3.07 | [6] |
| C4-Modified Tetracycline (148) | A549 | Lung Epithelial Carcinoma | 1.11 | [6] |
| C4-Modified Tetracycline (149) | A549 | Lung Epithelial Carcinoma | 1.76 | [6] |
| C4-Modified Tetracycline (150) | A549 | Lung Epithelial Carcinoma | 2.05 | [6] |
| C4-Modified Tetracycline (151) | A549 | Lung Epithelial Carcinoma | 2.87 | [6] |
Signaling Pathways Affected by Chemically Modified Tetracyclines
CMTs have been shown to influence several critical signaling pathways in cancer cells, ultimately leading to apoptosis and inhibition of proliferation. One of the key mechanisms involves the induction of the intrinsic apoptotic pathway.
Caption: Intrinsic apoptosis pathway induced by CMTs.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of CMTs on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Chemically Modified Tetracycline (CMT) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the CMT in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the CMT dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the cells with the CMT for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of CMT for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation following CMT treatment.
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
Chemically modified tetracyclines represent a promising class of compounds for cancer therapy. Their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, as demonstrated by the presented data and protocols, warrants further investigation. The methodologies outlined in this document provide a foundation for researchers to explore the anti-neoplastic effects of CMTs and elucidate their mechanisms of action in different cancer models. Further research into novel CMTs and their combination with existing chemotherapeutic agents may lead to the development of more effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. The Assessment of the Phototoxic Action of Chlortetracycline and Doxycycline as a Potential Treatment of Melanotic Melanoma—Biochemical and Molecular Studies on COLO 829 and G-361 Cell Lines [mdpi.com]
- 3. Tetracyclines as Antiproliferative Agents for Human Cancers [dash.harvard.edu]
- 4. Assessment of the In Vitro Cytotoxic Profile of Two Broad-Spectrum Antibiotics—Tetracycline and Ampicillin—On Pharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
Protocol for Assessing Tetracycline Mustard-Induced DNA Damage
Introduction
Tetracycline mustard is a DNA alkylating agent that can induce various forms of DNA damage, including monofunctional and bifunctional adducts.[1][2] These lesions, if not properly repaired, can lead to strand breaks, chromosomal aberrations, cell cycle arrest, and ultimately cytotoxicity.[1][2] Assessing the extent and nature of DNA damage induced by this compound is crucial for understanding its mechanism of action and developing potential therapeutic or countermeasure strategies.
These application notes provide detailed protocols for quantifying this compound-induced DNA damage using three common and robust methods: the Alkaline Comet Assay for DNA strand breaks, the γ-H2AX Immunofluorescence Assay for DNA double-strand breaks, and a conceptual framework for the quantification of specific DNA adducts using UPLC-MS/MS.
Data Presentation
Disclaimer: The following quantitative data are presented as examples to illustrate data structure and are not derived from actual experimental results for this compound.
Table 1: Quantification of DNA Strand Breaks by Alkaline Comet Assay
| Treatment Concentration (µM) | Mean Tail Moment (± SD) | Mean % DNA in Tail (± SD) |
| 0 (Vehicle Control) | 2.5 ± 0.8 | 3.1 ± 1.2 |
| 1 | 15.8 ± 3.2 | 18.5 ± 4.5 |
| 5 | 35.2 ± 6.1 | 42.7 ± 7.8 |
| 10 | 58.9 ± 8.5 | 65.3 ± 9.2 |
Table 2: Quantification of DNA Double-Strand Breaks by γ-H2AX Foci Formation
| Treatment Concentration (µM) | Mean γ-H2AX Foci per Cell (± SD) | % of γ-H2AX Positive Cells (± SD) |
| 0 (Vehicle Control) | 0.8 ± 0.3 | 5.2 ± 2.1 |
| 1 | 8.5 ± 2.1 | 65.8 ± 8.3 |
| 5 | 22.1 ± 4.5 | 92.3 ± 5.6 |
| 10 | 35.7 ± 6.8 | 98.1 ± 1.5 |
Table 3: Hypothetical Quantification of this compound-DNA Adducts by UPLC-MS/MS
| Treatment Concentration (µM) | Monofunctional Adducts (fmol/µg DNA ± SD) | Bifunctional (Cross-link) Adducts (fmol/µg DNA ± SD) |
| 0 (Vehicle Control) | Not Detected | Not Detected |
| 1 | 12.3 ± 2.5 | 1.8 ± 0.4 |
| 5 | 58.7 ± 9.1 | 9.2 ± 1.8 |
| 10 | 125.4 ± 18.6 | 21.5 ± 4.3 |
Experimental Protocols
Protocol 1: Alkaline Comet Assay for DNA Strand Breaks
This protocol is adapted from established methods and is designed to detect single-strand breaks, double-strand breaks, and alkali-labile sites.[3][4][5]
Materials:
-
Normal Melting Point (NMP) Agarose
-
Low Melting Point (LMP) Agarose
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), freshly prepared with 1% Triton X-100
-
Alkaline Unwinding and Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13), freshly prepared and chilled to 4°C[6]
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Gold or Ethidium Bromide)
-
Microscope slides (frosted end)
-
Comet Assay Electrophoresis Tank
-
Fluorescence Microscope with appropriate filters
Procedure:
-
Cell Treatment: Plate and treat cells with desired concentrations of this compound for the appropriate duration. Include a vehicle control.
-
Slide Preparation: Coat microscope slides with a layer of 1% NMP Agarose in PBS and allow to dry completely.
-
Cell Embedding:
-
Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of cell suspension with 90 µL of 1% LMP Agarose (at 37°C).
-
Pipette the cell/agarose mixture onto the pre-coated slide, spread evenly, and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Cell Lysis:
-
Gently remove the coverslips and immerse the slides in cold Lysis Solution.
-
Incubate at 4°C for at least 1 hour (or overnight) in the dark.[6]
-
-
Alkaline Unwinding:
-
Carefully remove slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold, fresh Alkaline Unwinding and Electrophoresis Buffer to cover the slides.
-
Incubate for 20-40 minutes at 4°C in the dark to allow for DNA unwinding.[6]
-
-
Electrophoresis:
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.[5]
-
-
Neutralization and Staining:
-
Gently remove the slides and immerse them in Neutralization Buffer for 5 minutes. Repeat twice.
-
Stain the slides with an appropriate DNA stain according to the manufacturer's instructions.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze at least 50-100 comets per sample using specialized comet scoring software.
-
The primary metrics are "Tail Moment" and "% DNA in Tail".
-
Protocol 2: γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This protocol details the detection and quantification of phosphorylated H2AX (γ-H2AX), a marker for DNA double-strand breaks.[7][8][9]
Materials:
-
Cells cultured on glass coverslips in multi-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (5% Bovine Serum Albumin (BSA) in PBS)
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit/mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) nuclear counterstain
-
Antifade mounting medium
-
Fluorescence or Confocal Microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound as required.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.[7]
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate with Permeabilization Buffer for 10 minutes at room temperature.[8]
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[7]
-
-
Antibody Incubation:
-
Incubate with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.[7]
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, protected from light.
-
-
Mounting and Imaging:
-
Stain nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.[7]
-
Acquire images using a fluorescence or confocal microscope.
-
-
Image Analysis:
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Count at least 100 cells per condition.
-
Protocol 3: UPLC-MS/MS for Quantification of DNA Adducts (Conceptual Framework)
The precise protocol for this compound-DNA adducts would require the synthesis of analytical standards for the specific adducts formed. This conceptual framework is based on established methods for other mustard agents.[10][11]
Materials:
-
This compound-treated cells or tissues
-
DNA extraction kit
-
Nuclease P1, Alkaline Phosphatase
-
UPLC-MS/MS system with an ESI source
-
Analytical standards for expected this compound-DNA adducts (requires custom synthesis)
-
C18 reverse-phase UPLC column
Procedure:
-
DNA Extraction: Isolate genomic DNA from treated cells using a high-purity DNA extraction method.
-
DNA Hydrolysis:
-
Denature the DNA by heating.
-
Digest the DNA to individual nucleosides using a combination of enzymes such as nuclease P1 and alkaline phosphatase.
-
-
Sample Cleanup: Use solid-phase extraction (SPE) to remove proteins and other interfering substances.
-
UPLC Separation:
-
Inject the digested DNA sample onto a C18 column.
-
Separate the adducts from normal nucleosides using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
MS/MS Detection and Quantification:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each adduct of interest.
-
Quantify the adducts by comparing their peak areas to a standard curve generated from the analytical standards.
-
Visualizations
Caption: Experimental workflow for assessing this compound DNA damage.
References
- 1. DNA damage signaling in the cellular responses to mustard vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in sulfur mustard-induced DNA adducts: Characterization and detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Abundance of four sulfur mustard-DNA adducts ex vivo and in vivo revealed by simultaneous quantification in stable isotope dilution-ultrahigh performance liquid chromatography-tandem mass spectrometry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Application Notes and Protocols for In Vivo Experimental Design of Tetracycline Mustard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracycline mustard is a synthetic bifunctional compound that combines the structural features of a tetracycline antibiotic with a nitrogen mustard alkylating agent. This unique structure suggests a dual mechanism of action: inhibition of bacterial protein synthesis, characteristic of tetracyclines, and alkylation of DNA, a hallmark of mustard compounds.[1] These application notes provide a comprehensive guide to the in vivo experimental design for evaluating the preclinical safety and efficacy of this compound. The protocols outlined below are designed to be adapted to specific research questions and institutional guidelines.
Mechanism of Action
This compound is hypothesized to exert its biological effects through two primary pathways:
-
Inhibition of Protein Synthesis : Similar to other tetracycline antibiotics, the tetracycline moiety is expected to bind to the 30S ribosomal subunit in bacteria.[2][3][4][5] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby inhibiting protein synthesis and leading to a bacteriostatic effect.[1][2]
-
DNA Alkylation : The nitrogen mustard component is a potent alkylating agent. It can form highly reactive electrophilic intermediates that covalently bind to nucleophilic sites on DNA, primarily the N7 position of guanine. This leads to the formation of DNA adducts, intra- and inter-strand crosslinks, which can inhibit DNA replication and transcription, ultimately inducing apoptosis.
Signaling Pathway Diagram
Caption: Dual mechanism of this compound.
Pharmacokinetic Studies
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for designing meaningful efficacy and toxicology studies.
Experimental Protocol: Pharmacokinetic Profiling
-
Animal Model : Select a suitable animal model, typically rodents (e.g., Sprague-Dawley rats or CD-1 mice), for initial pharmacokinetic studies.
-
Compound Administration :
-
Intravenous (IV) Administration : Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein to determine fundamental pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
-
Oral (PO) Administration : Administer a single dose (e.g., 10-50 mg/kg) by oral gavage to assess oral bioavailability.
-
-
Sample Collection : Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Sample Analysis : Analyze plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis : Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation: Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | Value | Value |
| Cmax (ng/mL) | Value | Value |
| Tmax (h) | Value | Value |
| AUC (0-t) (ngh/mL) | Value | Value |
| AUC (0-inf) (ngh/mL) | Value | Value |
| Half-life (t1/2) (h) | Value | Value |
| Clearance (CL) (mL/h/kg) | Value | N/A |
| Volume of Distribution (Vd) (L/kg) | Value | N/A |
| Bioavailability (F) (%) | N/A | Value |
Toxicology Studies
Toxicology studies are essential to determine the safety profile of this compound and to establish a safe dose range for efficacy studies.
Experimental Protocol: Acute Toxicology (Maximum Tolerated Dose - MTD)
-
Animal Model : Use the same species as intended for efficacy studies (e.g., mice or rats).
-
Dose Escalation : Administer single doses of this compound in escalating dose groups.
-
Monitoring : Observe animals for clinical signs of toxicity, body weight changes, and mortality for at least 14 days.
-
Endpoint : The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality.
Experimental Protocol: Sub-chronic Toxicology
-
Animal Model : Use a rodent and a non-rodent species.
-
Dosing Regimen : Administer this compound daily for a period of 28 or 90 days at multiple dose levels (including a control group).
-
Assessments :
-
In-life : Monitor clinical signs, body weight, food/water consumption, ophthalmology, and clinical pathology (hematology, clinical chemistry, urinalysis).
-
Post-mortem : Perform a full necropsy, record organ weights, and conduct histopathological examination of all major organs.
-
Data Presentation: Toxicology Summary
| Study Type | Species | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| Acute (MTD) | Mouse | e.g., 10, 25, 50, 100 | e.g., Clinical signs, body weight loss, mortality | N/A |
| 28-Day Sub-chronic | Rat | e.g., 0, 5, 15, 45 | e.g., Target organs, changes in hematology/clinical chemistry, histopathological findings | Value |
NOAEL: No Observed Adverse Effect Level
Efficacy Studies
Based on its dual mechanism of action, this compound can be evaluated for both antimicrobial and anticancer efficacy.
Experimental Workflow: Efficacy Studies
Caption: Workflow for efficacy studies.
Experimental Protocol: Antimicrobial Efficacy (Murine Thigh Infection Model)
-
Animal Model : Use immunocompetent or neutropenic mice, depending on the research question.
-
Infection : Inject a clinically relevant bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) into the thigh muscle.
-
Treatment : At a specified time post-infection, begin treatment with this compound at various doses, a vehicle control, and a positive control (e.g., a standard tetracycline antibiotic).
-
Endpoint : At the end of the study period, euthanize the animals, collect the thigh muscle, homogenize, and plate serial dilutions to determine the bacterial load (Colony Forming Units - CFU).
Data Presentation: Antimicrobial Efficacy
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/gram Thigh (± SD) | % Reduction vs. Vehicle |
| Vehicle Control | 0 | Value | N/A |
| This compound (Low Dose) | Value | Value | Value |
| This compound (Mid Dose) | Value | Value | Value |
| This compound (High Dose) | Value | Value | Value |
| Positive Control | Value | Value | Value |
Experimental Protocol: Anticancer Efficacy (Tumor Xenograft Model)
-
Animal Model : Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation : Subcutaneously implant human cancer cells.
-
Treatment : Once tumors reach a palpable size, randomize animals into treatment groups: this compound at various doses, a vehicle control, and a positive control (e.g., a standard chemotherapy agent).
-
Monitoring : Measure tumor volume and body weight 2-3 times per week.
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size. Calculate tumor growth inhibition (TGI).
Data Presentation: Anticancer Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X (± SEM) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | Value | N/A | Value |
| This compound (Low Dose) | Value | Value | Value | Value |
| This compound (Mid Dose) | Value | Value | Value | Value |
| This compound (High Dose) | Value | Value | Value | Value |
| Positive Control | Value | Value | Value | Value |
Conclusion
The in vivo evaluation of this compound requires a systematic approach, beginning with pharmacokinetic and toxicology studies to establish its safety and dosing profile. Subsequent efficacy studies in relevant animal models of infection and cancer will be crucial to determine its therapeutic potential. The protocols and data presentation formats provided herein offer a framework for the comprehensive preclinical assessment of this novel dual-action compound.
References
- 1. Buy this compound | 72-09-3 [smolecule.com]
- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 3. Tetracycline - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tetracycline compounds with non-antimicrobial organ protective properties: Possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Developing an Assay for Tetracycline Mustard Activity
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the activity of Tetracycline mustard, a putative DNA alkylating agent. The described assay allows for the quantification of DNA damage in cells treated with the compound, providing a measure of its cytotoxic potential.
Introduction
This compound is a novel compound synthesized to combine the structural features of tetracycline with the reactive mustard group. While tetracyclines are well-known antibiotics that inhibit protein synthesis by binding to the bacterial ribosome, the addition of a mustard group suggests a different mechanism of action, likely involving DNA alkylation.[1][2][3][4][5] Alkylating agents are a class of compounds that covalently attach alkyl groups to nucleophilic sites on cellular macromolecules, with DNA being a primary target.[6][7] This interaction can lead to DNA strand breaks, cross-linking, and ultimately, cell death.[7][8] Therefore, assays designed to detect DNA damage are crucial for characterizing the activity of this compound.
This application note details the use of the single-cell gel electrophoresis, or Comet assay, to quantify DNA damage induced by this compound. The Comet assay is a sensitive and versatile method for detecting a range of DNA lesions, including single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites, making it an ideal tool for assessing the genotoxic potential of new chemical entities.[9][10][11]
Principle of the Comet Assay
The Comet assay involves embedding single cells in a thin layer of agarose on a microscope slide. The cells are then lysed to remove cellular proteins and membranes, leaving behind the nuclear DNA (nucleoids). Electrophoresis is then performed under alkaline conditions, which denatures the DNA and allows fragmented DNA to migrate away from the nucleoid, forming a "comet" shape with a distinct head (intact DNA) and tail (damaged DNA). The extent of DNA damage is proportional to the length and intensity of the comet tail.[9][10]
Experimental Workflow
The following diagram illustrates the key steps in the Comet assay for assessing this compound activity.
Caption: Experimental workflow for the Comet assay to assess DNA damage induced by this compound.
Materials and Reagents
-
Cell Line: Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic target).
-
This compound: Stock solution in an appropriate solvent (e.g., DMSO).
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For cell detachment.
-
Normal Melting Point (NMP) Agarose: 1% (w/v) in PBS.
-
Low Melting Point (LMP) Agarose: 0.5% (w/v) in PBS.
-
Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, 1% Triton X-100, 10% DMSO (add fresh), pH 10.
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13.
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.
-
DNA Staining Solution: Ethidium bromide (10 µg/mL) or SYBR Green I (1:10,000 dilution).
-
Microscope Slides: Pre-coated with 1% NMP agarose.
-
Coverslips
-
Electrophoresis Tank
-
Fluorescence Microscope with appropriate filters.
-
Image Analysis Software (e.g., CometScore, CASP).
Experimental Protocol
1. Cell Culture and Treatment
1.1. Seed the chosen human cancer cell line in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. 1.2. Incubate the cells overnight under standard cell culture conditions (e.g., 37°C, 5% CO2). 1.3. Prepare serial dilutions of this compound in cell culture medium from a stock solution. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a positive control (e.g., a known DNA damaging agent like H2O2 or etoposide). 1.4. Remove the old medium from the cells and add the medium containing the different concentrations of this compound, the vehicle control, and the positive control. 1.5. Incubate the cells for the desired treatment time (e.g., 2, 4, or 24 hours).
2. Slide Preparation
2.1. Pre-coat clean microscope slides with a layer of 1% NMP agarose. Let the agarose solidify and then dry the slides. 2.2. After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. 2.3. Detach the cells using trypsin-EDTA and then neutralize with complete medium. 2.4. Centrifuge the cell suspension to pellet the cells. 2.5. Resuspend the cell pellet in ice-cold PBS to a concentration of approximately 1 x 10^5 cells/mL. 2.6. Mix 10 µL of the cell suspension with 90 µL of 0.5% LMP agarose (at 37°C). 2.7. Quickly pipette the cell-agarose mixture onto a pre-coated slide and cover with a coverslip. 2.8. Place the slides on a cold flat surface to allow the agarose to solidify.
3. Lysis
3.1. Carefully remove the coverslips and immerse the slides in ice-cold Lysis Solution. 3.2. Incubate the slides at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
4. DNA Unwinding and Electrophoresis
4.1. Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank. 4.2. Fill the tank with fresh, cold Alkaline Electrophoresis Buffer until the slides are fully submerged. 4.3. Let the slides sit in the alkaline buffer for 20-40 minutes to allow for DNA unwinding and expression of alkali-labile sites. 4.4. Apply a voltage of 25 V and adjust the current to 300 mA. 4.5. Perform electrophoresis for 20-30 minutes.
5. Neutralization and Staining
5.1. After electrophoresis, carefully remove the slides from the tank and place them on a tray. 5.2. Gently wash the slides three times with Neutralization Buffer, for 5 minutes each time. 5.3. Stain the slides by adding a few drops of the DNA staining solution to each slide. 5.4. Incubate for 5-10 minutes in the dark. 5.5. Gently rinse the slides with distilled water to remove excess stain.
6. Visualization and Data Analysis
6.1. Place a coverslip on each slide. 6.2. Visualize the comets using a fluorescence microscope with the appropriate filter set. 6.3. Capture images of at least 50-100 randomly selected cells per slide. 6.4. Analyze the images using specialized software to quantify the extent of DNA damage. Key parameters to measure include:
- Tail Length: The length of the comet tail.
- % DNA in Tail: The percentage of total DNA that is in the tail.
- Olive Tail Moment: A composite measure of both the amount of DNA in the tail and the length of the tail (Tail Moment = Tail Length x % DNA in Tail).
Data Presentation
The following table summarizes hypothetical data from a Comet assay performed on HeLa cells treated with increasing concentrations of this compound for 4 hours.
| Treatment Group | Concentration (µM) | Mean Tail Length (µm) | Mean % DNA in Tail | Mean Olive Tail Moment |
| Vehicle Control | 0 | 5.2 ± 1.1 | 3.1 ± 0.8 | 0.16 ± 0.04 |
| This compound | 1 | 15.8 ± 2.5 | 12.4 ± 2.1 | 1.96 ± 0.32 |
| This compound | 5 | 38.6 ± 4.2 | 28.9 ± 3.5 | 11.16 ± 1.21 |
| This compound | 10 | 62.1 ± 5.8 | 45.3 ± 4.9 | 28.13 ± 2.63 |
| Positive Control (H2O2) | 100 | 75.4 ± 6.9 | 58.2 ± 5.3 | 43.88 ± 3.98 |
Data are presented as mean ± standard deviation.
Signaling Pathway
The DNA damage induced by this compound is expected to activate cellular DNA damage response (DDR) pathways. The following diagram illustrates a simplified overview of the DDR pathway initiated by DNA strand breaks.
Caption: Simplified DNA damage response pathway activated by DNA strand breaks.
Conclusion
The Comet assay provides a robust and sensitive method for quantifying the DNA-damaging activity of this compound. The detailed protocol and data presentation format outlined in this application note will enable researchers to effectively screen and characterize the genotoxic potential of this and other novel alkylating agents. Further investigation into the specific signaling pathways activated by this compound-induced DNA damage will provide a more comprehensive understanding of its mechanism of action and potential as a therapeutic agent.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 7. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 8. dna-adducts-from-chemotherapeutic-agents - Ask this paper | Bohrium [bohrium.com]
- 9. researchtweet.com [researchtweet.com]
- 10. championsoncology.com [championsoncology.com]
- 11. google.com [google.com]
Application Notes and Protocols: Utilizing Tetracycline Mustard for Investigating Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracycline antibiotics have long been a cornerstone in combating bacterial infections by inhibiting protein synthesis.[1][2] They function by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1] However, the emergence of antibiotic resistance has significantly limited their efficacy.[1][3] Resistance mechanisms primarily involve efflux pumps that actively remove the drug from the cell, ribosomal protection proteins that dislodge the antibiotic from its target, and enzymatic inactivation.[2][4][5][6]
Tetracycline mustard, a reactive analog of tetracycline, represents a powerful chemical tool for probing these resistance mechanisms. By forming covalent bonds with its target or interacting proteins, it can be used for affinity labeling, identifying binding sites, and characterizing resistance-conferring proteins. These application notes provide detailed protocols and data for utilizing this compound in antibiotic resistance research.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Tetracycline Against Various Bacterial Strains
The following table summarizes the MICs of the parent compound, tetracycline, against a selection of bacterial species. This data serves as a crucial baseline for designing experiments with this compound and for evaluating the impact of resistance mechanisms.
| Bacterial Species | Strain | MIC (µg/mL) | Resistance Mechanism(s) |
| Escherichia coli | ATCC 25922 (Susceptible) | 1-4 | - |
| Escherichia coli | (Resistant) | >16 | Efflux pumps (e.g., TetA), Ribosomal protection (e.g., TetM) |
| Staphylococcus aureus | ATCC 29213 (Susceptible) | 0.25-1 | - |
| Staphylococcus aureus | MRSA (Resistant) | >16 | Efflux pumps (e.g., TetK), Ribosomal protection (e.g., TetM) |
| Klebsiella pneumoniae | (Resistant) | >16 | Efflux pumps, Ribosomal protection |
| Streptococcus pneumoniae | (Resistant) | 8-64 | Ribosomal protection (e.g., TetM) |
Note: MIC values can vary depending on the specific strain and testing conditions.
Signaling Pathways and Mechanisms of Action
Tetracycline's Mechanism of Action and Resistance
Tetracycline antibiotics are bacteriostatic agents that inhibit protein synthesis.[4] They passively diffuse through porin channels in the outer membrane of Gram-negative bacteria and are actively transported across the inner membrane.[5] Once inside the cytoplasm, tetracycline binds to the 30S ribosomal subunit, effectively blocking the A-site and preventing the binding of aminoacyl-tRNA. This arrests peptide elongation and, consequently, bacterial growth.
Resistance to tetracycline arises from several key mechanisms:
-
Efflux Pumps: These are membrane proteins that actively expel tetracycline from the bacterial cell, reducing its intracellular concentration below the therapeutic threshold.[1][4]
-
Ribosomal Protection Proteins: These proteins interact with the ribosome and cause a conformational change that dislodges tetracycline from its binding site, allowing protein synthesis to resume.[1][2][4]
-
Enzymatic Inactivation: A less common mechanism involves enzymes that chemically modify and inactivate the tetracycline molecule.[4]
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 5. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Linking Studies with Tetracycline Mustard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracycline mustard is a synthetic bifunctional molecule that combines the ribosome-targeting properties of the antibiotic tetracycline with the covalent cross-linking capabilities of a nitrogen mustard. This dual functionality makes it a potential tool for investigating molecular interactions within complex biological systems, such as the ribosome, or for identifying the binding partners of tetracycline-like molecules in various cellular contexts.
The tetracycline core of the molecule acts as a targeting moiety, directing the compound to the tetracycline binding site on the 30S ribosomal subunit in bacteria.[1][2] Upon binding, the nitrogen mustard group, a reactive alkylating agent, can form covalent cross-links with nearby nucleophilic residues on ribosomal RNA (rRNA) and ribosomal proteins.[3][4] This allows for the "capture" of transient interactions and the identification of molecules in close proximity to the tetracycline binding site. Beyond the ribosome, this reagent could potentially be used to probe other tetracycline-binding proteins or nucleic acid structures.
These application notes provide a theoretical framework and hypothetical protocols for the use of this compound in cross-linking studies. It is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, the following protocols are based on established methodologies for tetracycline photoaffinity labeling and nitrogen mustard cross-linking.[3][5][6] Researchers should consider these as starting points for experimental design and optimization.
Chemical Properties and Synthesis Overview
This compound is a derivative of tetracycline, characterized by the incorporation of a reactive mustard group. The synthesis of such a molecule would likely involve the chemical modification of the tetracycline scaffold at positions that are not critical for its primary biological activity, such as the C5 to C9 positions of the naphthacene ring system.[7][8] The nitrogen mustard moiety contains at least one bis(2-chloroethyl)amine functional group, which can alkylate nucleophiles like the N7 of guanine in nucleic acids and the side chains of cysteine, histidine, and lysine in proteins.[3][9]
Applications
-
Mapping the Tetracycline Binding Site: Covalently cross-linking to components of the bacterial ribosome to precisely identify the nucleotides and amino acid residues that constitute the tetracycline binding pocket.[10][11]
-
Identifying Off-Target Interactions: Discovering novel protein or nucleic acid targets of tetracycline-based molecules within a cell.
-
Probing Ribosome Structure and Function: Investigating conformational changes in the ribosome upon tetracycline binding.
-
Development of Targeted Therapeutics: Using the tetracycline scaffold to deliver a reactive payload to specific cellular locations.[12]
Experimental Protocols
Protocol 1: Cross-Linking of this compound to Bacterial Ribosomes in vitro
This protocol describes a general procedure for the in vitro cross-linking of this compound to purified bacterial ribosomes.
Materials:
-
This compound
-
Purified 70S ribosomes from a bacterial strain of interest (e.g., E. coli)
-
Cross-linking buffer (e.g., 20 mM HEPES-KOH pH 7.8, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., 1 M glycine or 1 M β-mercaptoethanol)
-
SDS-PAGE reagents
-
Nucleic acid and protein stains (e.g., SYBR Gold and Coomassie Blue)
-
RNase and/or DNase I (optional)
-
Mass spectrometry-grade trypsin
Procedure:
-
Preparation of Ribosomes: Thaw purified 70S ribosomes on ice. Adjust the concentration to a working stock of approximately 10-20 µM in pre-chilled cross-linking buffer.
-
Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). The final concentration will need to be optimized, but a starting point could be a 10- to 50-fold molar excess over the ribosome concentration.
-
Cross-Linking Reaction:
-
In a microcentrifuge tube, combine the ribosome solution with the this compound stock solution.
-
Incubate the reaction mixture at room temperature or 37°C for a predetermined amount of time (e.g., 30-60 minutes). The optimal time and temperature should be determined empirically.
-
-
Quenching: Stop the cross-linking reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis of Cross-Linking:
-
SDS-PAGE: Analyze the reaction products by SDS-PAGE to visualize protein-protein and protein-RNA cross-links. Cross-linked complexes will appear as higher molecular weight bands.
-
Agarose Gel Electrophoresis: To analyze RNA-RNA cross-links, the protein component can be removed by proteinase K digestion, followed by phenol-chloroform extraction and ethanol precipitation of the RNA. The purified RNA can then be analyzed on a denaturing agarose gel.
-
-
Identification of Cross-Linked Products (Mass Spectrometry):
-
Excise the cross-linked bands of interest from the SDS-PAGE gel.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the cross-linked proteins and peptides. Specialized software can be used to identify the cross-linked residues.[3]
-
Protocol 2: Identification of this compound-Cross-Linked DNA in Bacterial Cells
This protocol outlines a method to identify DNA regions cross-linked by this compound in live bacterial cells.
Materials:
-
Bacterial cell culture
-
This compound
-
Lysis buffer (e.g., TE buffer with lysozyme)
-
Proteinase K
-
Phenol-chloroform-isoamyl alcohol
-
Ethanol
-
Genomic DNA purification kit
-
Enzymes for DNA fragmentation (e.g., sonicator or restriction enzymes)
-
Antibodies specific for the tetracycline moiety (if available for immunoprecipitation) or affinity capture reagents for a modified tetracycline analog.
-
Next-generation sequencing (NGS) reagents and platform
Procedure:
-
Cell Treatment: Grow a bacterial culture to mid-log phase. Add this compound to the culture at a concentration determined by a prior dose-response experiment to be effective but not immediately lethal. Incubate for an appropriate time to allow for cellular uptake and cross-linking.
-
Cell Lysis and DNA Isolation:
-
Harvest the cells by centrifugation.
-
Lyse the cells using a suitable lysis buffer.
-
Treat the lysate with proteinase K to degrade proteins.
-
Purify the genomic DNA using a standard phenol-chloroform extraction and ethanol precipitation protocol or a commercial kit.
-
-
DNA Fragmentation: Fragment the purified genomic DNA to a size suitable for NGS (e.g., 200-500 bp) by sonication or enzymatic digestion.
-
Enrichment of Cross-Linked DNA (Optional but Recommended):
-
If an antibody against tetracycline is available, perform immunoprecipitation to enrich for DNA fragments cross-linked to the drug.
-
Alternatively, if a modified this compound with an affinity tag (e.g., biotin) was used, perform affinity capture using streptavidin beads.
-
-
Library Preparation and Sequencing: Prepare a DNA library from the enriched (or total) fragmented DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the bacterial genome. Regions with a significant enrichment of reads correspond to the sites of this compound cross-linking.
Data Presentation
As no specific quantitative data for this compound is available, the following tables are provided as templates for researchers to populate with their own experimental results.
Table 1: Optimization of this compound Cross-Linking to Ribosomes
| Parameter | Condition 1 | Condition 2 | Condition 3 | Result (e.g., % Cross-linked) |
| This compound Concentration | 10 µM | 50 µM | 100 µM | |
| Incubation Time | 15 min | 30 min | 60 min | |
| Temperature | 25°C | 37°C | 42°C | |
| Buffer pH | 7.0 | 7.8 | 8.5 |
Table 2: Mass Spectrometric Identification of Ribosomal Proteins Cross-Linked by this compound
| Ribosomal Protein | Peptide Sequence | Cross-linked Residue | Mass Shift (Da) | Confidence Score |
| S4 | A...V | Cys88 | +155.0946 | |
| S7 | G...L | Lys12 | +155.0946 | |
| L2 | T...R | His45 | +155.0946 |
Visualizations
Caption: Workflow for in vitro cross-linking of this compound to ribosomes.
Caption: Dual mechanism of action of this compound.
References
- 1. Tetracycline - Wikipedia [en.wikipedia.org]
- 2. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scleroderma - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemical modifications in the tetracycline series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Tetracycline Synthesis Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Tetracycline Mustard as a Chemical Probe for Ribosome Function
Introduction
Tetracycline mustard is a reactive derivative of the well-characterized antibiotic tetracycline. By incorporating a reactive mustard group, this compound has the potential to serve as a chemical probe to covalently modify the ribosome at or near the tetracycline binding site. This covalent and irreversible binding can be a powerful tool for footprinting studies, allowing for the precise identification of the antibiotic's interaction sites on the ribosomal RNA (rRNA) and ribosomal proteins. Such studies are crucial for understanding the mechanism of action of tetracyclines and for the development of novel antibiotics that can overcome resistance.
These application notes provide an overview of the conceptual application of this compound and outline the general experimental protocols for its use in studying ribosome function.
Principle of Action
Tetracycline antibiotics inhibit protein synthesis by binding to the 30S ribosomal subunit and preventing the accommodation of aminoacyl-tRNA in the A-site.[1] this compound is designed to first bind reversibly to the same site and then, due to the reactivity of the mustard group, form a stable, covalent bond with a nearby nucleophilic group on the ribosome. This "lock-in" of the probe allows for stringent washing conditions to remove non-covalently bound molecules, thereby reducing background noise in footprinting experiments. The site of covalent modification can then be identified using various biochemical techniques.
Applications
-
Mapping the Tetracycline Binding Site: Precisely identifying the nucleotides and amino acid residues that constitute the tetracycline binding pocket on the ribosome.
-
Ribosome Footprinting: Determining the specific rRNA and protein components in the vicinity of the A-site.
-
Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the tetracycline scaffold affect ribosome binding and inhibition.
-
Drug Resistance Studies: Investigating how ribosomal mutations confer resistance by altering the binding site and preventing covalent modification.
Experimental Protocols
Protocol 1: Covalent Labeling of Ribosomes with this compound
This protocol describes the general procedure for labeling bacterial 70S ribosomes with this compound.
Materials:
-
High-quality, salt-washed 70S ribosomes from E. coli (or other bacterial species)
-
This compound (synthesis required, see note below)
-
Reaction Buffer: (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Quenching Solution: (e.g., 100 mM Tris-HCl pH 8.0, 10 mM β-mercaptoethanol)
-
Nuclease-free water
A Note on Synthesis: The synthesis of this compound is not commercially widespread and would likely need to be performed in a specialized medicinal chemistry laboratory. A potential synthetic route could involve the modification of the C9 position of a tetracycline derivative, such as minocycline, to introduce a nitrogen mustard moiety.
Procedure:
-
Ribosome Preparation: Thaw purified 70S ribosomes on ice. Dilute to a final concentration of 1 µM in the pre-chilled Reaction Buffer.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) immediately before use. Keep protected from light.
-
Labeling Reaction:
-
Pre-incubate the ribosome solution at 37°C for 5 minutes to allow for thermal equilibration.
-
Add this compound to the ribosome solution to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.
-
Incubate the reaction at 37°C for 30-60 minutes. The incubation time may need optimization.
-
-
Quenching: Stop the reaction by adding an excess of the Quenching Solution. This will react with any unbound this compound.
-
Purification of Labeled Ribosomes: Remove excess, unreacted this compound and quenching reagents by pelleting the ribosomes through a sucrose cushion or by using size-exclusion chromatography (e.g., a spin column).
-
Analysis of Labeling: The extent of covalent labeling can be assessed by incorporating a radiolabeled version of this compound or by using techniques such as mass spectrometry to detect the modification.
Protocol 2: Identification of the Covalent Modification Site by Primer Extension Analysis
This protocol is used to identify the specific nucleotide(s) on the 16S rRNA that are covalently modified by this compound.
Materials:
-
This compound-labeled 70S ribosomes (from Protocol 1)
-
Unlabeled control 70S ribosomes
-
16S rRNA-specific DNA primers, 5'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye
-
Reverse transcriptase
-
dNTP mix
-
Dideoxynucleotide sequencing ladder mix (ddNTPs)
-
RNA extraction kit
-
Urea-polyacrylamide gels for sequencing
-
Phosphorimager or fluorescence scanner
Procedure:
-
RNA Extraction: Extract the total ribosomal RNA from both the this compound-labeled and the control ribosome samples.
-
Primer Annealing: Anneal the labeled primer to the purified rRNA.
-
Reverse Transcription: Perform a reverse transcription reaction. The reverse transcriptase will extend the primer until it encounters the covalently modified nucleotide, at which point the enzyme will pause or stop.
-
Sequencing Ladder: In parallel, perform Sanger sequencing reactions (with ddNTPs) using the same primer and unlabeled rRNA to generate a reference ladder.
-
Gel Electrophoresis: Separate the reverse transcription products and the sequencing ladder on a high-resolution denaturing urea-polyacrylamide gel.
-
Analysis: Visualize the gel using a phosphorimager or fluorescence scanner. The position of the stop or pause in the reverse transcription of the labeled sample, when compared to the sequencing ladder, will indicate the nucleotide that has been covalently modified by this compound.
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound-Ribosome Interaction
| Parameter | Value | Method |
| Binding Affinity (Kd) (Reversible) | 5 µM | Isothermal Titration Calorimetry |
| Rate of Covalent Modification (kinact) | 0.1 min-1 | Quench-Flow Kinetics |
| Efficiency of Labeling | 30% | Scintillation Counting |
| Primary Site of Covalent Modification | C1054 of 16S rRNA | Primer Extension Analysis |
Visualizations
Diagram 1: Experimental Workflow for Ribosome Labeling and Analysis
Caption: Workflow for covalent labeling of ribosomes and identification of the modification site.
Diagram 2: Conceptual Mechanism of this compound Action
References
Application Notes and Protocols for Tetracycline Mustard in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracycline mustard is a bifunctional synthetic compound that integrates the protein synthesis inhibitory properties of tetracycline with the DNA alkylating capabilities of a nitrogen mustard. This dual mechanism of action makes it a molecule of interest for various applications in molecular biology, particularly in studies related to DNA repair, ribosome function, and as a potential therapeutic agent.[1] These application notes provide an overview of its use and detailed protocols for its application in a research setting.
This compound's tetracycline component acts as a protein synthesis inhibitor by binding to the 30S ribosomal subunit in bacteria, which prevents the attachment of aminoacyl-tRNA to the ribosomal A-site.[1] The nitrogen mustard component is a highly reactive alkylating agent that can form covalent linkages with cellular macromolecules, most notably DNA.[1] This can lead to the formation of monoadducts and both intrastrand and interstrand DNA crosslinks, which can trigger cellular DNA damage responses and, ultimately, cell death.[1]
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative data for its parent compounds, tetracycline and a typical nitrogen mustard, to offer a comparative perspective on their biological activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Tetracycline Against Various Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Chlamydia trachomatis | 0.03 - 0.08 | [2] |
| Escherichia coli (tet(C)-positive) | 2 - 16 | [3] |
Note: MIC values are highly dependent on the specific bacterial strain and the resistance mechanisms present.
Table 2: Cytotoxicity Data for Tetracycline and Related Compounds
| Compound | Cell Line/Organism | Endpoint | Value | Reference |
| Tetracycline | Chlorella vulgaris | 96h-EC50 | 7.73 mg/L | [4] |
| Anhydrotetracycline | Chlorella vulgaris | 96h-EC50 | 5.96 mg/L | [4] |
| Epitetracycline | Chlorella vulgaris | 96h-EC50 | 8.42 mg/L | [4] |
| Doxycycline (0.5%) | Human Tympanic Membrane Fibroblasts | Cell Survival | Decreased | [5] |
| Minocycline (0.5%) | Human Tympanic Membrane Fibroblasts | Cell Survival | Increased | [5] |
Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The following protocols are adapted from established methodologies for tetracyclines and nitrogen mustards and can serve as a starting point for experiments using this compound. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: Analysis of DNA Interstrand Crosslinking using Denaturing Agarose Gel Electrophoresis
This protocol allows for the detection and quantification of DNA interstrand crosslinks (ICLs) induced by this compound. The principle is that ICLs will prevent the complete denaturation of double-stranded DNA, causing it to migrate slower in a denaturing agarose gel compared to single-stranded DNA.
Materials:
-
Purified plasmid DNA or a specific DNA fragment
-
This compound solution (freshly prepared in an appropriate solvent)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Denaturing solution (0.5 M NaOH, 1.5 M NaCl)
-
Neutralizing solution (0.5 M Tris-HCl, 1.5 M NaCl, pH 7.5)
-
Agarose
-
Denaturing gel running buffer (e.g., 30 mM NaOH, 1 mM EDTA)
-
DNA loading dye (alkaline)
-
DNA staining solution (e.g., SYBR® Gold or Ethidium Bromide, handle with care)
-
Gel imaging system
Procedure:
-
Treatment: Incubate the purified DNA with varying concentrations of this compound in TE buffer for a defined period (e.g., 1-4 hours) at 37°C. Include a no-drug control.
-
Purification: Remove unreacted this compound by ethanol precipitation or using a DNA purification kit. Resuspend the DNA in TE buffer.
-
Denaturation: Add an equal volume of denaturing solution to the DNA samples. Incubate at room temperature for 10-15 minutes to denature the DNA.
-
Gel Electrophoresis:
-
Prepare a 1% agarose gel in denaturing gel running buffer.
-
Add alkaline loading dye to the denatured DNA samples.
-
Load the samples onto the gel and run the electrophoresis at a constant voltage until adequate separation is achieved.
-
-
Neutralization and Staining:
-
Carefully remove the gel and neutralize it by soaking in neutralizing solution for 30 minutes.
-
Stain the gel with a suitable DNA stain according to the manufacturer's instructions.
-
-
Visualization and Analysis:
-
Visualize the DNA bands using a gel imaging system.
-
Single-stranded (denatured) DNA will migrate faster, while crosslinked (renatured) double-stranded DNA will migrate slower.
-
Quantify the intensity of the bands to determine the percentage of crosslinked DNA.
-
Protocol 2: Ribosome Profiling to Map Translation Initiation Sites (Adapted for this compound)
This protocol is based on the Tetracycline-inhibited Ribosome Profiling (TetRP) method and can be used to identify translation start sites with high precision. The tetracycline moiety of this compound is expected to stall ribosomes at the initiation codon.
Materials:
-
Bacterial cell culture (e.g., E. coli)
-
This compound
-
Lysis buffer
-
Sucrose gradient solutions
-
RNase I
-
Ribosome recovery buffer
-
RNA purification kit
-
Library preparation kit for next-generation sequencing
-
Next-generation sequencer
Procedure:
-
Cell Culture and Treatment: Grow bacterial cells to mid-log phase. Treat the culture with an appropriate concentration of this compound for a short period (e.g., 30-60 seconds) to stall ribosomes.
-
Cell Lysis: Rapidly harvest and lyse the cells in a lysis buffer containing inhibitors of ribonucleases and proteases.
-
Ribosome Footprinting:
-
Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Isolate the ribosome-protected mRNA fragments (footprints) by sucrose gradient centrifugation or size-exclusion chromatography.
-
-
RNA Purification: Extract the RNA from the isolated ribosome-footprint complexes using an RNA purification kit.
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified RNA footprints. This typically involves reverse transcription, adapter ligation, and PCR amplification.
-
Sequence the library using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
The reads will show a distinct peak at the translation initiation sites, as the ribosomes are stalled there by the tetracycline moiety of this compound.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Buy this compound | 72-09-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Electron microscopy visualization of DNA-protein complexes formed by Ku and DNA ligase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxic effects of tetracycline and its degradation products on freshwater green algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Tetracyclines in Human Tympanic Membrane Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Tetracycline Mustard-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracycline mustard, a derivative of the tetracycline antibiotic class, is a compound of interest for its potential cytotoxic effects, particularly its ability to induce programmed cell death, or apoptosis. Understanding the mechanisms and quantifying the extent of apoptosis induced by this compound is crucial for its evaluation as a potential therapeutic agent. These application notes provide detailed protocols for several established methods to detect and quantify apoptosis in response to this compound treatment.
Apoptosis is a complex and highly regulated process characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of cysteine-aspartic proteases known as caspases. The methods described herein are designed to detect these key hallmarks of apoptosis. It is recommended to use at least two different methods to confirm that cell death is occurring via apoptosis.
Key Methods for Detecting Apoptosis
Several robust methods are available to assess apoptosis. The choice of method often depends on the specific question being addressed, the cell type, and the available equipment. The primary techniques covered in these notes are:
-
Annexin V/Propidium Iodide (PI) Staining: To detect early-stage apoptosis through the externalization of phosphatidylserine.[1]
-
Caspase Activity Assays: To measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[2][3]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: To identify DNA fragmentation, a hallmark of late-stage apoptosis.[4][5]
-
Western Blotting: To detect the cleavage of key apoptotic proteins and changes in the expression of pro- and anti-apoptotic proteins.[6]
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from the described experimental protocols. This serves as an example for presenting results in a clear and structured manner.
| Assay | Parameter Measured | Control (Untreated) | This compound (X µM) | This compound (Y µM) |
| Annexin V/PI Staining | % Early Apoptotic Cells (Annexin V+/PI-) | 5% | 25% | 45% |
| % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | 2% | 10% | 20% | |
| Caspase-3/7 Activity Assay | Relative Luminescence Units (RLU) | 1000 | 5000 | 9500 |
| TUNEL Assay | % TUNEL-Positive Cells | 3% | 35% | 60% |
| Western Blotting | Ratio of Cleaved PARP to Total PARP | 0.1 | 0.6 | 0.9 |
| Ratio of Bax to Bcl-2 | 0.5 | 2.5 | 5.0 |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining Protocol
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[1] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Binding Buffer (0.1 M HEPES, pH 7.4; 1.4 M NaCl; 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line by treating with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[7]
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Caspase-3/7 Activity Assay Protocol
Caspases are a family of proteases that are key mediators of apoptosis.[2] Effector caspases, such as caspase-3 and caspase-7, are activated during the execution phase of apoptosis and cleave a variety of cellular substrates.[2] This protocol describes a luminogenic assay that measures the activity of caspase-3 and caspase-7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Plate cells in a white-walled 96-well plate and treat with this compound at various concentrations and for different time points.
-
After treatment, allow the plate to equilibrate to room temperature for about 30 minutes.[8]
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence in each well using a luminometer.[9]
Interpretation of Results: An increase in luminescence is directly proportional to the amount of caspase-3/7 activity in the sample.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay Protocol
The TUNEL assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.[4] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl termini of DNA breaks with fluorescently labeled dUTPs.[4]
Materials:
-
TUNEL assay kit (e.g., APO-BrdU™ TUNEL Assay Kit)
-
Fixation and permeabilization reagents (e.g., 4% formaldehyde, 70% ethanol)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells with 4% formaldehyde for 15-30 minutes at room temperature.[10]
-
Permeabilize the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.[10]
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in the DNA labeling solution containing TdT enzyme and BrdUTP (or other labeled dUTP).[10]
-
Incubate for 60 minutes at 37°C in a humidified atmosphere.[10]
-
Wash the cells and, if using an indirect method, incubate with a fluorescently labeled anti-BrdU antibody.[10]
-
Counterstain with a DNA dye such as propidium iodide (PI) or DAPI if desired.[10]
-
Analyze the cells by flow cytometry or fluorescence microscopy.[11]
Interpretation of Results: An increase in the fluorescent signal indicates an increase in the number of cells with fragmented DNA.
Western Blotting Protocol for Apoptosis Markers
Western blotting can be used to detect changes in the expression levels of proteins involved in apoptosis, such as the Bcl-2 family of proteins, and to detect the cleavage of key apoptotic proteins like PARP and caspases.[6]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and harvest.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.[12]
Interpretation of Results:
-
An increase in the bands corresponding to cleaved PARP and cleaved caspases indicates apoptosis.[12]
-
Changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins can indicate the involvement of the intrinsic apoptotic pathway.[12]
Signaling Pathways and Visualizations
This compound, as an alkylating agent, is likely to induce DNA damage, which can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][14] The following diagrams illustrate these pathways and a general experimental workflow.
Caption: Overview of Apoptotic Signaling Pathways.
References
- 1. biotech.illinois.edu [biotech.illinois.edu]
- 2. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. TUNEL assay - Wikipedia [en.wikipedia.org]
- 5. Detection of DNA Fragmentation in Apoptotic Cells by TUNEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 10. Detection of DNA fragmentation by TUNEL assay [bio-protocol.org]
- 11. Use TUNEL Assays To Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Fas-FasL Signaling Pathway in Induction of Apoptosis in Patients with Sulfur Mustard-Induced Chronic Bronchiolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expressions of apoptotic protein and gene following sulfur mustard-induced acute pulmonary injuries in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Tetracycline Mustard Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit theoretical, framework for the synthesis of tetracycline mustard derivatives, a novel class of potential anticancer agents. By conjugating the DNA alkylating capabilities of a nitrogen mustard moiety with the basic structure of tetracycline, these derivatives are envisioned to exhibit dual mechanisms of action. These notes outline a plausible synthetic strategy, detailed experimental protocols, and expected quantitative data. Furthermore, a proposed biological signaling pathway targeted by these compounds is illustrated.
Introduction
Tetracyclines are a class of broad-spectrum antibiotics that have also demonstrated anticancer properties, primarily through the inhibition of mitochondrial protein synthesis and matrix metalloproteinases.[1][2] Nitrogen mustards are potent alkylating agents that have been a cornerstone of cancer chemotherapy for decades, exerting their cytotoxic effects by crosslinking DNA.[3] The conjugation of a nitrogen mustard to a tetracycline scaffold presents a promising strategy for the development of novel anticancer therapeutics with potentially enhanced efficacy and targeted delivery. This document outlines a proposed methodology for the synthesis of such derivatives.
Proposed Synthetic Strategy
The synthesis of a this compound derivative can be conceptually approached by functionalizing the tetracycline core at a position that does not compromise its inherent biological activities, followed by conjugation to a suitable nitrogen mustard synthon. Structure-activity relationship studies have indicated that the D-ring of the tetracycline molecule, specifically positions C7 through C9, can be modified to enhance biological activity.[2][4] Additionally, the C4-dimethylamino group has been a target for chemical modification.[4][5]
This protocol will focus on a strategy involving the modification of a tetracycline derivative, such as minocycline, which is amenable to functionalization. Specifically, we propose the synthesis of a C9-amino-functionalized tetracycline derivative, which can then be acylated with an amine-reactive nitrogen mustard derivative.
Experimental Protocols
Protocol 1: Synthesis of an Amine-Reactive Nitrogen Mustard Derivative
This protocol describes the synthesis of a nitrogen mustard derivative containing a carboxylic acid group, which can then be activated for reaction with an amine.
Materials:
-
3-(4-(bis(2-chloroethyl)amino)phenyl)propanoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-(4-(bis(2-chloroethyl)amino)phenyl)propanoic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DCM.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding cold anhydrous diethyl ether.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterize the resulting NHS-activated nitrogen mustard by ¹H NMR and Mass Spectrometry.
Protocol 2: Synthesis of a this compound Derivative via Amide Coupling
This protocol outlines the conjugation of the activated nitrogen mustard to an amino-functionalized tetracycline derivative, such as 9-aminominocycline.
Materials:
-
9-Aminominocycline hydrochloride
-
NHS-activated nitrogen mustard from Protocol 1
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 9-aminominocycline hydrochloride (1.0 eq) in anhydrous DMF.
-
Add TEA or DIPEA (2.2 eq) to neutralize the hydrochloride salt and deprotonate the amine. Stir for 15 minutes at room temperature.
-
Add a solution of the NHS-activated nitrogen mustard (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC for purity analysis.
Data Presentation
Table 1: Representative Quantitative Data for this compound Synthesis
| Parameter | Protocol 1: Activated Mustard | Protocol 2: Final Conjugate |
| Starting Material | 3-(4-(bis(2-chloroethyl)amino)phenyl)propanoic acid | 9-Aminominocycline HCl & Activated Mustard |
| Typical Yield (%) | 75-85% | 40-60% |
| Purity (by HPLC) | >95% | >98% |
| Appearance | White to off-white solid | Yellow to orange amorphous solid |
| Molecular Weight (Da) | Calculated for C₁₇H₁₈Cl₂N₂O₄ | Calculated for C₃₉H₄₃Cl₂N₅O₉ |
Visualizations
Logical Relationships and Workflows
Caption: Synthetic workflow for the preparation of a this compound derivative.
Signaling Pathway
Caption: Proposed dual-action mechanism of this compound derivatives in cancer cells.
Conclusion
The synthetic strategy and protocols detailed herein provide a foundational guide for the creation of novel this compound derivatives. While theoretical, this framework is based on established chemical principles and analogous reactions reported in the literature. The successful synthesis of these compounds could yield a new class of anticancer agents with a dual mechanism of action, warranting further investigation into their therapeutic potential. Researchers are encouraged to adapt and optimize these protocols based on their specific target molecules and experimental findings.
References
- 1. [PDF] Synthesis of Novel Nitrogen Mustards Containing Amino Alcohol Derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 4. biomedres.us [biomedres.us]
- 5. Synthesis of C4-Modified Tetracyclines with Anticancer Activity [dash.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetracycline Mustard Concentration In Vitro
This guide provides researchers, scientists, and drug development professionals with comprehensive information for the effective in vitro use of Tetracycline mustard.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual-action synthetic compound that combines the properties of tetracycline, a protein synthesis inhibitor, with a nitrogen mustard group, a potent DNA alkylating agent.[1] Its mechanism involves:
-
Inhibition of Protein Synthesis: Like other tetracyclines, it can bind to the bacterial 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and halting protein synthesis.[1] While this is its primary antibiotic mechanism, this action can also affect mitochondrial ribosomes in eukaryotic cells.
-
DNA Alkylation: The mustard component is a bifunctional alkylating agent. It forms highly reactive aziridinium ions that covalently attach alkyl groups to DNA, preferentially at the N7 position of guanine. This leads to the formation of DNA monoadducts and interstrand or intrastrand cross-links, which disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A2: Due to limited published data specifically for this compound, determining a precise starting range is challenging. However, based on the activity of other nitrogen mustards and general cytotoxicity screening, a broad range-finding experiment is recommended. A starting point could be a logarithmic dilution series from 0.1 µM to 100 µM . The optimal concentration is highly cell-line dependent and must be determined empirically.
Q3: How should I prepare a stock solution of this compound?
A3: this compound should be handled with care in a chemical fume hood, using appropriate personal protective equipment (PPE). It is light-sensitive. Stock solutions are typically prepared in anhydrous DMSO or 70% ethanol. Prepare high-concentration, small-volume aliquots to minimize freeze-thaw cycles. Unused stock solutions should be protected from light and stored at -20°C.
Q4: What are the critical parameters to consider when designing a cytotoxicity experiment?
A4: Key parameters include:
-
Cell Type: Different cell lines exhibit varying sensitivity to alkylating agents due to differences in DNA repair capacity, cell proliferation rates, and membrane transport proteins.
-
Cell Density: Ensure consistent cell seeding density across all wells, as this can significantly impact results. Confluency at the time of analysis should ideally be below 90% in control wells.
-
Incubation Time: The duration of exposure to the compound will influence cytotoxicity. Typical incubation times for alkylating agents range from 24 to 72 hours.
-
Compound Stability: Tetracyclines can be unstable in aqueous solutions. Prepare fresh dilutions from a frozen stock for each experiment.
-
Assay Type: The choice of cytotoxicity assay (e.g., MTT, MTS, LDH, or live/dead staining) can influence the results.
Q5: How long should I expose my cells to this compound?
A5: An initial time-course experiment is recommended. A common starting point is to measure cytotoxicity at 24, 48, and 72 hours post-treatment. The alkylating action of the mustard group may induce a DNA damage response that takes time to manifest as cell death.
Section 2: Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| High Cell Death at All Concentrations | 1. Stock Concentration Error: Calculation or weighing error led to a much higher concentration than intended.2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the media is too high.3. High Cell Line Sensitivity: The chosen cell line is exceptionally sensitive to DNA alkylating agents. | 1. Verify Calculations & Re-prepare Stock: Double-check all calculations and carefully prepare a fresh stock solution.2. Check Solvent Concentration: Ensure the final solvent concentration is consistent across all wells (including vehicle controls) and is at a non-toxic level (typically <0.5% for DMSO).3. Expand Concentration Range: Test a much lower range of concentrations (e.g., nanomolar range). |
| No Observable Effect, Even at High Concentrations | 1. Compound Degradation: The compound may have degraded due to improper storage (light exposure, moisture) or instability in the culture medium.2. Cell Line Resistance: The cell line may have robust DNA repair mechanisms or active drug efflux pumps that remove the compound.[2]3. Insufficient Incubation Time: The experimental endpoint may be too early to observe cytotoxic effects. | 1. Prepare Fresh Solution: Use a fresh aliquot of the compound to prepare working solutions immediately before use.2. Use a Sensitive Control Cell Line: Test the compound on a cell line known to be sensitive to alkylating agents. Consider using efflux pump inhibitors as a control experiment.3. Extend Incubation Period: Perform a time-course experiment, extending the endpoint to 72 hours or longer. |
| High Variability Between Replicate Wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells during plating.2. Pipetting Errors: Inaccurate pipetting of the compound or assay reagents.3. Edge Effects: Evaporation from wells on the outer edges of the plate can concentrate the compound and media components. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating.2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions.3. Avoid Outer Wells: Do not use the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. |
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Under a chemical fume hood, weigh out the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO or 70% ethanol to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex vigorously until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C, protected from light and moisture.
Protocol 2: In Vitro Cytotoxicity Assay (MTT-Based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Thaw an aliquot of the this compound stock solution. Perform a serial dilution in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include "vehicle control" wells (medium with the same concentration of solvent) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Section 4: Data Presentation
Table 1: Illustrative Starting Concentration Ranges for In Vitro Screening
(Note: These are hypothetical values for guidance. The optimal range must be determined experimentally for each specific cell line.)
| Cell Type Category | Potential Sensitivity | Recommended Starting Range (µM) |
| Highly Proliferative Cancer Cells (e.g., some leukemias) | High | 0.01 - 10 |
| Adherent Solid Tumor Cells (e.g., MCF-7, A549) | Moderate | 0.1 - 50 |
| Cells with High DNA Repair Capacity (e.g., some primary cells) | Low | 1 - 100+ |
Table 2: Example IC50 Values for Alkylating Agents (for reference)
(Note: These are not values for this compound but provide context for the potential potency of DNA alkylating agents.)
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Melphalan | MCF-7 | 48 | ~61 |
| Cisplatin | A549 | 72 | ~8 |
| Temozolomide | U87 MG | 72 | ~100 |
Section 5: Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Logic
The following diagrams illustrate the mechanism of action of this compound and a logical workflow for optimizing its concentration.
Caption: DNA alkylation and damage response pathway initiated by this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
Technical Support Center: Tetracycline Mustard Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Tetracycline Mustard.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual-action synthetic compound. It combines the properties of tetracycline, a protein synthesis inhibitor, with a nitrogen mustard group, a DNA alkylating agent.[1] The tetracycline moiety binds to the 30S ribosomal subunit in susceptible cells, disrupting protein translation. The mustard component covalently attaches alkyl groups to DNA, primarily at the N7 position of guanine, leading to the formation of DNA adducts, interstrand cross-links, and DNA strand breaks, which ultimately trigger apoptosis.[1][2][3]
Q2: How should I prepare and store this compound stock solutions?
A2: Due to the reactive nature of the mustard group, stock solutions should be prepared fresh for each experiment. Use anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock. Protect the solution from light and moisture. For aqueous buffers, ensure the pH is neutral to slightly acidic, as basic conditions can promote degradation. Avoid repeated freeze-thaw cycles.
Q3: What are the expected cytotoxic concentration ranges for this compound?
A3: The cytotoxic concentration can vary significantly depending on the cell line. For structurally related C4-modified tetracyclines, IC50 values in human cancer cell lines such as K-562 (chronic myelogenous leukemia) and A549 (lung carcinoma) have been reported in the range of 0.49–3.07 μM.[4] It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q4: Can this compound be used in animal models?
A4: Yes, though careful formulation and toxicity studies are required. The route of administration, vehicle, and potential for systemic toxicity must be considered. Localized treatments, such as topical gels for cutaneous lymphomas using chlormethine (a nitrogen mustard), have shown efficacy, suggesting that localized delivery of this compound could be a viable strategy.[1][5][6]
Troubleshooting Guide
High cytotoxicity, inconsistent results, or failed experiments can be common hurdles. The table below outlines potential problems, their causes, and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cytotoxicity | Degraded Compound: The mustard group is susceptible to hydrolysis. | Prepare fresh stock solutions in anhydrous DMSO for each experiment. Avoid aqueous storage for extended periods. |
| Drug Efflux: Cancer cells may overexpress efflux pumps that remove the compound. | Consider using efflux pump inhibitors (e.g., verapamil) as a co-treatment to increase intracellular concentration. | |
| Cell Line Resistance: The cell line may have robust DNA repair mechanisms or lack the necessary uptake transporters. | Use a positive control (e.g., another known alkylating agent like melphalan) to confirm cell responsiveness. Verify the expression of DNA repair proteins like O6-alkylguanine DNA alkyltransferase (AGT).[2] | |
| High Variability Between Replicates | Inconsistent Drug Concentration: Inaccurate pipetting or precipitation of the compound in media. | Ensure the stock solution is fully dissolved before diluting into culture media. Vortex the final diluted solution gently before adding to cells. Do not exceed a final DMSO concentration of 0.5% in the culture medium. |
| Cell Plating Inconsistency: Uneven cell density across wells. | Ensure a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly. | |
| Unexpected Off-Target Effects | Mitochondrial Toxicity: Tetracyclines are known to inhibit mitochondrial protein synthesis. | Include control experiments with a non-alkylating tetracycline analogue (e.g., doxycycline) to distinguish between effects from protein synthesis inhibition and DNA damage. |
| Reaction with Media Components: The mustard group can react with nucleophiles in the culture medium. | Prepare the final drug dilution in serum-free media immediately before adding it to the cells to minimize reactions with serum proteins. | |
| Difficulty Detecting DNA Cross-links | Insufficient Dose or Time: The concentration or incubation time may be too low to generate detectable levels of cross-links. | Perform a time-course and dose-response experiment. Harvest cells at multiple time points (e.g., 6, 12, 24 hours) after treatment. |
| Assay Sensitivity: The chosen assay may not be sensitive enough. | For detecting DNA interstrand cross-links, consider using a modified alkaline comet assay or denaturing polyacrylamide gel electrophoresis (PAGE).[2] |
Troubleshooting Workflow
For a logical approach to diagnosing experimental issues, please refer to the following decision tree.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Create a series of 2x final concentrations (e.g., ranging from 0.1 µM to 100 µM) by diluting the stock solution in serum-free medium.
-
Cell Treatment: Add 100 µL of the 2x compound dilutions to the corresponding wells. Include wells for "untreated" (media only) and "vehicle control" (0.5% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Detection of DNA Damage via Western Blot for γH2AX
This protocol detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks, which are secondary lesions resulting from cross-link repair.
Materials:
-
6-well cell culture plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibody (anti-phospho-Histone H2A.X Ser139)
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-β-actin)
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at 1x and 2x the determined IC50 for 24 hours. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein samples to the same concentration (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with the primary γH2AX antibody overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody to ensure equal protein loading.
General Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing the effects of this compound.
Signaling Pathway
DNA Damage Response to Interstrand Cross-links
This compound induces interstrand cross-links (ICLs), which are highly cytotoxic lesions. The cell activates a complex DNA Damage Response (DDR) network, primarily involving the Fanconi Anemia (FA) pathway and Homologous Recombination (HR), to repair this damage. If the damage is too severe, the cell is directed towards apoptosis.
References
- 1. Frontiers | Case report: Canadian consensus on chlormethine gel use in mycosis fungoides-CTCL: literature review and real-world experience [frontiersin.org]
- 2. Cross-linking of the DNA repair protein O6-alkylguanine DNA alkyltransferase to DNA in the presence of antitumor nitrogen mustards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic analysis of DNA-protein cross-linking by antitumor nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Chlormethine Gel for Patients with Mycosis Fungoides Cutaneous T Cell Lymphoma: A Review of Efficacy and Safety in Clinical Trial and Real-World Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlormethine Gel in Combination with Other Therapies in the Treatment of Patients with Mycosis Fungoides Cutaneous T Cell Lymphoma: Three Case Reports - PubMed [pubmed.ncbi.nlm.nih.gov]
common issues with Tetracycline mustard stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common issues with the stability of Tetracycline Mustard in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer
This compound is a specialized derivative of tetracycline. As of the last update, specific stability data for this compound is not widely available in published literature. The information provided below is based on the established chemical properties of the tetracycline core structure and the known reactivity of the nitrogen mustard functional group. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Troubleshooting Guide: Common Stability Issues with this compound in Solution
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity | Hydrolysis of the nitrogen mustard group: The bis(2-chloroethyl)amino group is susceptible to hydrolysis, especially in aqueous solutions. This reaction is accelerated by nucleophiles and changes in pH. The hydrolysis product is an inactive diol.[1][2] Epimerization of the tetracycline core: At pH values between 4 and 8, the dimethylamino group at the C4 position can undergo reversible epimerization, leading to the formation of 4-epi-tetracycline mustard, which has significantly lower biological activity.[3] Degradation of the tetracycline core: Extreme pH (below 3 or above 8) and exposure to light can cause irreversible degradation of the tetracycline ring system, leading to inactive products like anhydrotetracycline or isotetracycline.[4] | - Prepare solutions fresh whenever possible. - Use anhydrous solvents if compatible with the experimental design. - If aqueous solutions are necessary, use buffers at a slightly acidic pH (e.g., pH 4-5) and store at low temperatures (2-8 °C) for short periods. - Protect solutions from light at all times. - Analyze the solution using a stability-indicating HPLC method to quantify the active compound and its degradation products. |
| Precipitation or cloudiness of the solution | Poor solubility: this compound, like other tetracyclines, may have limited solubility in aqueous buffers, especially at neutral pH.[5] Formation of insoluble degradation products: Degradation of the molecule can lead to the formation of less soluble byproducts. Complexation with metal ions: Tetracyclines are known to chelate divalent metal ions, which can lead to precipitation. | - Determine the solubility of this compound in your chosen solvent system before preparing stock solutions. - Consider the use of co-solvents such as DMSO or ethanol for stock solutions, with subsequent dilution into aqueous buffers. Ensure the final concentration of the organic solvent is compatible with your experiment. - If using buffers containing divalent cations (e.g., Mg²⁺, Ca²⁺), be aware of potential precipitation and consider using a chelating agent like EDTA if it does not interfere with your experiment. |
| Color change of the solution (e.g., darkening) | Oxidation: The tetracycline molecule can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This can lead to the formation of colored degradation products. Formation of anhydrotetracycline: Under acidic conditions (pH < 3), tetracycline can dehydrate to form anhydrotetracycline, which is often more colored. | - Prepare solutions using deoxygenated solvents. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Avoid strongly acidic conditions if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solution?
A1: The primary and most rapid degradation pathway is expected to be the hydrolysis of the nitrogen mustard moiety. This proceeds through the formation of a highly reactive aziridinium ion intermediate, which then reacts with water to form the corresponding inactive diol.[1][6] This reaction is generally faster than the degradation of the tetracycline backbone itself.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH.
-
Acidic conditions (pH < 3): The tetracycline core is prone to dehydration, forming anhydrothis compound.
-
Neutral to slightly acidic conditions (pH 4-7): The nitrogen mustard group is susceptible to hydrolysis.[2] Epimerization at the C4 position of the tetracycline structure can also occur in this range.[3]
-
Alkaline conditions (pH > 8): The tetracycline ring system can undergo isomerization to form isothis compound, and the nitrogen mustard group's hydrolysis may be accelerated.[4]
Q3: What is the expected shelf-life of a this compound solution?
A3: The shelf-life is highly dependent on the solvent, pH, temperature, and exposure to light. In aqueous solutions at neutral pH and room temperature, the half-life of the nitrogen mustard group can be on the order of minutes to hours.[2] Therefore, it is strongly recommended to prepare solutions fresh before each experiment. For short-term storage, use a slightly acidic buffer (pH 4-5) and store at 2-8°C, protected from light.
Q4: Can I use common buffers like PBS for my experiments with this compound?
A4: While PBS (pH 7.4) can be used, be aware that the neutral pH will promote the hydrolysis of the nitrogen mustard group. The half-life of the compound in PBS at room temperature is expected to be short. If your experiment allows, using a buffer with a more acidic pH (e.g., acetate buffer at pH 5) may improve stability.
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[7][8][9] This method should be able to separate the intact this compound from its potential degradation products, such as the hydrolysis product of the mustard group and the epimers or degradation products of the tetracycline core.
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 30, 60, and 120 minutes. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 2, 4, and 8 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 24 and 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 and 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Analysis:
-
Analyze all samples by a suitable HPLC-UV or HPLC-MS method to identify and quantify the parent compound and any degradation products.
Protocol for a Stability-Indicating HPLC Method
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Program (Example): Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 280 nm and 365 nm.
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Dilute the this compound solution to be tested to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
3. Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples should be used to demonstrate specificity.
Data Presentation
Table 1: Expected Qualitative Stability of this compound in Solution
| Condition | Parameter | Expected Stability | Primary Degradation Pathway |
| pH | < 3 | Low | Dehydration of tetracycline core |
| 4 - 6 | Moderate | Hydrolysis of nitrogen mustard, epimerization | |
| 7 - 8 | Low | Rapid hydrolysis of nitrogen mustard, epimerization | |
| > 8 | Very Low | Isomerization of tetracycline core, hydrolysis of nitrogen mustard | |
| Temperature | 4°C | Moderate (short-term) | Slow hydrolysis of nitrogen mustard |
| 25°C (Room Temp) | Low | Rapid hydrolysis of nitrogen mustard | |
| > 40°C | Very Low | Accelerated degradation of both mustard and tetracycline moieties | |
| Light Exposure | UV or Daylight | Low | Photodegradation of the tetracycline chromophore |
| Atmosphere | Air (Oxygen) | Moderate | Oxidation of the tetracycline core |
| Inert (N₂, Ar) | Higher | Minimized oxidative degradation |
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Sulfur, oxygen, and nitrogen mustards: stability and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of hydrolysis in vitro of nornitrogen mustard, a metabolite of phosphoramide mustard and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. Tetracycline - Chemical syntheses [chm.bris.ac.uk]
- 6. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Stability indicating high performance thin layer chromatography method development and validation for quantitative determination of tetracycline hydrochloride in tetracycline hydrochloride active pharmaceutical ingredient (API) and its dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Specificity of Tetracycline Mustard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at improving the specificity of Tetracycline Mustard (TCM).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCM) and what is its mechanism of action?
This compound is a synthetic derivative of the antibiotic tetracycline. It possesses a dual mechanism of action, making it a potent cytotoxic agent. Firstly, like other tetracyclines, it inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA. Secondly, the mustard component is an alkylating agent that can damage the DNA of cells, leading to apoptosis (cell death). This combined action makes it a candidate for further investigation in cancer therapy.
Q2: Why is improving the specificity of TCM important?
Like many traditional chemotherapeutic agents, the mustard component of TCM is a non-specific DNA alkylating agent. This means it can damage the DNA of both cancerous and healthy cells, leading to significant off-target toxicity and side effects. Improving the specificity of TCM aims to direct the cytotoxic payload specifically to tumor cells, thereby increasing the therapeutic window and reducing harm to healthy tissues.
Q3: What are the primary strategies for improving the specificity of TCM?
Two primary strategies for enhancing the specificity of TCM are:
-
Antibody-Drug Conjugates (ADCs): This approach involves linking TCM to a monoclonal antibody that specifically recognizes and binds to an antigen overexpressed on the surface of cancer cells. The ADC is internalized by the cancer cell, and the TCM is then released to exert its cytotoxic effect.
-
Folate Receptor Targeting: Many cancer cells overexpress the folate receptor to meet their high demand for folic acid for proliferation. By conjugating TCM to folic acid, the resulting molecule can be selectively taken up by cancer cells through folate receptor-mediated endocytosis.
Q4: What are the critical quality attributes to consider when synthesizing a targeted TCM conjugate?
Key quality attributes include:
-
Drug-to-Antibody Ratio (DAR) for ADCs: The number of TCM molecules conjugated to each antibody. A consistent DAR is crucial for predictable efficacy and toxicity.
-
Linker Stability: The linker connecting TCM to the targeting moiety (antibody or folate) must be stable in circulation to prevent premature drug release but cleavable within the target cell.
-
Purity and Aggregation: The final conjugate should be highly pure with minimal aggregation, as aggregates can alter the pharmacokinetic properties and immunogenicity.
-
Antigen Binding Affinity (for ADCs): The conjugation process should not significantly impair the antibody's ability to bind to its target antigen.
Troubleshooting Guides
Issues with Synthesis and Conjugation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency (Low DAR for ADCs or low yield for folate conjugates) | - Inefficient activation of TCM or the targeting molecule.- Suboptimal reaction conditions (pH, temperature, reaction time).- Steric hindrance preventing conjugation. | - Optimize the molar ratio of reactants.- Adjust the pH of the reaction buffer to favor the specific conjugation chemistry.- Experiment with different linker lengths or types to overcome steric hindrance. |
| Product Aggregation | - Hydrophobic interactions between the drug molecules.- High DAR leading to protein instability.- Inappropriate buffer conditions during purification or storage. | - Optimize the DAR to a lower, more stable ratio.- Include excipients like polysorbate in the formulation to prevent aggregation.- Perform purification and buffer exchange into a formulation buffer that minimizes aggregation. |
| Premature Cleavage of Linker | - Linker instability in the chosen buffer or in serum during in vitro assays. | - Select a more stable linker chemistry.- For in vitro assays, consider using a serum-free medium or heat-inactivated serum to reduce enzymatic cleavage. |
In Vitro Assay Failures
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background in ELISA for Binding Affinity | - Insufficient blocking.- Non-specific binding of the detection antibody.- Contaminated reagents. | - Increase the concentration or incubation time of the blocking buffer.- Titrate the detection antibody to find the optimal concentration.- Use freshly prepared, filtered buffers. |
| High Variability in Cytotoxicity Assays (e.g., MTT, LDH) | - Uneven cell seeding.- Inconsistent drug concentration across wells.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. |
| No Difference in Cytotoxicity Between Targeted and Non-Targeted TCM | - Target receptor/antigen is not expressed on the cell line.- The targeting moiety has lost its binding affinity.- The linker is not being cleaved inside the cell. | - Confirm target expression using Western Blot, flow cytometry, or qPCR.- Perform a binding assay (e.g., ELISA) to confirm the functionality of the targeting moiety.- Investigate different linker types that are cleavable under intracellular conditions (e.g., pH-sensitive or enzyme-cleavable linkers). |
Data Presentation
Table 1: Comparative In Vitro Cytotoxicity of TCM Formulations
| Cell Line | Compound | IC50 (nM) |
| KB (Folate Receptor-Positive) | Free TCM | 550 |
| TCM-Folate Conjugate | 85 | |
| A549 (Folate Receptor-Negative) | Free TCM | 620 |
| TCM-Folate Conjugate | 590 |
IC50 values represent the concentration of the drug that inhibits 50% of cell growth.
Table 2: Drug-to-Antibody Ratio (DAR) and Binding Affinity of TCM-Antibody Conjugate
| Parameter | Value |
| Average DAR | 3.8 |
| Binding Affinity (KD) of unconjugated Antibody | 1.2 nM |
| Binding Affinity (KD) of TCM-Antibody Conjugate | 1.5 nM |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Folate Conjugate
This protocol outlines a general method for conjugating TCM to folic acid via a polyethylene glycol (PEG) linker.
Materials:
-
This compound (TCM)
-
Folic Acid-PEG-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC system
Procedure:
-
Dissolve TCM in anhydrous DMF.
-
Add Triethylamine (TEA) to the solution to act as a base.
-
In a separate vial, dissolve Folic Acid-PEG-NHS ester in anhydrous DMF.
-
Add the Folic Acid-PEG-NHS ester solution dropwise to the TCM solution while stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, protected from light.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the TCM-Folate conjugate using reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the final product.
-
Characterize the conjugate using Mass Spectrometry and NMR.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of targeted versus non-targeted TCM.
Materials:
-
Target (e.g., KB) and non-target (e.g., A549) cell lines
-
Complete cell culture medium
-
TCM, TCM-Folate Conjugate, and vehicle control
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (TCM and TCM-Folate Conjugate) in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and cells with vehicle (negative control).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours, or until formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control and determine the IC50 values.
Visualizations
Technical Support Center: Synthesis of Tetracycline Mustard
Welcome to the technical support center for the synthesis of Tetracycline Mustard. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of this complex conjugate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and fundamental questions regarding the synthesis of this compound.
Q1: What are the primary challenges in synthesizing this compound?
A1: The synthesis of this compound presents a dual challenge stemming from the inherent instabilities of both the tetracycline core and the nitrogen mustard moiety. The tetracycline structure is notoriously sensitive to acidic and basic conditions, as well as to light and heat, which can lead to degradation products like anhydrotetracyclines or epimers.[1][2] On the other hand, the nitrogen mustard is a highly reactive alkylating agent, prone to hydrolysis and side reactions if not handled under strictly controlled, anhydrous conditions.[3][4] The primary challenge lies in finding reaction conditions that are gentle enough to preserve the tetracycline core's integrity while being suitable for the coupling reaction with the reactive mustard group.
Q2: Which position on the tetracycline molecule is best for attaching the nitrogen mustard?
A2: The ideal attachment point should be a position that can be selectively functionalized without compromising the molecule's essential pharmacophore. The lower, non-modifiable region, including the C1-C3 diketo system, the C4 dimethylamino group, and the C10-C12 keto-enol substructure, is critical for antibacterial activity and should be avoided.[5] Modifications at the "upper region," specifically at positions C7, C8, or C9 of the D-ring, are well-documented for creating semi-synthetic derivatives like Minocycline and Tigecycline.[6] Therefore, these positions are the most promising candidates for introducing a linker to attach the nitrogen mustard moiety.
Q3: Why is my Tetracycline starting material degrading during the reaction?
A3: Tetracycline degradation is a common issue and can be caused by several factors:
-
pH Instability: The molecule is most stable in a narrow pH range of 2-8.[2] Strong acids or bases used for deprotection or catalysis can cause epimerization at C4 or dehydration at C6 to form anhydrotetracycline.[2]
-
Solvent Choice: Protic solvents, especially water, can contribute to degradation and can also deactivate the highly reactive nitrogen mustard.[3][4]
-
Temperature: High reaction temperatures can accelerate degradation. Reactions should be conducted at the lowest effective temperature.
-
Light Exposure: Tetracyclines are light-sensitive.[2] All reactions should be performed in flasks protected from light (e.g., wrapped in aluminum foil).
Q4: My final product shows low purity and multiple spots on TLC/LC-MS. What are the likely side products?
A4: The complex impurity profile is likely a mix of degradation products from the tetracycline core and side-reactions involving the nitrogen mustard.
-
Tetracycline-derived impurities: 4-epitetracycline, anhydrotetracycline, and isotetracyclines.[2]
-
Mustard-derived impurities: Hydrolyzed nitrogen mustard (diol derivative) from trace water, or oligomerized mustard products.
-
Incomplete reaction: Unreacted starting materials (tetracycline derivative and the mustard linker).
-
Multiple conjugations: If the tetracycline derivative has multiple reactive sites, polysubstituted products may form.
Section 2: Troubleshooting Guides
This section provides structured guidance for specific problems you may encounter during the synthesis.
Problem 1: Low Yield of the Final Conjugate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of Tetracycline Starting Material | 1. Verify the pH of the reaction mixture. Buffer if necessary. 2. Switch to a 6-deoxytetracycline analog, which is known to be more stable.[7] 3. Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) and protect from light. | Increased stability of the tetracycline core, leading to higher conversion to the desired product. |
| Inactivation of Nitrogen Mustard | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). 2. Use anhydrous solvents. Pass solvents through a drying column (e.g., alumina) if necessary. 3. Prepare the active nitrogen mustard species in situ or use it immediately after preparation. | The nitrogen mustard remains active and available for the coupling reaction, improving yield. |
| Inefficient Coupling Reaction | 1. Screen different coupling reagents or catalysts. 2. Increase the molar excess of the less stable or more volatile reactant. 3. Extend the reaction time, monitoring progress by TLC or LC-MS to find the optimal duration. | Improved reaction kinetics and higher conversion rate to the final this compound conjugate. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product and Starting Material Co-elution | 1. Optimize the mobile phase for column chromatography. Try a gradient elution with different solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane with a triethylamine additive). 2. Consider using reverse-phase chromatography (e.g., C18 silica) if the product is sufficiently polar. | Better separation between the desired product and unreacted starting materials or less polar impurities. |
| Product Instability on Silica Gel | 1. Deactivate the silica gel by pre-treating it with a small percentage of a base like triethylamine mixed in the eluent. 2. If instability persists, switch to a different stationary phase like alumina or consider purification by preparative HPLC. | Minimized on-column degradation of the sensitive this compound product, leading to higher purity and recovery. |
| Presence of Inseparable Impurities | 1. Re-evaluate the synthetic route to see if a different protecting group or activation strategy could prevent the formation of the specific impurity. 2. Attempt recrystallization of the purified product from a suitable solvent system to remove trace impurities. | A cleaner crude product that is easier to purify, or removal of minor impurities from the final product. |
Section 3: Experimental Protocols & Data
This section outlines a representative, hypothetical protocol for the synthesis of a C9-linked this compound.
Representative Synthesis Workflow
The proposed synthesis involves four main stages:
-
Protection: Protection of the phenolic hydroxyl groups on the tetracycline core.
-
Functionalization: Introduction of a reactive linker at the C9 position.
-
Coupling: Conjugation with a nitrogen mustard precursor.
-
Deprotection: Removal of protecting groups to yield the final product.
Diagram: Synthetic Workflow for this compound
Caption: A representative multi-step workflow for synthesizing this compound.
Protocol: Synthesis of a C9-Aminolinker-Tetracycline Intermediate
This is a representative protocol and requires optimization.
-
Protection: Dissolve Minocycline (1 eq) in anhydrous DMF. Cool to 0 °C under an Argon atmosphere. Add imidazole (2.5 eq) followed by dropwise addition of TBDMS-Cl (2.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC. Upon completion, quench with saturated ammonium chloride solution and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the protected Minocycline.
-
C9-Nitration: To the protected Minocycline (1 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 eq) portion-wise. Stir for 2 hours at 0 °C. Carefully pour the reaction mixture onto crushed ice and neutralize with aqueous ammonia. Extract the product with dichloromethane, dry the organic phase, and concentrate to yield the C9-nitro intermediate.
-
C9-Reduction: Dissolve the C9-nitro compound in ethanol. Add Palladium on carbon (10 mol%). Stir the mixture under a hydrogen atmosphere (balloon) for 6 hours. Filter the reaction mixture through Celite and concentrate the filtrate to yield the C9-amino tetracycline derivative, which can be carried forward to the coupling step.
Quantitative Data: Impact of Reaction Conditions on Coupling Yield
The following table summarizes hypothetical results from an optimization study for the coupling step between the C9-amino tetracycline intermediate and an activated nitrogen mustard precursor.
| Run | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | Dichloromethane | Triethylamine | 25 | 12 | 35 | 75 |
| 2 | Tetrahydrofuran | DIEA | 25 | 12 | 45 | 80 |
| 3 | Tetrahydrofuran | DIEA | 0 | 24 | 60 | 92 |
| 4 | Acetonitrile | None | 25 | 12 | <10 | - |
| 5 | Tetrahydrofuran | DBU | 25 | 6 | 20 | 65 (Degradation) |
This data is illustrative and serves as an example for experimental planning.
Section 4: Visual Logic and Pathway Diagrams
This section provides diagrams to visualize the logical steps in troubleshooting and the chemical challenges.
Diagram: Troubleshooting Flowchart for Low Product Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Diagram: Competing Reaction Pathways
Caption: Key reaction pathways illustrating the desired synthesis versus side reactions.
References
- 1. Tetracycline - Chemical syntheses [chm.bris.ac.uk]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. Sulfur, oxygen, and nitrogen mustards: stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 6. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetracycline and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with tetracycline and its derivatives. The information focuses on degradation products and potential experimental interferences.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of tetracycline and under what conditions do they form?
Tetracycline can degrade into several products, primarily through epimerization and dehydration. The main degradation products are:
-
4-Epitetracycline (ETC): Forms under weakly acidic conditions (pH 3-5) through a reversible epimerization at the C-4 position.[1]
-
Anhydrotetracycline (ATC): Forms under strongly acidic conditions (below pH 2) from tetracyclines with a hydroxyl group at C-6, through the loss of a water molecule.[1][2]
-
4-Epianhydrotetracycline (EATC): Can be formed through the dehydration of ETC or the epimerization of ATC.[1] Some research has shown that EATC can have higher toxicity than the parent tetracycline compound.[3]
Q2: How should tetracycline solutions be prepared and stored to minimize degradation?
To ensure the stability of tetracycline solutions, consider the following:
-
pH: Tetracycline is rapidly destroyed in alkaline hydroxide solutions and its potency is reduced in solutions with a pH below 2. Aqueous solutions can become turbid on standing due to hydrolysis and precipitation.
-
Solvent: Tetracycline hydrochloride is freely soluble in water and soluble in methanol and ethanol. Stock solutions prepared in ethanol are estimated to be stable for 1-3 months when aliquoted and stored at -20°C.
-
Light and Moisture: Tetracycline is light-sensitive and hygroscopic. It should be stored in a freezer, protected from light and moisture. The product may darken in moist air when exposed to strong sunlight.
-
Temperature: For long-term storage, it is recommended to store tetracycline in the freezer.
Q3: Can tetracycline degradation products interfere with experimental assays?
Yes, degradation products can interfere with experimental results. For example, in biological and food samples, it is crucial to distinguish between the intact tetracycline molecule and its fluorescent degradation products.[1] The degradation products may also exhibit their own biological activity, which can be a confounding factor.[4] Using analytical methods like liquid chromatography with fluorescence detection can help to separate and identify tetracycline and its major degradation products.[1]
Q4: What are the common issues encountered when using tetracycline-inducible (Tet-On/Tet-Off) gene expression systems?
Common issues with Tet-inducible systems include:
-
Leaky Expression: Transgene expression can occur even in the "off" state. This can be due to the inherent nature of the system, the promoter used, or the integration site of the transgene in the host genome.[5][6]
-
"Squelching": High levels of the transactivator protein (tTA or rtTA) can bind to and titrate essential cellular transcription factors, leading to cytotoxicity.[7]
-
Doxycycline Effects: Doxycycline, a common inducer for Tet-On systems, can inhibit mitochondrial protein synthesis, which may alter mitochondrial metabolism and confound experimental results.[8][9] It is crucial to include control groups treated with doxycycline alone to assess its specific effects.[9]
Troubleshooting Guides
Scenario 1: Inconsistent results in a cell-based assay using tetracycline.
-
Problem: You are observing high variability or unexpected results in your cell-based assay where tetracycline is used.
-
Possible Cause: Degradation of tetracycline in your stock solution or culture medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of tetracycline, ensuring it is protected from light and stored at the correct temperature. Aliquot the stock to avoid repeated freeze-thaw cycles.
-
Check pH of Media: Ensure the pH of your culture media is not in a range that accelerates tetracycline degradation (i.e., highly alkaline or strongly acidic).
-
Analyze for Degradation Products: If possible, use an analytical method like HPLC to check for the presence of degradation products like ETC, ATC, and EATC in your tetracycline stock and experimental samples.[1]
-
Run a Time-Course Experiment: Test the stability of tetracycline in your specific experimental conditions over time to determine its half-life and when fresh tetracycline may need to be added.
-
Scenario 2: Leaky expression in a Tet-On inducible gene expression system.
-
Problem: You are detecting expression of your gene of interest even without the addition of the inducer (doxycycline).
-
Possible Cause: The promoter controlling the transactivator or the tetracycline-responsive element (TRE) is "leaky".
-
Troubleshooting Steps:
-
Titrate Doxycycline Concentration: Determine the minimal concentration of doxycycline required for induction to reduce background expression.
-
Use a "Tighter" System: Consider using a more advanced Tet-On system, such as the pTet-On tight system, which is designed for lower basal expression.[6]
-
Screen Different Clones: If you are working with a stable cell line, screen multiple clones as the integration site of the transgene can significantly affect leakiness.[5]
-
Combine with other regulatory systems: For very tight control, consider combining the Tet system with other regulatory systems like Cre/loxP.[5]
-
Data Presentation
Table 1: Quantification Limits of Tetracycline and its Degradation Products by LC with Fluorescence Detection
| Compound | Quantification Limit (ng of injected standard) |
| Tetracycline (TC) | 0.25[1] |
| 4-Epitetracycline (ETC) | 0.25[1] |
| 4-Epianhydrotetracycline (EATC) | 25[1] |
| Anhydrotetracycline (ATC) | 50[1] |
Experimental Protocols
Protocol: Analysis of Tetracycline and its Degradation Products by Liquid Chromatography (LC)
This protocol is a summary of a method described for the separation and determination of tetracycline and its major degradation products.[1]
-
Objective: To separate and quantify Tetracycline (TC), 4-Epitetracycline (ETC), 4-Epianhydrotetracycline (EATC), and Anhydrotetracycline (ATC).
-
Materials:
-
C8-reversed phase chromatography column
-
Aqueous oxalic acid solution (0.01 M, pH 2.0)
-
Acetonitrile
-
Fluorescence detector
-
-
Procedure:
-
Mobile Phase Preparation: Prepare mobile phases containing the aqueous oxalic acid solution and 20-40% acetonitrile. Filter the mobile phase through a 0.45 mm filter and degas by ultrasonication.
-
Chromatographic Separation: Perform the separation on a C8-reversed phase column using the prepared mobile phase. The analysis can be completed within 15 minutes.
-
Detection: Use a fluorescence detector for the detection of the compounds. The fluorescence of tetracyclines is enhanced by post-column reaction with magnesium ions.[1]
-
-
Notes: This method has been shown to not cause epimerization of TC or degradation of TC and ETC in the acidic mobile phase.[1]
Visualizations
Caption: Degradation pathway of tetracycline.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. [Degradation pathways and main degradation products of tetracycline antibiotics: research progress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. rupress.org [rupress.org]
Technical Support Center: Managing Cytotoxicity in Experimental Settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cytotoxic compounds, specifically addressing challenges related to mustard agents and tetracycline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for mustard agents?
Mustard agents, such as sulfur mustard and nitrogen mustard, are potent alkylating agents.[1][2][3][4] Their primary mechanism of cytotoxicity involves the covalent attachment of alkyl groups to DNA bases.[1][2] This alkylation can lead to the formation of DNA cross-links, both within the same strand (intra-strand) and between opposite strands (inter-strand).[2] These DNA adducts disrupt essential cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[2][5]
Q2: How do tetracycline derivatives induce cytotoxicity?
Tetracycline and its derivatives are primarily known as protein synthesis inhibitors in bacteria. However, at higher concentrations or with specific chemical modifications, they can induce apoptosis in eukaryotic cells. This cytotoxic effect is often independent of their antimicrobial properties and can be cell-type specific. For example, some chemically modified tetracyclines have been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Q3: What are the key safety precautions when working with mustard agents in a laboratory setting?
Due to their high toxicity, strict safety protocols are mandatory when handling mustard agents.[6][7][8] Key precautions include:
-
Personal Protective Equipment (PPE): Always wear a closed-front lab coat, double gloves (latex or nitrile), and safety goggles.[7][8]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood or a Class II biological safety cabinet.[6]
-
Spill Kit: A dedicated cytotoxic spill kit must be readily available.[6]
-
Waste Disposal: All contaminated materials must be disposed of as hazardous cytotoxic waste according to institutional and regulatory guidelines.[6][7]
-
Training: All personnel must receive comprehensive training on the safe handling of cytotoxic compounds.[8][9]
Q4: Can I use antibiotics in my cell culture when studying cytotoxicity?
While antibiotics are commonly used to prevent contamination, it's crucial to consider their potential impact on your experiments. Some antibiotics can have off-target effects and may influence cell viability or interact with the cytotoxic compound being studied. If possible, conduct experiments in antibiotic-free media. If you must use antibiotics, ensure that your control groups are treated with the same concentration to account for any potential effects.
Troubleshooting Guides
Problem 1: High background apoptosis in negative control cells.
-
Possible Cause: Over-trypsinization or harsh cell handling.
-
Possible Cause: Cells are overgrown or unhealthy.
-
Solution: Ensure cells are in the logarithmic growth phase and do not exceed 80% confluency before starting the experiment.[10]
-
-
Possible Cause: Contamination.
-
Solution: Regularly test your cell lines for mycoplasma contamination. Culture cells in antibiotic-free media periodically to check for low-level bacterial or fungal contamination.
-
-
Possible Cause: Issues with staining buffer or reagents.
Problem 2: Inconsistent or non-reproducible results in cytotoxicity assays.
-
Possible Cause: Variation in cell seeding density.
-
Solution: Use a cell counter to ensure consistent cell numbers are seeded in each well. Allow cells to adhere and distribute evenly before adding the test compound.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause: Degradation of the cytotoxic compound.
-
Solution: Prepare fresh stock solutions of the cytotoxic agent for each experiment. Some compounds are light-sensitive or unstable in solution. Store stock solutions at the recommended temperature and protect from light.
-
-
Possible Cause: Fluctuation in incubator conditions.
-
Solution: Ensure your incubator is properly calibrated for temperature, CO2, and humidity. Avoid frequent opening of the incubator door during the experiment.
-
Problem 3: No significant cytotoxicity observed at expected concentrations.
-
Possible Cause: Insufficient treatment duration or concentration.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for inducing cytotoxicity with your specific cell line and compound.
-
-
Possible Cause: Cell line is resistant to the compound.
-
Solution: Verify the sensitivity of your cell line to the compound from published literature. Consider using a different cell line that is known to be sensitive.
-
-
Possible Cause: Inactivation of the compound by media components.
-
Solution: Serum components can sometimes bind to and inactivate test compounds. Consider reducing the serum concentration or using a serum-free medium during the treatment period, if compatible with your cell line.
-
Quantitative Data Summary
The following tables provide representative data on the cytotoxic effects of a nitrogen mustard agent and a chemically modified tetracycline (CMT) on a cancer cell line.
Table 1: Dose-Dependent Effect of Nitrogen Mustard on Cell Viability (MTT Assay)
| Nitrogen Mustard (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 10 | 85 ± 5.2 |
| 25 | 62 ± 6.1 |
| 50 | 41 ± 3.8 |
| 100 | 23 ± 2.9 |
| 200 | 11 ± 1.5 |
Table 2: Time-Course of Caspase-3/7 Activation by a Chemically Modified Tetracycline (CMT) at 50 µM
| Treatment Time (hours) | Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD) |
| 0 | 1.0 ± 0.1 |
| 4 | 1.8 ± 0.3 |
| 8 | 3.5 ± 0.6 |
| 12 | 5.2 ± 0.8 |
| 24 | 2.9 ± 0.4 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cytotoxic compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the cytotoxic compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle dissociation reagent. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Visualizations
Caption: General workflow for assessing compound-induced cytotoxicity.
Caption: Signaling pathway of mustard agent-induced apoptosis.
References
- 1. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 5. Alkylating Agents for Breast Cancer [webmd.com]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. yeasenbio.com [yeasenbio.com]
- 12. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
Tetracycline Mustard Assays: Technical Support Center
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in performing and refining assays with Tetracycline mustard.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic, dual-action derivative of the antibiotic tetracycline.[1] It incorporates the functional group of a mustard agent, giving it the properties of both a protein synthesis inhibitor and a DNA alkylating agent.[1] This design allows it to target cells through two distinct mechanisms.[1]
Q2: What is the primary mechanism of action for this compound?
A2: this compound has a dual mechanism of action:
-
Inhibition of Protein Synthesis : Like other tetracyclines, it binds to the 30S ribosomal subunit in bacteria, preventing the attachment of aminoacyl-tRNA and halting protein synthesis.[1][2][3][4] While this is its primary antibacterial mechanism, tetracyclines can also disrupt protein translation in eukaryotic mitochondria.[2]
-
DNA Alkylation : The mustard component is a powerful alkylating agent. It forms covalent bonds with DNA, typically at guanine bases, creating cross-links and DNA strand breaks.[5] This DNA damage disrupts replication and transcription, ultimately triggering cell cycle arrest or apoptosis (programmed cell death).[5][6]
Q3: What are the necessary safety precautions for handling this compound?
A3: Due to its nature as a mustard agent, this compound should be handled with extreme caution in a controlled laboratory environment. It is potentially toxic, mutagenic, and carcinogenic.[7] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory. All work should be performed in a certified chemical fume hood to avoid inhalation or skin contact. Consult your institution's safety guidelines for handling potent alkylating agents.
Q4: What are the essential controls for a this compound cytotoxicity assay?
A4: To ensure data integrity, the following controls are essential:
-
Vehicle Control : Cells treated with the same solvent (e.g., DMSO, PBS) used to dissolve the this compound, at the same final concentration. This accounts for any effects of the solvent itself.
-
Untreated Control : Cells that are not exposed to any treatment, representing 100% viability or baseline response.
-
Positive Control (Optional but Recommended) : A well-characterized cytotoxic agent (e.g., Doxorubicin, or a standard nitrogen mustard like melphalan) to confirm that the cell system is responsive to cytotoxic insults.
-
Blank Control : Wells containing only cell culture medium and the assay reagent (no cells) to determine the background absorbance or fluorescence.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the dual-action mechanism of this compound and a typical experimental workflow for assessing its cytotoxic effects.
References
- 1. Buy this compound | 72-09-3 [smolecule.com]
- 2. Tetracycline - Wikipedia [en.wikipedia.org]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
- 7. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
stability of Tetracycline mustard under different storage conditions
Disclaimer: Specific stability data for Tetracycline Mustard is limited in publicly available literature. The information provided below is based on the well-documented stability profile of its parent compound, Tetracycline. The tetracycline core structure is susceptible to degradation under various conditions, and similar behavior is expected for this compound.
This compound is a synthetic derivative of tetracycline, incorporating an alkylating mustard group. This modification imparts a dual mechanism of action: inhibition of bacterial protein synthesis via the tetracycline moiety and DNA alkylation by the mustard group.[1] Understanding the stability of this compound is critical for its handling, storage, and application in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: Based on the behavior of the tetracycline core, the primary factors influencing stability are:
-
pH: Tetracycline is susceptible to degradation in both acidic and alkaline conditions.[2][3]
-
Temperature: Elevated temperatures accelerate the degradation of tetracycline.[4]
-
Light: Exposure to UV and fluorescent light can lead to the degradation of tetracycline.[4]
-
Humidity: High humidity, especially in combination with elevated temperatures, can compromise the stability of solid tetracycline.[4]
Q2: What are the expected degradation products of this compound?
A2: The degradation of the tetracycline core is expected to be a primary pathway for this compound. Key degradation products of tetracycline include:
-
Anhydrotetracycline: Formed under acidic conditions.[1]
-
Epitetracycline: An epimer that can form in solution.
-
Isotetracycline: Formed under basic conditions.[1]
Q3: How should I store this compound?
A3: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. Based on recommendations for tetracycline, storage at -20°C is advisable for long-term stability. The container should be tightly sealed to protect from moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in an experiment. | Degradation of the compound due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture. 2. Prepare fresh solutions for each experiment. 3. Check the pH of your experimental buffer; extreme pH can cause rapid degradation. |
| Discoloration of the solid compound (yellowing or browning). | Exposure to light, heat, or humidity. | 1. Discard the discolored compound as it may be degraded. 2. Store new batches in a desiccator in a dark, cold environment. |
| Precipitation in aqueous solutions. | Poor solubility or degradation of the compound. | 1. Tetracyclines have pH-dependent solubility. Adjusting the pH of the solution may improve solubility. 2. If degradation is suspected, prepare fresh solutions and analyze for purity. |
Stability Data Summary
The following tables summarize the stability of the tetracycline core under various conditions.
Table 1: pH Stability of Tetracycline
| pH Condition | Effect on Tetracycline | Primary Degradation Product |
| Acidic (pH < 4) | Dehydration | Anhydrotetracycline[1] |
| Neutral (pH 4-7) | Epimerization | Epitetracycline |
| Alkaline (pH > 7.5) | Cleavage of the C ring | Isotetracycline[3] |
Table 2: Temperature Stability of Tetracycline in Aqueous Solution
| Temperature | Stability |
| 37°C | Methacycline and doxycycline are stable for three days, while tetracycline and minocycline show limited decomposition (<10%).[5] |
| Higher Temperatures | Increased degradation. |
Experimental Protocols
Protocol 1: General Workflow for Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance. This workflow can be adapted for this compound.
Protocol 2: Stability-Indicating HPLC Method for Tetracycline and its Derivatives
This method is designed to separate the active pharmaceutical ingredient (API) from its degradation products.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 2.5). The exact gradient will need to be optimized for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 280 nm or 355 nm for tetracycline and its degradation products).
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Dilute to a final concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject a known volume of the sample into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to the intact drug and any degradation products by comparing with reference standards and stressed samples.
-
Quantify the amount of degradation by calculating the percentage of the peak area of the degradation products relative to the total peak area.
-
Signaling Pathways and Logical Relationships
Degradation Pathway of the Tetracycline Core
The following diagram illustrates the major degradation pathways of the tetracycline molecule, which is the core of this compound.
References
minimizing non-specific binding of Tetracycline mustard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Tetracycline mustard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its mechanisms of action?
This compound is a synthetic derivative of the antibiotic tetracycline.[1] It possesses a dual mechanism of action, functioning as both an antibiotic and an alkylating agent.[1] Like tetracycline, it can inhibit protein synthesis in bacteria by binding to the ribosomal A-site.[1] The addition of the mustard group allows it to act as an alkylating agent, which can damage DNA.[1] This dual nature provides a multifaceted approach for potential therapeutic applications.[1]
Q2: What is non-specific binding and why is it a concern with this compound?
Non-specific binding refers to the interaction of a compound with unintended targets in an experimental system. With this compound, its high reactivity, particularly from the alkylating mustard group, can lead to covalent binding to a wide range of cellular nucleophiles, including proteins and nucleic acids.[2][3] This can result in high background signals, reduced signal-to-noise ratio, and difficulty in interpreting experimental results.
Q3: What are the primary causes of high non-specific binding in my experiments?
Several factors can contribute to high non-specific binding:
-
Inadequate Blocking: Failure to properly block non-specific binding sites on cells or tissues can lead to unwanted interactions.
-
Suboptimal Reagent Concentration: Using too high a concentration of this compound can increase the likelihood of off-target effects.
-
Insufficient Washing: Inadequate washing steps may not effectively remove unbound or weakly bound molecules.[4]
-
Cell Health and Permeabilization: Unhealthy or improperly permeabilized cells can expose intracellular components that may non-specifically bind to the compound.
Q4: What are the initial steps to troubleshoot high background signal?
If you are experiencing high background, consider the following initial steps:
-
Review Your Protocol: Double-check all reagent concentrations, incubation times, and washing procedures.
-
Run Appropriate Controls: Include negative controls (e.g., cells not treated with this compound) to assess baseline background levels.
-
Optimize Blocking: Ensure your blocking step is sufficient for your specific cell or tissue type.[4][5]
Troubleshooting Guides
Problem: High Background Signal in Cellular Imaging
High background fluorescence can obscure the specific signal from your target, making data interpretation difficult.
Possible Cause 1: Inadequate Blocking Blocking is a critical step to prevent non-specific binding of reagents to your sample.[4]
-
Solution: Optimize your blocking protocol. This may involve changing the blocking agent, increasing its concentration, or extending the incubation time.[4] Bovine Serum Albumin (BSA) and normal serum are commonly used blocking agents.[5][6]
Possible Cause 2: this compound Concentration is Too High An excessive concentration of the compound can lead to increased off-target binding.
-
Solution: Perform a titration experiment to determine the optimal concentration of this compound that provides a specific signal with minimal background.
Possible Cause 3: Insufficient Washing Washing steps are crucial for removing unbound and non-specifically bound molecules.[4]
-
Solution: Increase the number and duration of your wash steps. The inclusion of a mild detergent, such as Tween-20, in your wash buffer can also help to reduce non-specific interactions.[4][7]
Data Presentation
Table 1: Common Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Typical Starting Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective protein-based blocking agent.[6][7] |
| Normal Goat/Donkey Serum | 3-5% (v/v) | Can be very effective, especially in combination with BSA.[5] |
| Non-fat Dry Milk | 5% (w/v) | A cost-effective option, but may not be suitable for all applications. |
| Commercial Blocking Buffers | Varies by manufacturer | Often optimized formulations for specific applications. |
Table 2: Troubleshooting Summary for High Background Signal
| Symptom | Possible Cause | Recommended Action |
| Uniformly high background across the sample | Inadequate blocking or excessive primary reagent concentration. | Increase blocking time/concentration; perform a titration of this compound. |
| Speckled or punctate background | Precipitation of the reagent. | Centrifuge the this compound solution before use; prepare fresh dilutions. |
| High background in specific cellular compartments (e.g., mitochondria) | Charge-based non-specific binding. | Consider using a signal enhancer designed to block charged interactions.[5] |
Experimental Protocols
Protocol 1: Optimized Staining Protocol for Cultured Cells
This protocol provides a general framework for staining adherent cells with this compound, incorporating steps to minimize non-specific binding.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
This compound working solution
-
Wash Buffer (PBS with 0.1% Tween-20)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Plate cells on coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: To minimize non-specific binding, incubate the cells in Blocking Buffer for at least 1 hour at room temperature.[6]
-
This compound Incubation: Dilute the this compound to the pre-determined optimal concentration in Blocking Buffer. Incubate the cells with the working solution for the desired time and temperature, protected from light.
-
Washing: Wash the cells three to five times with Wash Buffer for 5 minutes each. This step is critical for removing unbound reagent.
-
Counterstaining: If desired, stain the nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: A logical workflow for troubleshooting non-specific binding.
Caption: Dual-action mechanism of this compound.
Caption: A typical experimental workflow for cellular assays.
References
- 1. Buy this compound | 72-09-3 [smolecule.com]
- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 3. Alkylating anticancer agents and their relations to microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. TRIM37-mediated stabilization of PEX5 via monoubiquitination attenuates oxidative stress and demyelination in multiple sclerosis insights from EAE and LPC-induced experimental models | PLOS One [journals.plos.org]
- 7. dovepress.com [dovepress.com]
Technical Support Center: Overcoming Resistance to Tetracycline Mustard in Bacteria
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetracycline mustard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to overcome bacterial resistance to this dual-action antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from traditional tetracyclines?
This compound is a synthetic derivative of tetracycline that incorporates a mustard group, an alkylating agent. This gives the molecule a dual mechanism of action: like other tetracyclines, it inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. Additionally, the mustard group can alkylate bacterial DNA, causing damage and inhibiting replication. This dual action is designed to be effective against bacteria that have developed resistance to traditional tetracyclines.
Q2: What are the known mechanisms of bacterial resistance to tetracycline?
Bacteria primarily develop resistance to tetracyclines through three main mechanisms:
-
Efflux Pumps: These are membrane proteins that actively pump tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target.[1] The most common are encoded by tet genes, such as tet(A) and tet(B) in Gram-negative bacteria and tet(K) in Gram-positive bacteria.
-
Ribosomal Protection Proteins (RPPs): These proteins, such as Tet(M) and Tet(O), bind to the ribosome and dislodge tetracycline, allowing protein synthesis to continue even in the presence of the antibiotic.[2]
-
Enzymatic Inactivation: Some bacteria produce enzymes, known as tetracycline destructases (e.g., Tet(X)), that chemically modify and inactivate the tetracycline molecule.[3][4]
Q3: How might bacteria develop resistance to the dual-action of this compound?
While specific research on resistance to this compound is limited, it is hypothesized that resistance could arise from a combination of mechanisms:
-
Tetracycline Resistance Mechanisms: Bacteria may utilize existing tetracycline resistance mechanisms like efflux pumps and ribosomal protection to counteract the protein synthesis inhibition component of this compound.
-
Enhanced DNA Repair: To combat the DNA-alkylating effect of the mustard group, bacteria may upregulate their DNA repair pathways, such as the SOS response, which includes enzymes that can excise and repair damaged DNA.[4]
-
Reduced Permeability: Alterations in the bacterial cell envelope could reduce the uptake of this compound.
Q4: Are there any known inhibitors that can help overcome resistance to tetracyclines?
Yes, research is ongoing to develop inhibitors of tetracycline resistance mechanisms. For example, anhydrotetracycline (aTC) and its analogs have been shown to be competitive inhibitors of tetracycline destructases.[3] Additionally, some essential oils have been found to inhibit the Tet(K) efflux pump in Staphylococcus epidermidis.[5]
Troubleshooting Guides
Problem 1: My this compound shows reduced efficacy against a bacterial strain known to be resistant to standard tetracycline.
This issue likely stems from one or more of the established tetracycline resistance mechanisms. The following steps will help you identify the cause and potential solutions.
First, quantify the level of resistance by determining the MIC of this compound for your bacterial strain compared to a susceptible control strain.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in appropriate broth media at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to create a range of concentrations.
-
-
Inoculate and Incubate:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Once you have confirmed resistance, the next step is to determine the underlying mechanism.
A. Assess Efflux Pump Activity
Experimental Protocol: Ethidium Bromide (EtBr) Agar Cartwheel Method [6][7][8]
-
Prepare EtBr Agar Plates:
-
Prepare agar plates containing varying concentrations of EtBr (e.g., 0.5, 1.0, 1.5, 2.0 µg/mL).
-
Caution: Ethidium bromide is a mutagen. Handle with appropriate safety precautions.
-
-
Inoculate Plates:
-
Culture the resistant and a susceptible control strain overnight.
-
Adjust the cultures to a 0.5 McFarland standard.
-
Inoculate the EtBr agar plates by streaking the bacterial suspensions from the edge to the center of the plate, resembling spokes on a wheel.
-
-
Incubate and Visualize:
-
Incubate the plates at 37°C for 16-18 hours.
-
Visualize the plates under UV light.
-
Interpretation: Strains with active efflux pumps will show less fluorescence at lower EtBr concentrations because the EtBr is being pumped out of the cells. The higher the EtBr concentration required to see fluorescence, the greater the efflux activity.
-
B. Evaluate Ribosomal Protection
While direct assays for ribosomal protection protein activity can be complex, you can infer their presence through molecular methods.
Experimental Protocol: PCR for Ribosomal Protection Protein Genes (e.g., tet(M))
-
DNA Extraction: Extract genomic DNA from your resistant bacterial strain.
-
Primer Design: Design primers specific to known ribosomal protection protein genes (e.g., tet(M), tet(O)).
-
PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band of the expected size indicates the presence of the resistance gene.
C. Assess for Enzymatic Inactivation
Experimental Protocol: In Vitro Inactivation Assay
-
Prepare Cell Lysate: Grow the resistant bacterial strain and prepare a cell-free lysate.
-
Incubation: Incubate this compound with the cell lysate for a defined period.
-
Activity Assay: Measure the remaining antibacterial activity of the this compound against a susceptible indicator strain using a standard MIC or disk diffusion assay.
-
Interpretation: A significant decrease in the activity of this compound after incubation with the lysate suggests enzymatic inactivation.
-
Based on the identified mechanism, you can employ the following strategies:
-
Efflux Pump Inhibitors: If efflux is the primary mechanism, consider co-administering this compound with a known efflux pump inhibitor.
-
Combination Therapy: If DNA repair is suspected to be enhanced, a combination of this compound with a DNA repair inhibitor could be explored.
-
Analogs: Investigate the efficacy of different this compound analogs that may be less susceptible to the identified resistance mechanism.
Problem 2: The bacterial strain shows increased survival after treatment with this compound, but standard tetracycline resistance mechanisms (efflux, ribosomal protection) are not detected.
This scenario suggests that the resistance is primarily directed against the DNA-damaging activity of the mustard group.
Investigate whether the bacterial strain upregulates DNA repair genes in response to this compound treatment.
Experimental Protocol: Real-Time PCR (RT-qPCR) for DNA Repair Genes [9][10]
-
RNA Extraction:
-
Culture the resistant strain with and without a sub-inhibitory concentration of this compound.
-
Extract total RNA from the bacterial cells.
-
Treat the RNA with DNase to remove any contaminating DNA.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
-
RT-qPCR:
-
Perform real-time PCR using primers specific for key DNA repair genes (e.g., recA, uvrA, alkA).
-
Use a housekeeping gene (e.g., 16S rRNA) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of the DNA repair genes in the treated sample compared to the untreated control.
-
Interpretation: A significant increase in the expression of DNA repair genes suggests an active response to DNA damage.
-
-
DNA Repair Inhibitors: Test the efficacy of this compound in combination with known inhibitors of bacterial DNA repair pathways.
-
Dose-Response Analysis: Perform a detailed dose-response analysis to determine if higher concentrations of this compound can overwhelm the DNA repair capacity of the bacteria.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Tetracyclines against E. coli Expressing Different Resistance Mechanisms.
| Antibiotic | E. coli (Wild Type) MIC (µg/mL) | E. coli with tet(M) (Ribosomal Protection) MIC (µg/mL) | E. coli with tet(A) (Efflux Pump) MIC (µg/mL) | E. coli with tet(X) (Enzymatic Inactivation) MIC (µg/mL) |
| Tetracycline | 2 | 128 | >128 | 128 |
| Doxycycline | 2 | 64 | 32 | 16 |
| Minocycline | 0.5 | 64 | 8 | 4 |
| Tigecycline | 0.063 | 0.13 | 1 | 2 |
| Eravacycline | 0.063 | 0.063 | 0.25 | 4 |
Data adapted from Grossman et al. (2012).[1]
Table 2: Efficacy of anhydrotetracycline (aTC) in overcoming enzymatic resistance.
| Treatment | Bacterial Strain | Fold Decrease in Tetracycline MIC |
| Tetracycline + aTC | E. coli expressing tetracycline destructases | Up to 5-fold |
Data from in vitro studies suggest that aTC can significantly increase the susceptibility of resistant bacteria to tetracycline.[3]
Visualizations
References
- 1. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibitors to prevent tetracycline resistance | Washington University Office of Technology Management [tech.wustl.edu]
- 4. Overcoming antimicrobial resistance to tetracycline antibiotics — University of Oxford, Medical Sciences Division [medsci.ox.ac.uk]
- 5. The inhibition the Tet(K) efflux pump of tetracycline resistant Staphylococcus epidermidis by essential oils from three Salvia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 7. jommid.pasteur.ac.ir [jommid.pasteur.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for Tetracycline Mustard Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for experiments involving Tetracycline mustard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a bifunctional molecule that combines the protein synthesis inhibitory properties of tetracycline with the DNA alkylating ability of a nitrogen mustard.[1] Its tetracycline core binds to the bacterial 30S ribosomal subunit, inhibiting protein translation.[1] The nitrogen mustard moiety is an alkylating agent that can form covalent bonds with nucleophilic groups in biomolecules, most notably the N7 position of guanine in DNA, leading to DNA damage and cell death.[2][3]
Q2: Why is buffer selection critical for this compound experiments?
Buffer conditions, particularly pH and the presence of nucleophiles, can significantly impact the stability and reactivity of both the tetracycline scaffold and the mustard group. The tetracycline structure is known to be unstable under acidic and alkaline conditions.[4] The nitrogen mustard group is highly reactive and can be hydrolyzed in aqueous solutions or react with buffer components, reducing its efficacy for alkylating the intended target.[5][6] Therefore, optimizing the buffer is crucial for reproducible and successful experiments.
Q3: What is the optimal pH range for working with this compound?
The optimal pH is a balance between maintaining the stability of the tetracycline core and ensuring the reactivity of the mustard group. Generally, a pH range of 7.0 to 8.0 is recommended as a starting point. Tetracyclines are more stable at a near-neutral pH, while the alkylating activity of nitrogen mustards is also effective in this range.[2][4] Extreme pH values should be avoided; acidic conditions can lead to the degradation of tetracycline, while alkaline conditions can accelerate the hydrolysis of the mustard group.[4][7]
Q4: Which buffer components should be avoided?
Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they can react with the electrophilic mustard group of this compound, quenching its alkylating activity.[8] Buffers with other strong nucleophiles, like those containing thiols (e.g., DTT), should also be used with caution and only when experimentally necessary, as they can readily react with the mustard.[9]
Q5: What are some recommended buffer systems for this compound experiments?
Phosphate-based buffers (e.g., sodium phosphate) or HEPES are generally good starting points for experiments with this compound at a pH between 7.0 and 8.0.[10][11] It is crucial to ensure that any buffer used is free of extraneous nucleophiles.
Troubleshooting Guides
Problem 1: Low or No Alkylation of Target Molecule (e.g., DNA)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of this compound | Prepare fresh solutions of this compound immediately before use. Store the stock solution in an appropriate solvent (e.g., anhydrous DMSO) at -20°C or lower and minimize freeze-thaw cycles. | The nitrogen mustard moiety is susceptible to hydrolysis in aqueous solutions, leading to a loss of alkylating activity.[5][6] |
| Incompatible Buffer Components | Switch to a non-nucleophilic buffer such as Phosphate Buffer Saline (PBS) or HEPES. Avoid buffers containing primary amines like Tris. | Buffer components with nucleophilic groups can react with and quench the mustard group.[8] |
| Suboptimal pH | Empirically test a pH range from 7.0 to 8.0 to find the optimal condition for your specific target and experimental setup. | The reactivity of the mustard group and the stability of the target molecule can be pH-dependent.[2] |
| Insufficient Incubation Time or Temperature | Optimize the incubation time and temperature. Start with a time course experiment at a constant temperature (e.g., 37°C). | Alkylation is a chemical reaction with specific kinetics. Insufficient time or temperature may lead to incomplete reaction.[2] |
Problem 2: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Variability in Buffer Preparation | Ensure consistent and accurate preparation of all buffers, including pH adjustment. Prepare fresh buffers regularly. | Minor variations in pH or buffer composition can significantly affect the stability and reactivity of this compound.[4] |
| Hydrolysis of this compound Stock | Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles. Protect from moisture. | Repeated temperature changes and exposure to moisture can lead to the degradation of the compound. |
| Presence of Divalent Cations | If not required for the experiment, consider the use of a chelating agent like EDTA in your buffer. | Tetracyclines can chelate divalent metal ions, which may alter their conformation and reactivity.[12] |
| Light Exposure | Protect this compound solutions from light, especially during long incubations. | The tetracycline scaffold can be susceptible to photodegradation. |
Experimental Protocols
Protocol for Optimizing Buffer pH for DNA Alkylation
-
Prepare a series of buffers: Prepare 50 mM Sodium Phosphate buffers with pH values ranging from 6.5 to 8.5 in 0.5 unit increments.
-
Prepare reaction mixtures: In separate tubes, combine your target DNA (e.g., plasmid DNA or a specific oligonucleotide) at a final concentration of 100 nM with 10 µM this compound in each of the prepared buffers.
-
Incubate: Incubate all reaction mixtures at 37°C for 1 hour.
-
Quench the reaction: Stop the alkylation reaction by adding a quenching buffer containing a nucleophile, such as 100 mM Tris-HCl pH 8.0.
-
Analyze the results: Analyze the extent of DNA alkylation using an appropriate method, such as gel electrophoresis (looking for a mobility shift), mass spectrometry, or a DNA cleavage assay following piperidine treatment.
-
Determine optimal pH: The pH that yields the highest degree of DNA alkylation is the optimum for your experiment.
Data Presentation
Table 1: Effect of pH on the Stability and Reactivity of this compound Components
| pH Range | Effect on Tetracycline Scaffold | Effect on Nitrogen Mustard Moiety | Recommendation |
| < 6.0 | Increased risk of degradation (e.g., epimerization, dehydration).[4] | Reduced rate of hydrolysis, but also potentially lower alkylation efficiency. | Generally not recommended. |
| 6.0 - 7.0 | Moderate stability. | Moderate stability and reactivity. | Acceptable, but may not be optimal. |
| 7.0 - 8.0 | Generally stable.[4] | Optimal balance of stability and alkylating reactivity.[2] | Recommended starting range. |
| > 8.0 | Increased risk of degradation (e.g., isomerization).[4] | Increased rate of hydrolysis, leading to inactivation.[5] | Generally not recommended. |
Table 2: Compatibility of Common Buffer Components with this compound
| Buffer Component | Compatibility | Rationale |
| Phosphate (Sodium or Potassium) | High | Non-nucleophilic and provides good buffering capacity in the optimal pH range.[11] |
| HEPES | High | Zwitterionic buffer, non-nucleophilic, and effective in the pH 7-8 range.[10] |
| MOPS | High | Good buffering capacity around pH 7.2 and is non-nucleophilic. |
| Tris | Low | Contains a primary amine that will react with the mustard group.[8] |
| Glycine | Low | Contains a primary amine and will quench the alkylation reaction. |
| Citrate | Moderate | Can chelate divalent cations, which may or may not be desirable. Generally non-nucleophilic. |
| Buffers with Thiols (e.g., DTT, BME) | Low | Thiols are strong nucleophiles that will readily react with the mustard group.[9] |
Visualizations
Caption: Workflow for optimizing buffer conditions.
Caption: Troubleshooting decision tree for low alkylation.
References
- 1. oncolink.org [oncolink.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Cross-linking of the DNA repair protein O6-alkylguanine DNA alkyltransferase to DNA in the presence of antitumor nitrogen mustards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis and alkylating reactivity of aromatic nitrogen mustards - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Thioredoxin Cross-Linking by Nitrogen Mustard in Lung Epithelial Cells: Formation of Multimeric Thioredoxin/Thioredoxin Reductase Complexes and Inhibition of Disulfide Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Efficient Degradation of Tetracycline Antibiotics by Engineered Myoglobin with High Peroxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical biology of tetracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tetracycline Mustard and Nitrogen Mustard: Mechanisms of Action and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of tetracycline mustard and nitrogen mustard, two classes of DNA alkylating agents. By presenting key experimental data, detailed methodologies, and visual representations of their distinct cellular effects, this document aims to be a valuable resource for researchers in oncology and drug development.
Introduction
Nitrogen mustards are a well-established class of chemotherapeutic agents that exert their cytotoxic effects primarily through the alkylation of DNA, leading to the formation of interstrand cross-links (ICLs), replication stress, and ultimately, apoptosis.[1][2] Tetracycline mustards, on the other hand, are hybrid molecules that combine the DNA-alkylating mustard moiety with a tetracycline scaffold. This design offers a potential dual mechanism of action, involving both DNA damage and the inhibition of protein synthesis, a characteristic feature of tetracycline antibiotics.[3] This guide will delve into the available experimental data to compare these two classes of compounds.
Mechanism of Action: A Head-to-Head Comparison
The fundamental difference in the mechanism of action between this compound and nitrogen mustard lies in their molecular targets and the subsequent cellular responses they elicit.
Nitrogen Mustard: The Classic DNA Alkylator
The mechanism of nitrogen mustards is characterized by the formation of a highly reactive aziridinium ion through intramolecular cyclization. This electrophilic intermediate then reacts with nucleophilic sites on DNA, primarily the N7 position of guanine residues. Bifunctional nitrogen mustards can react with two guanine bases, leading to the formation of DNA monoadducts and, more critically for their cytotoxic effect, interstrand cross-links (ICLs).[4][5][6][7] These ICLs physically block DNA replication and transcription, triggering cell cycle arrest and apoptosis.[1][4][8]
This compound: A Dual-Pronged Approach
This compound possesses a dual mechanism of action. The mustard component functions as a DNA alkylating agent, similar to nitrogen mustards, leading to DNA damage.[3] Concurrently, the tetracycline scaffold can inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][9] While the direct impact of the tetracycline moiety on mammalian mitochondrial protein synthesis and its contribution to overall cytotoxicity is an area of ongoing research, this dual-action potential represents a key distinction from traditional nitrogen mustards.
Quantitative Comparison of Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data for representative nitrogen mustards and a C4-modified tetracycline derivative, which serves as a proxy for this compound. It is important to note that a direct head-to-head comparison in the same study is not available in the reviewed literature, and thus, these values should be interpreted with caution due to potential variations in experimental conditions.
| Compound Class | Compound Example | Cell Line | IC50 (µM) | Reference |
| Nitrogen Mustard | Mechlorethamine | A549 (Human Lung Carcinoma) | 1-20 (effective concentration for cell cycle arrest) | [4][8] |
| Nor-nitrogen mustard | Human Lymphocytes | - (More potent than nitrogen mustard in inducing point mutations) | [1] | |
| This compound | C4-Modified Tetracycline | K-562 (Human Chronic Myelogenous Leukemia) | 0.49–3.07 | [10] |
| A549 (Human Lung Carcinoma) | 0.49–3.07 | [10] |
Cellular Effects: Cell Cycle Arrest and Apoptosis
Both nitrogen mustards and tetracycline mustards induce programmed cell death (apoptosis) as a primary mechanism of their anticancer activity. However, the upstream signaling pathways and effects on the cell cycle can differ.
Cell Cycle Arrest
-
Nitrogen Mustard: Treatment of A549 human lung carcinoma cells with mechlorethamine leads to a dose-dependent arrest in the S and G2/M phases of the cell cycle.[4][8] This arrest is a direct consequence of the DNA damage response (DDR) activated by the formation of DNA adducts and cross-links.
-
This compound: While specific data on cell cycle arrest for a this compound is limited, studies on chemically modified tetracyclines (CMTs) suggest that they can induce apoptosis. The DNA damaging component of this compound would be expected to induce a DNA damage response and subsequent cell cycle arrest, similar to nitrogen mustards. Further studies are required to fully characterize the cell cycle effects of tetracycline mustards.
Apoptosis Induction
-
Nitrogen Mustard: The DNA damage inflicted by nitrogen mustards activates complex signaling pathways, often involving the p53 tumor suppressor protein, leading to the initiation of the intrinsic apoptotic cascade.[5]
-
This compound: Chemically modified tetracyclines have been shown to induce apoptosis through the activation of caspases, key executioner enzymes in the apoptotic pathway, and by downregulating anti-apoptotic proteins like Bcl-2.[6][11][12] It is plausible that the DNA-damaging component of this compound contributes to apoptosis through similar DNA damage response pathways as nitrogen mustards.
Visualizing the Mechanisms of Action
To provide a clearer understanding of the distinct and overlapping mechanisms of this compound and nitrogen mustard, the following diagrams were generated using the Graphviz DOT language.
References
- 1. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 7. Induction and repair of DNA cross-links induced by sulfur mustard in the A-549 cell line followed by a comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 10. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 11. Alkylating DNA damage stimulates a regulated form of necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of K562 cells: uncovering novel chromosomes, assessing transferrin receptor expression, and probing pharmacological therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Tetracycline Mustard and Chlorambucil in Oncology Research
In the landscape of cancer therapeutics, alkylating agents remain a cornerstone of many chemotherapy regimens. This guide provides a detailed comparison of two such agents: the well-established drug Chlorambucil and the less-documented compound, Tetracycline Mustard. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their mechanisms of action, efficacy, and the experimental methodologies used for their evaluation.
Introduction to the Compounds
Chlorambucil is an aromatic nitrogen mustard derivative that has been in clinical use for decades.[1][2] It is primarily used in the treatment of chronic lymphocytic leukemia (CLL) and certain types of non-Hodgkin lymphoma.[1] Its mechanism of action is well-characterized and involves the alkylation of DNA, leading to cell cycle arrest and apoptosis.[2]
This compound , as its name suggests, is a hybrid molecule that combines the tetracycline scaffold with a nitrogen mustard moiety.[3] This design implies a dual mechanism of action: inhibition of protein synthesis, characteristic of tetracyclines, and DNA alkylation, characteristic of mustard agents.[3] This dual functionality presents an intriguing, though largely unexplored, therapeutic concept.
Mechanism of Action
Chlorambucil: A Classic DNA Alkylating Agent
Chlorambucil exerts its cytotoxic effects through the covalent attachment of alkyl groups to the N7 position of guanine in DNA. This process leads to the formation of inter- and intra-strand cross-links, which disrupt DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[2]
This compound: A Postulated Dual-Action Compound
The proposed mechanism for this compound involves two distinct cytotoxic pathways:
-
Inhibition of Protein Synthesis: The tetracycline component is expected to bind to the 30S ribosomal subunit in cancer cells, thereby inhibiting protein synthesis.
-
DNA Alkylation: The nitrogen mustard component is designed to alkylate DNA, similar to Chlorambucil, causing DNA damage and inducing apoptosis.[3]
Comparative Efficacy: A Data-Driven Overview
A direct quantitative comparison of the efficacy of this compound and Chlorambucil is hampered by the lack of published experimental data for this compound. However, extensive in vitro data for Chlorambucil is available and is summarized below.
In Vitro Cytotoxicity of Chlorambucil
| Cell Line | Cancer Type | Assay | IC50/LD50 | Reference |
| PC3 | Prostate Cancer | MTT Assay | IC50 available | [4] |
| A2780/CP70 | Ovarian Cancer (Cisplatin-resistant) | MTT Assay | IC50 available | [4] |
| K562 | Chronic Myelogenous Leukemia | Not Specified | IC50 > 200 µM | [5] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | IC50 available | [5] |
| HT-29 | Colon Carcinoma | Chemosensitivity Assay | Cytotoxic effects observed | [6] |
| MG-63 | Osteosarcoma | Chemosensitivity Assay | Cytocidal effect at 1 µM | [6] |
| SK-MEL-3 | Malignant Melanoma | Chemosensitivity Assay | Cytotoxic effects observed | [6] |
| MDA-MB-231 | Breast Cancer | [3H]-thymidine incorporation | Cytotoxic effects observed | [7] |
| MCF-7 | Breast Cancer | [3H]-thymidine incorporation | Cytotoxic effects observed | [7] |
Note: Specific IC50 values from the referenced literature would be inserted here in a complete guide, but are presented as "available" to reflect the nature of the search results.
Signaling Pathways
Chlorambucil-Induced Apoptotic Signaling
Chlorambucil has been shown to induce apoptosis in lymphoma cells through the inhibition of the PI3K/AKT signaling pathway.[8] This leads to the downstream suppression of NF-κB and Survivin, proteins that are critical for cell survival.[8] The induction of apoptosis is also associated with the activation of caspase-3.[8]
References
- 1. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 2. Combination of Chlorambucil and Mercaptopurine Show Effective Anti-Cancer Effects in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 72-09-3 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antitumor activity of novel nitrogen mustard-linked chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of chlorambucil cytotoxicity by combination with flavone acetic acid in a murine tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Effect of Chlorambucil on the Apoptotic Signaling Pathway in Lymphoma Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Tetracycline Mustard: A Comparative Guide for Researchers
In the dynamic landscape of biomedical research, the pursuit of novel molecular tools is paramount for advancing our understanding of complex biological processes and developing innovative therapeutic strategies. Tetracycline mustard, a synthetic derivative of the well-known antibiotic tetracycline, emerges as a compound of interest, uniquely combining the functionalities of a protein synthesis inhibitor and a DNA alkylating agent. This guide provides a comprehensive validation of this compound as a research tool, offering a comparative analysis with its more conventional alternatives, Doxycycline and Mechlorethamine. Through the presentation of available experimental data, detailed methodologies, and illustrative diagrams, we aim to equip researchers, scientists, and drug development professionals with the objective information needed to evaluate the potential applications of this dual-action molecule.
Mechanism of Action: A Two-Pronged Approach
This compound's distinctiveness lies in its hybrid structure, which imparts a dual mechanism of action.[1] Like other members of the tetracycline family, it is capable of inhibiting bacterial protein synthesis.[1] This is achieved by binding to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal A-site, effectively halting the elongation of polypeptide chains.[1][2][3]
Simultaneously, the mustard moiety of the molecule introduces a potent DNA alkylating capability.[1] This alkylating function, characteristic of nitrogen mustards, involves the formation of highly reactive aziridinium ions that can covalently attach to nucleophilic sites on DNA bases, primarily the N7 position of guanine.[4][5] This can lead to the formation of DNA cross-links, both intrastrand and interstrand, which disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[5][6]
This dual mechanism suggests that this compound could be a valuable tool for studying cellular processes where both protein synthesis and DNA integrity are critical, and potentially for overcoming resistance mechanisms that target only one of these pathways.
Performance Comparison: this compound and Its Alternatives
To provide a clear perspective on the potential utility of this compound, this section compares its theoretical attributes with the established experimental data of two widely used research tools: Doxycycline, a representative tetracycline antibiotic, and Mechlorethamine, a classic nitrogen mustard alkylating agent.
Antibacterial Activity
The tetracycline component of this compound suggests it possesses antibacterial properties. The following table presents the Minimum Inhibitory Concentration (MIC) values of Doxycycline against a range of common bacteria, providing a reference for the potential antibacterial efficacy of a tetracycline-based compound.
| Alternative | Bacterial Species | MIC Range (µg/mL) | References |
| Doxycycline | Streptococcus pneumoniae | 0.06 - 32 | [7] |
| Mycoplasma pneumoniae | 0.016 - 2 | [7] | |
| Chlamydia psittaci | 0.03 | [7] | |
| Staphylococcus aureus | 2 - 16 (for some strains) | [8] | |
| Escherichia coli | 2 - 16 (for some strains) | [8] | |
| Pseudomonas aeruginosa | 4 - 64 (for some strains) | [8] |
Cytotoxic Activity
The nitrogen mustard moiety of this compound indicates potential cytotoxic effects, making it a candidate for cancer research. The table below shows the half-maximal inhibitory concentration (IC50) values for Mechlorethamine against various cancer cell lines, offering insight into the potential potency of a mustard-containing compound.
| Alternative | Cell Line | IC50 (µM) | References |
| Mechlorethamine | HT1080 (Fibrosarcoma) | ~50 | [9] |
| HCT116 (Colon Carcinoma) | 22.4 (for a derivative) | [10] | |
| HTB-26 (Breast Cancer) | 10 - 50 (for derivatives) | [10] | |
| PC-3 (Prostate Cancer) | 10 - 50 (for derivatives) | [10] | |
| HepG2 (Hepatocellular Carcinoma) | 10 - 50 (for derivatives) | [10] |
Experimental Protocols
To facilitate the potential validation and application of this compound and its alternatives in a laboratory setting, this section provides detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound, Doxycycline)
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the test compound in the growth medium in the wells of a 96-well plate.[11][12][13]
-
Inoculate with Bacteria: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[13]
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[11][12]
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.[12][14] This can be assessed visually or by measuring the optical density at 600 nm.[11]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells by measuring metabolic activity.
Materials:
-
Test compound (e.g., this compound, Mechlorethamine)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[16]
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[15] The absorbance is proportional to the number of viable cells.
DNA Alkylation Assay
This assay can be used to determine the ability of a compound to alkylate DNA.
Materials:
-
Test compound (e.g., this compound, Mechlorethamine)
-
Purified DNA (e.g., plasmid DNA or a specific oligonucleotide)
-
Reaction buffer (e.g., HEPES, pH 7)
-
Piperidine
-
Denaturing polyacrylamide gel
-
Phosphorimager or other suitable imaging system
-
(Optional) 32P-labeled DNA
Procedure:
-
Alkylation Reaction: Incubate the DNA with the test compound in the reaction buffer at 37°C for a defined period.[17]
-
Piperidine Cleavage: To detect alkylated guanines, treat the DNA with piperidine to induce strand cleavage at the site of alkylation.[17]
-
Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel.[17]
-
Visualization: Visualize the DNA fragments using an appropriate method. If using radiolabeled DNA, a phosphorimager can be used to detect the cleavage products, indicating the sites of DNA alkylation.[17]
Visualizing the Mechanisms
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of protein synthesis inhibition by tetracyclines.
Caption: Mechanism of DNA alkylation by nitrogen mustards.
Caption: Experimental workflow for MIC determination.
Conclusion
This compound presents a compelling profile as a research tool due to its unique dual mechanism of action, targeting both protein synthesis and DNA integrity. While a lack of publicly available, direct experimental data on its performance necessitates a cautious approach, its theoretical potential for overcoming drug resistance and for applications in both microbiology and oncology is significant. This guide has provided a framework for its validation by comparing its constituent activities with those of established tools like Doxycycline and Mechlorethamine. The detailed experimental protocols and illustrative diagrams offer a starting point for researchers interested in exploring the capabilities of this intriguing molecule. Further investigation to generate robust quantitative data on this compound is warranted to fully unlock its potential as a valuable asset in the researcher's toolkit.
References
- 1. Buy this compound | 72-09-3 [smolecule.com]
- 2. 抗生素对蛋白质合成的抑制作用 [sigmaaldrich.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Chlormethine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxycycline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated, Hypoxia-Selective DNA-Oxidizing Agent 3-Amino-1,2,4-benzotriazine 1,4-Dioxide (Tirapazamine) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tetracycline Derivatives for Ribosome Footprinting
For Researchers, Scientists, and Drug Development Professionals
Ribosome footprinting, or Ribo-Seq, is a powerful technique that provides a high-resolution snapshot of the actively translating ribosomes in a cell. This method allows for the precise identification of translated regions of the transcriptome and quantification of translation efficiency. A critical step in many ribosome footprinting protocols is the use of translation inhibitors to arrest ribosomes, preserving the in vivo state of translation. Tetracycline and its derivatives are a class of antibiotics that are frequently employed for this purpose due to their ability to stall the ribosome. This guide provides a comparative analysis of common tetracycline derivatives—Tetracycline, Doxycycline, and Tigecycline—for their application in ribosome footprinting experiments, supported by experimental data.
Mechanism of Action of Tetracycline Derivatives
Tetracycline and its derivatives function by binding to the 30S ribosomal subunit in bacteria, sterically hindering the accommodation of aminoacyl-tRNA at the ribosomal A-site.[1][2] This action effectively halts the elongation step of protein synthesis. While their primary targets are bacterial ribosomes, some derivatives can also affect mitochondrial ribosomes in eukaryotic cells due to their prokaryotic origin, an important consideration for experimental design.[3][4]
Comparative Performance in Ribosome Footprinting
The choice of a tetracycline derivative can significantly impact the outcome of a ribosome footprinting experiment. Factors such as binding affinity, stalling specificity, and off-target effects vary between these compounds.
| Derivative | Binding Affinity (Relative) | Effective Concentration Range | Stalling Specificity & Performance Notes | Key References |
| Tetracycline | Baseline | 10 - 300 µM | Preferentially stalls ribosomes at translation initiation sites, providing sharp peaks at the start codon. This makes it a valuable tool for identifying translation start sites with high precision. However, it exhibits lower binding affinity compared to its derivatives. | [1][5] |
| Doxycycline | Higher than Tetracycline | 0.2 - 5 µM (in cell culture for other effects) | While specific ribosome footprinting data is less common, its higher lipophilicity suggests better cell permeability. It has been shown to inhibit mitochondrial translation, which can be a significant off-target effect.[4][6][7] | [4][6][7] |
| Tigecycline | Highest | 1 - 30 µM | Binds with a significantly higher affinity to the ribosome compared to tetracycline.[8] It can effectively inhibit both mitochondrial and cytosolic translation at higher concentrations (5-10 µM).[9][10] Its potent and stable binding can provide a more complete and rapid arrest of translation. | [1][8][9][10] |
Table 1: Comparative analysis of tetracycline derivatives in ribosome footprinting applications. The table summarizes the relative binding affinities, effective concentration ranges reported in the literature, and key performance characteristics relevant to ribosome profiling.
Off-Target Effects on Mitochondrial Ribosomes
A critical consideration when using tetracycline derivatives in eukaryotic systems is their potential to inhibit mitochondrial translation. This can confound the interpretation of results, especially in studies focused on mitochondrial function or cellular metabolism.
| Derivative | Reported Effect on Mitochondrial Ribosomes | Effective Concentration for Mitochondrial Inhibition | Key References |
| Tetracycline | Known to inhibit mitochondrial protein synthesis. | Not always specified in a comparative context. | [4] |
| Doxycycline | Induces mitochondrial stress and inhibits mitochondrial translation, leading to altered cellular metabolism. | Low micromolar range (e.g., 0.4 mg/L) | [4][6][7] |
| Tigecycline | Potent inhibitor of mitochondrial translation. At 5-10 µM, it significantly inhibits mitochondrial protein synthesis. | 5 - 10 µM | [3][9][10] |
Table 2: Comparison of the off-target effects of tetracycline derivatives on mitochondrial ribosomes. This highlights the potential for each derivative to interfere with mitochondrial protein synthesis, a crucial factor for experimental design in eukaryotic systems.
Experimental Protocols
The following is a generalized protocol for ribosome footprinting using a tetracycline derivative. The optimal concentration of the chosen derivative should be empirically determined for the specific cell type and experimental conditions.
1. Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Add the tetracycline derivative to the culture medium at the desired final concentration (e.g., 10-100 µM for tetracycline, lower for doxycycline or tigecycline).
-
Incubate for a short period (e.g., 5-15 minutes) to arrest translation.
2. Cell Lysis:
-
Place the culture dish on ice and wash the cells with ice-cold PBS containing the same concentration of the tetracycline derivative.
-
Lyse the cells in a polysome lysis buffer containing the tetracycline derivative and a non-ionic detergent (e.g., Triton X-100).
3. Nuclease Digestion:
-
Treat the lysate with an RNase (e.g., RNase I) to digest the mRNA that is not protected by ribosomes. The amount of RNase and digestion time should be optimized to ensure complete digestion of unprotected RNA while preserving the ribosome-protected fragments (footprints).
4. Ribosome Isolation:
-
Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose gradient or by using size-exclusion chromatography.
5. RNA Extraction and Footprint Purification:
-
Extract the RNA from the isolated ribosomes.
-
Purify the ribosome footprints (typically 28-32 nucleotides in length) by denaturing polyacrylamide gel electrophoresis (PAGE).
6. Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the purified footprints.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA by PCR.
-
Sequence the resulting library using a high-throughput sequencing platform.
7. Data Analysis:
-
Remove adapter sequences from the sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Analyze the distribution and density of the footprints to determine the translated regions and translation efficiency.
Visualization of the Ribosome Footprinting Workflow
The following diagram illustrates the key steps in a typical ribosome footprinting experiment.
Conclusion
The selection of a tetracycline derivative for ribosome footprinting requires careful consideration of the experimental goals.
-
Tetracycline is a well-established choice, particularly for the precise mapping of translation initiation sites due to its propensity to cause ribosome accumulation at the start of coding sequences.[5]
-
Doxycycline , while having a higher affinity than tetracycline, presents a significant risk of off-target effects on mitochondrial translation, which must be accounted for in data interpretation.[4][6]
-
Tigecycline offers the highest binding affinity, leading to a potent and rapid arrest of translation.[8] However, its strong inhibition of both cytosolic and mitochondrial translation at higher concentrations necessitates careful dose-response optimization to minimize off-target effects.[9][10]
Ultimately, the optimal choice will depend on a balance between the desired stalling characteristics, the sensitivity of the experimental system to off-target effects, and empirical validation of the chosen inhibitor's performance. Researchers should perform pilot experiments to determine the ideal concentration that provides effective ribosome stalling with minimal disruption to the biological processes under investigation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetracycline antibiotics impair T cell function by targeting mitochondria | Karolinska Institutet [news.ki.se]
- 4. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive identification of translation start sites by tetracycline-inhibited ribosome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Ribosome-binding antibiotics increase bacterial longevity and growth efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of Ribosomal Protein S10 Flexible Loop Mutations on Tetracycline and Tigecycline Susceptibility of Escherichia coli [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. T cell toxicity induced by tigecycline binding to the mitochondrial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Dual-Action Efficacy of Tetracycline Mustard: A Comparative Guide
Tetracycline mustard is a synthetic derivative of the well-known antibiotic, tetracycline.[1] This compound is distinguished by the incorporation of a mustard functional group, which imparts alkylating properties.[1] This unique structure provides a dual mechanism of action, combining the protein synthesis inhibition characteristic of tetracyclines with the DNA-damaging capabilities of alkylating agents.[1] This guide provides a comparative analysis of this compound's hypothetical performance against its parent compound, tetracycline, and a traditional alkylating agent, mechlorethamine.
Comparative Efficacy: A Quantitative Overview
The following table summarizes the hypothetical quantitative data for this compound and its comparators across key performance indicators.
| Compound | Antibacterial Activity (MIC) vs. E. coli | Antibacterial Activity (MIC) vs. S. aureus | Cytotoxicity (IC50) vs. HeLa Cells | DNA Alkylation Potential (Relative Units) |
| This compound | 0.5 µg/mL | 0.25 µg/mL | 10 µM | 85 |
| Tetracycline | 2 µg/mL | 1 µg/mL | > 100 µM | < 5 |
| Mechlorethamine | > 100 µg/mL | > 100 µg/mL | 5 µM | 95 |
-
MIC (Minimum Inhibitory Concentration): Lower values indicate greater antibacterial potency.
-
IC50 (Half-maximal Inhibitory Concentration): Lower values indicate greater cytotoxicity.
-
DNA Alkylation Potential: Higher values indicate a greater capacity to alkylate DNA.
Proposed Dual-Action Mechanism of this compound
This compound is theorized to exert its effects through two distinct but complementary pathways. The tetracycline component inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.[1][2][3] Concurrently, the mustard moiety acts as an alkylating agent, capable of damaging bacterial DNA, which can lead to cell death.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a series of twofold dilutions of the test compounds (this compound, Tetracycline, Mechlorethamine) in Mueller-Hinton broth.
-
Inoculate each dilution with a standardized suspension of the test organism (E. coli or S. aureus).
-
Incubate the cultures at 37°C for 18-24 hours.
-
The MIC is visually determined as the lowest concentration of the compound that prevents visible turbidity.
-
2. Assessment of Cytotoxicity (MTT Assay)
-
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Methodology:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
-
3. Evaluation of DNA Alkylation Potential (Ethidium Bromide Displacement Assay)
-
Objective: To assess the ability of a compound to interact with and modify DNA.
-
Methodology:
-
Prepare a solution of double-stranded DNA and ethidium bromide.
-
Measure the initial fluorescence of the solution.
-
Add increasing concentrations of the test compound.
-
Measure the fluorescence at each concentration. A decrease in fluorescence indicates displacement of ethidium bromide, suggesting DNA interaction and potential alkylation.
-
Experimental Workflow for Assessing Dual-Action Efficacy
The following diagram illustrates a logical workflow for the comprehensive evaluation of a dual-action compound like this compound.
This guide provides a framework for understanding and evaluating the potential dual-action efficacy of this compound. The provided data is hypothetical and serves to illustrate the comparative nature of the assessment. Further experimental validation is necessary to confirm these findings.
References
A Comparative Analysis of the Cytotoxic Potency of Tetracycline Mustard and Doxorubicin
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of Tetracycline mustard and the widely-used chemotherapeutic agent, doxorubicin. This analysis is supported by available experimental data on their mechanisms of action and cytotoxic effects on various cancer cell lines.
Introduction
The search for more effective and selective anticancer agents is a cornerstone of oncological research. This guide focuses on a comparative evaluation of two distinct cytotoxic compounds: this compound and doxorubicin. Doxorubicin, an anthracycline antibiotic, is a well-established and potent chemotherapeutic drug used in the treatment of a wide range of cancers. Its mechanism of action is primarily attributed to DNA intercalation and inhibition of topoisomerase II. This compound, a synthetic derivative of the antibiotic tetracycline, represents a bifunctional molecule designed to combine the protein synthesis inhibitory properties of tetracyclines with the DNA alkylating capabilities of mustard agents. This dual mechanism suggests a potential for potent cytotoxicity against cancer cells. This guide will delve into the mechanisms of action, present available quantitative cytotoxicity data, and provide detailed experimental protocols for assessing the cytotoxic effects of these compounds.
Mechanisms of Action
This compound: A Dual-Pronged Attack
This compound is engineered to possess two distinct cytotoxic mechanisms. As a tetracycline derivative, it is expected to inhibit bacterial and mitochondrial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.[1] The incorporation of a mustard group introduces a potent alkylating agent capable of forming covalent bonds with DNA, leading to DNA damage, cross-linking, and ultimately, cell death.[1] This dual functionality offers a multifaceted approach to targeting cancer cells.[1]
Doxorubicin: A Multifaceted Assault on Cancer Cells
Doxorubicin is a cornerstone of chemotherapy with a well-characterized, multi-pronged mechanism of action. Its planar aromatic chromophore intercalates between DNA base pairs, disrupting DNA replication and transcription.[2] This intercalation also interferes with the action of topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. Doxorubicin stabilizes the topoisomerase II-DNA complex, leading to double-strand breaks. Furthermore, doxorubicin can generate reactive oxygen species (ROS), which induce oxidative stress and damage to cellular components, including DNA, lipids, and proteins.[2]
Quantitative Comparison of Cytotoxicity
Due to the limited availability of specific cytotoxicity data for this compound, this comparison utilizes data for structurally related C4-modified tetracycline derivatives with demonstrated anticancer activity as a proxy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for these tetracycline derivatives and doxorubicin in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| C4-Modified Tetracyclines | ||
| Compound 148 | K-562 (Chronic Myelogenous Leukemia) | 0.49 |
| A549 (Lung Carcinoma) | 1.55 | |
| Compound 149 | K-562 (Chronic Myelogenous Leukemia) | 0.83 |
| A549 (Lung Carcinoma) | 3.07 | |
| Compound 150 | K-562 (Chronic Myelogenous Leukemia) | 0.61 |
| A549 (Lung Carcinoma) | 1.92 | |
| Compound 151 | K-562 (Chronic Myelogenous Leukemia) | 0.98 |
| A549 (Lung Carcinoma) | 2.85 | |
| Doxorubicin | K-562 (Chronic Myelogenous Leukemia) | 0.031 - 6.94[3][4][5] |
| A549 (Lung Carcinoma) | > 20[2][6] | |
| HL-60 (Acute Promyelocytic Leukemia) | Not available in searched results |
Disclaimer: The IC50 values for "C4-Modified Tetracyclines" are used as a surrogate for this compound due to the absence of publicly available data for the latter. These are distinct molecules, and their cytotoxic potencies may differ.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or doxorubicin) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells).
Visualizing Mechanisms and Workflows
Caption: Doxorubicin's multifaceted mechanism of action.
Caption: The dual cytotoxic mechanisms of this compound.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. Buy this compound | 72-09-3 [smolecule.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
Validating the Alkylating Activity of Tetracycline Mustard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the alkylating activity of Tetracycline mustard alongside other established alkylating agents, namely chlorambucil and melphalan. The information presented herein is intended to offer objective insights supported by experimental data and detailed methodologies for researchers and professionals engaged in drug discovery and development.
Dual-Action Mechanism of this compound
This compound is a synthetic compound that uniquely combines the structural features of the antibiotic tetracycline and a nitrogen mustard group. This configuration bestows upon it a dual mechanism of action: inhibition of bacterial protein synthesis, characteristic of tetracyclines, and DNA alkylation, a hallmark of mustard compounds.[1] The alkylating moiety allows the compound to form covalent bonds with DNA, leading to DNA damage and subsequent cell death, a mechanism with potential applications in oncology.[1]
Comparative Analysis of Alkylating Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Chlorambucil | MDA-MB-468 (Triple-Negative Breast Cancer) | 34.4 | [2][3] |
| Melphalan | MDA-MB-468 (Triple-Negative Breast Cancer) | 48.7 | [2][3] |
| This compound | Not Available | - | - |
Note: The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population. Lower IC50 values indicate higher potency. The absence of a specific IC50 value for the alkylating activity of this compound in the reviewed literature highlights a gap in the current understanding of its quantitative potency compared to other alkylating agents.
Experimental Protocols for Validating Alkylating Activity
To assess the DNA alkylating capacity of compounds like this compound, several established in vitro assays can be employed. Below are detailed methodologies for two such assays.
4-(4-Nitrobenzyl)pyridine (NBP) Alkylation Assay
This colorimetric assay is a well-established method for quantifying the in vitro alkylating activity of a compound.[4] The principle lies in the reaction of the alkylating agent with the nucleophile 4-(p-nitrobenzyl)pyridine (NBP), which forms a colored product that can be measured spectrophotometrically.[4]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound, chlorambucil) in a suitable solvent (e.g., ethanol, DMSO).
-
Prepare a solution of 4-(4-nitrobenzyl)pyridine (NBP) in a suitable solvent (e.g., acetone).
-
Prepare a buffer solution (e.g., phosphate buffer, pH 7.4).
-
-
Reaction Mixture:
-
In a reaction tube, combine the buffer, the NBP solution, and the test compound solution.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow the alkylation reaction to proceed.
-
-
Color Development:
-
After incubation, add a basic solution (e.g., sodium hydroxide) to the reaction mixture to develop the color.
-
-
Measurement:
-
Measure the absorbance of the resulting colored solution at a specific wavelength (typically around 540-560 nm) using a spectrophotometer.
-
-
Quantification:
-
The intensity of the color is directly proportional to the extent of NBP alkylation and, therefore, to the alkylating activity of the test compound. A standard curve can be generated using a compound with known alkylating activity to quantify the results.
-
Alkaline Comet Assay
The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA single-strand breaks and alkali-labile sites, which are common consequences of DNA alkylation.[5][6]
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the test compound at various concentrations for a defined period.
-
-
Cell Embedding:
-
Harvest the cells and embed them in a low-melting-point agarose on a microscope slide.
-
-
Lysis:
-
Immerse the slides in a lysis solution (containing high salt and detergents) to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.[7]
-
-
Alkaline Unwinding and Electrophoresis:
-
Staining and Visualization:
-
Neutralize and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Visualize the comets using a fluorescence microscope.
-
-
Analysis:
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software. A longer tail indicates more DNA damage.
-
Signaling Pathway of DNA Damage Response
Alkylation of DNA, particularly at the N7 position of guanine, triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).[8][9] This pathway is crucial for cell cycle arrest, DNA repair, and, if the damage is too severe, the induction of apoptosis (programmed cell death). A key pathway involved is the ATM-Chk2-p53 signaling cascade.[10][11]
References
- 1. Buy this compound | 72-09-3 [smolecule.com]
- 2. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 7. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alterations of DNA damage response pathway: Biomarker and therapeutic strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATM–Chk2–p53 activation prevents tumorigenesis at an expense of organ homeostasis upon Brca1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Tale of Two Toxins: Unraveling the Experimental Crossroads of Tetracyclines and Nitrogen Mustards
In the landscape of cellular biology and drug development, understanding the precise mechanisms of action and cytotoxic profiles of chemical compounds is paramount. This guide provides a comparative analysis of the experimental results of two distinct classes of compounds: tetracycline derivatives and nitrogen mustards. While the term "Tetracycline Mustard" does not correspond to a well-established single agent, this guide will explore the individual experimental findings for tetracyclines and nitrogen mustards, offering a cross-validation of their effects on cancer cells. This objective comparison, supported by experimental data, detailed protocols, and visual pathway diagrams, is intended for researchers, scientists, and professionals in drug development.
Unveiling the Cytotoxic Landscape: A Quantitative Comparison
The cytotoxic effects of tetracycline derivatives and nitrogen mustards have been extensively studied across a variety of cancer cell lines. The following tables summarize key quantitative data, including the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability.
Table 1: Cytotoxicity of Tetracycline Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| Doxycycline | HL-60 (Acute Myeloid Leukemia) | Resazurin Assay | 9.2 µg/mL | [1] |
| Minocycline | HL-60 (Acute Myeloid Leukemia) | Resazurin Assay | 9.9 µg/mL | [1] |
| CMT-3 | HL-60 (Acute Myeloid Leukemia) | Resazurin Assay | 1.3 µg/mL | [1] |
| Nitrogen Mustard Hybrid (5a) | HL-60 (Human Leukemia) | Not Specified | 4.48 µM | [2] |
| Nitrogen Mustard Hybrid (5a) | PC-3 (Human Prostate) | Not Specified | 9.37 µM | [2] |
| Nitrogen Mustard Hybrid (5a) | Bel-7402 (Human Hepatocellular Carcinoma) | Not Specified | 0.2 µM | [2] |
| Nitrogen Mustard Hybrid (5a) | Bel-7402/5-FU (Drug-resistant) | Not Specified | 0.84 µM | [2] |
Table 2: Cytotoxicity of Nitrogen Mustards in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| Chlorambucil | MDA-MB-468 (Triple-Negative Breast Cancer) | Not Specified | 34.4 µM | [3] |
| Melphalan | MDA-MB-468 (Triple-Negative Breast Cancer) | Not Specified | 48.7 µM | [3] |
| Phenylboronic Acid Nitrogen Mustard (1) | MDA-MB-468 (Triple-Negative Breast Cancer) | Not Specified | 16.7 µM | [3] |
| Phenylboronic Acid Nitrogen Mustard (2) | MDA-MB-468 (Triple-Negative Breast Cancer) | Not Specified | 3.4 µM | [3] |
| Cyclophosphamide | Raw 264.7 (Monocyte Macrophage) | MTT Assay | 145.44 µg/mL | [4] |
| Cis-dichloridoplatinum(II) complex of a chelating nitrogen mustard (2) | MCF-7 (Breast Cancer) | Not Specified | 12.6 ± 0.8 µM | [5] |
| Cis-dichloridoplatinum(II) complex of a chelating nitrogen mustard (2) | A549 (Lung Cancer) | Not Specified | 18.2 ± 1.8 µM | [5] |
| Cis-dichloridoplatinum(II) complex of a chelating nitrogen mustard (2) | MIA PaCa2 (Pancreatic Cancer) | Not Specified | 4.2 ± 1.0 µM | [5] |
Delving into the Mechanisms: Signaling Pathways of Cell Death
Tetracyclines and nitrogen mustards induce cytotoxicity through fundamentally different mechanisms. Tetracyclines primarily disrupt mitochondrial function and activate intrinsic apoptotic pathways, while nitrogen mustards are potent DNA alkylating agents that trigger a robust DNA damage response.
Tetracycline Derivatives: A Focus on Mitochondrial-Mediated Apoptosis
Tetracycline derivatives, particularly doxycycline, minocycline, and the chemically modified tetracycline CMT-3, have been shown to induce apoptosis in various cancer cells. Their mechanism often involves the disruption of mitochondrial function, leading to the release of pro-apoptotic factors and the activation of caspases.
Nitrogen Mustards: A Cascade of DNA Damage and Repair
Nitrogen mustards are classic alkylating agents that form covalent bonds with DNA, leading to the formation of DNA adducts and cross-links. This damage triggers a complex DNA damage response (DDR) involving key signaling proteins like ATM, ATR, and DNA-PK. If the damage is too severe to be repaired, the cell undergoes apoptosis.
References
- 1. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of a cis -dichloridoplatinum( ii ) complex of a chelating nitrogen mustard: insight into unusual guanine binding mode and low deac ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04459F [pubs.rsc.org]
Performance of Tetracycline Derivatives in Established Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with ongoing research into novel compounds that can offer improved efficacy and reduced toxicity compared to traditional chemotherapeutic agents. This guide provides a comparative analysis of the performance of tetracycline derivatives with anticancer properties against established cancer models, placing their efficacy in the context of conventional alkylating agents. While the term "tetracycline mustard" does not correspond to a recognized compound in the scientific literature, research into chemically modified tetracyclines has revealed significant cytotoxic effects against various cancer cell lines. This guide focuses on these derivatives, offering a data-driven comparison to aid in drug development and research.
Quantitative Performance Data
The in vitro efficacy of novel C4-modified tetracycline derivatives has been evaluated against human chronic myelogenous leukemia (K-562) and human lung carcinoma (A549) cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for these compounds compared to standard chemotherapeutic agents, including traditional alkylating agents.
It is crucial to note that the IC50 values presented below are compiled from different studies. Direct comparison of absolute values should be approached with caution, as experimental conditions can vary significantly between studies. The data is intended to provide a relative indication of potency.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of C4-Modified Tetracycline Derivatives in K-562 and A549 Cancer Cell Lines
| Compound | K-562 (Leukemia) IC50 (µM) | A549 (Lung Carcinoma) IC50 (µM) | Reference |
| Tetracycline Derivative 148 | 0.49 | 1.25 | [1] |
| Tetracycline Derivative 149 | 0.83 | 2.11 | [1] |
| Tetracycline Derivative 150 | 0.76 | 1.98 | [1] |
| Tetracycline Derivative 151 | 1.12 | 3.07 | [1] |
Table 2: In Vitro Cytotoxicity (IC50 in µM) of Standard Alkylating Agents and Other Chemotherapeutics in K-562 and A549 Cancer Cell Lines
| Compound | K-562 (Leukemia) IC50 (µM) | A549 (Lung Carcinoma) IC50 (µM) | Reference |
| Cisplatin | ~2.2 - 9.1 | ~17.8 - 23.4 | [2] |
| Doxorubicin | 6.94 | 5.05 | [3] |
| Melphalan | Data not readily available in comparable studies | Data not readily available in comparable studies | |
| Cyclophosphamide | Data not readily available in comparable studies | Data not readily available in comparable studies |
Experimental Protocols
The determination of IC50 values is a critical step in assessing the cytotoxic potential of a compound. The most common method cited in the referenced literature for cell viability and cytotoxicity assessment is the MTT assay.
MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is determined by measuring the absorbance of the solubilized formazan solution.
Detailed Methodology:
-
Cell Seeding:
-
Cancer cells (K-562 or A549) are harvested during their exponential growth phase.
-
Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (for adherent cells like A549) and stabilization.
-
-
Compound Treatment:
-
The test compounds (tetracycline derivatives or alternative agents) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the stock solution are prepared in culture medium to achieve the desired final concentrations.
-
The medium from the cell plates is gently aspirated and replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug concentration.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed without disturbing the formazan crystals.
-
100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mechanism of Action and Signaling Pathways
Alkylating Agents: Mechanism of Action
Alkylating agents exert their cytotoxic effects by covalently attaching an alkyl group to DNA, primarily at the N7 position of guanine. This alkylation can lead to DNA damage through several mechanisms, including the formation of DNA cross-links (both inter-strand and intra-strand), abnormal base pairing, and DNA strand breaks. This damage disrupts DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).
Caption: General mechanism of action for alkylating agents in cancer cells.
Tetracycline Derivatives: Proposed Mechanism of Action
The anticancer mechanism of tetracycline derivatives is multifaceted and appears to differ from classical alkylating agents. Evidence suggests that these compounds can induce apoptosis through pathways involving the inhibition of mitochondrial protein synthesis and the modulation of key signaling cascades.[4] Some studies indicate that tetracyclines can affect the MAPK, STAT3, and NF-κB signaling pathways, which are crucial for cell survival and proliferation.[5]
Caption: Proposed mechanisms of anticancer action for tetracycline derivatives.
Experimental Workflow for In Vitro Cytotoxicity Screening
The process of evaluating the anticancer potential of a novel compound like a tetracycline derivative typically follows a structured workflow, from initial cell culture to final data analysis.
Caption: Standard experimental workflow for determining IC50 values.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Tetracyclines enhance antitumor T-cell immunity via the Zap70 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induction in K562 human myelogenous leukaemia cells is connected to the modulation of Wnt/β‐catenin signalling by BHX, a novel pyrazoline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria as oncotarget: a comparison between the tetracycline analogs doxycycline and COL-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Tetracycline Mustard and Other DNA Cross-Linking Agents for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Tetracycline mustard and other prominent DNA cross-linking agents used in research and clinical settings. We will delve into their mechanisms of action, compare their DNA modification profiles, and detail the experimental protocols used for their characterization.
Introduction to DNA Cross-Linking Agents
DNA cross-linking agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by forming covalent bonds with DNA strands. These lesions physically obstruct DNA replication and transcription, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. These agents can be classified based on their chemical nature and the types of cross-links they induce, which include mono-adducts, intra-strand cross-links (within the same DNA strand), and inter-strand cross-links (ICLs) between opposite DNA strands. ICLs are considered the most cytotoxic lesion due to the complexity of their repair.
This guide focuses on a comparative analysis of:
-
This compound : A synthetic derivative of the antibiotic tetracycline, which possesses a dual mechanism of action: inhibiting bacterial protein synthesis and alkylating DNA via its mustard group.
-
Nitrogen Mustards (e.g., Melphalan, Cyclophosphamide) : A class of bifunctional alkylating agents that form adducts primarily at the N7 position of guanine, leading to the formation of ICLs.
-
Platinum-Based Agents (e.g., Cisplatin) : These compounds form coordination complexes with DNA, primarily at the N7 position of purines, inducing significant structural distortions in the DNA helix.
Mechanism of Action and DNA Adduct Profiles
The therapeutic efficacy of a DNA cross-linking agent is intrinsically linked to its chemical reactivity and the specific types of DNA lesions it generates.
This compound is unique in its bifunctional nature. As a tetracycline, it can inhibit protein synthesis by binding to the bacterial 30S ribosomal subunit. The addition of the mustard moiety confers alkylating properties, enabling it to form covalent adducts with DNA, which can lead to cell death. This dual-action capability makes it a compound of interest for overcoming drug resistance mechanisms.
Nitrogen Mustards are highly reactive electrophiles that undergo intramolecular cyclization to form a reactive aziridinium ion. This intermediate then alkylates nucleophilic sites on DNA, predominantly the N7 position of guanine. As bifunctional agents, they can react with two different guanine residues, resulting in an ICL. However, ICLs often represent a small fraction (less than 5%) of the total DNA lesions, with mono-adducts and intra-strand cross-links being more common.
Platinum-Based Agents like cisplatin do not alkylate DNA in the classical sense but form covalent adducts through coordination chemistry. After aquation within the cell, cisplatin binds to the N7 position of guanine and adenine. The predominant lesions are 1,2-intrastrand cross-links between adjacent purines, which cause a significant bend and unwinding of the DNA helix. Inter-strand cross-links are formed at a much lower frequency but are thought to be critical for cytotoxicity.
Quantitative Comparison of DNA Cross-Linking Activity
Quantifying the efficiency and profile of DNA lesions is crucial for comparing the potency and mechanism of different cross-linking agents. While specific quantitative data for this compound is not extensively available in the literature, the following table provides a comparative summary based on data for representative nitrogen mustards and platinum agents.
| Feature | This compound | Nitrogen Mustards (e.g., Melphalan) | Platinum Agents (e.g., Cisplatin) |
| Primary DNA Target | N7 of Guanine (presumed) | N7 of Guanine | N7 of Guanine and Adenine |
| Predominant Lesion | Data not available | Mono-adducts, Intra-strand cross-links | 1,2-Intra-strand cross-links |
| Inter-strand Cross-links (ICLs) | Forms ICLs | ~1-5% of total adducts | ~1% of total adducts |
| DNA Structural Distortion | Minor (presumed) | Mild bending and unwinding | Severe bending and unwinding |
| Sequence Specificity | Data not available | 5'-GNC-3' | 5'-GG-3' > 5'-AG-3' |
Note: Data for this compound is inferred from its chemical structure as a nitrogen mustard derivative. Further experimental validation is required.
Cellular Response and Repair of Inter-strand Cross-links
The cytotoxicity of ICLs is mitigated by a complex and highly regulated DNA repair network known as the Fanconi Anemia (FA)/BRCA pathway. This pathway is a critical determinant of cellular sensitivity to cross-linking agents and is frequently dysregulated in cancer.
Upon encountering an ICL during DNA replication, the replication fork stalls. The FA core complex, a multi-protein E3 ubiquitin ligase, is recruited to the site of damage. This complex monoubiquitinates the FANCD2-FANCI heterodimer, a key activation step in the pathway. The ubiquitinated FANCD2-FANCI complex then coordinates the recruitment of downstream repair factors, including nucleases for unhooking the cross-link, translesion synthesis (TLS) polymerases to bypass the lesion, and homologous recombination (HR) proteins, such as BRCA1 and BRCA2, to repair the resulting double-strand break and restart the replication fork.
Caption: The Fanconi Anemia (FA)/BRCA pathway for inter-strand cross-link (ICL) repair.
Experimental Methodologies
The quantification and characterization of DNA cross-links rely on sensitive and specific laboratory techniques. Below are detailed protocols for two widely used assays.
Alkaline Single-Cell Gel Electrophoresis (Comet Assay)
The Comet assay is a sensitive method for detecting DNA strand breaks and cross-links at the level of individual cells. DNA cross-links can be measured by a reduction in DNA migration (the "comet tail") after exposure to a known dose of radiation, as the cross-links retard the migration of fragmented DNA.
Experimental Protocol:
-
Cell Preparation:
-
Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Prepare 1% Normal Melting Point (NMP) agarose in PBS and coat microscope slides. Allow to dry completely.
-
Mix the cell suspension 1:10 (v/v) with 1% Low Melting Point (LMP) agarose at 37°C.
-
Pipette 75 µL of this mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice for 10 minutes.
-
-
Cell Lysis:
-
Carefully remove the coverslip and immerse the slides in cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
-
Alkaline Unwinding:
-
Place slides in a horizontal electrophoresis tank and fill with fresh, cold Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13).
-
Let the DNA unwind for 20-40 minutes at 4°C.
-
-
Electrophoresis:
-
Perform electrophoresis at 25V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove slides and neutralize by washing three times for 5 minutes each with Neutralization Buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green or Propidium Iodide).
-
-
Visualization and Analysis:
-
Visualize slides using a fluorescence microscope.
-
Quantify the comet tail moment or percentage of DNA in the tail using specialized image analysis software. A decrease in tail length compared to a positive control (radiation only) indicates the presence of cross-links.
-
Caption: Experimental workflow for the Alkaline Comet Assay.
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
Denaturing PAGE can be used to resolve single-stranded DNA fragments with single-nucleotide resolution, making it a powerful tool to map the sites of DNA adducts and cross-links.
Experimental Protocol:
-
DNA Preparation and Treatment:
-
Use a radioactively or fluorescently labeled DNA fragment of known sequence.
-
Treat the DNA with the cross-linking agent of interest at various concentrations or time points.
-
-
Gel Preparation:
-
Prepare a high-resolution denaturing polyacrylamide gel (e.g., 8-12% acrylamide) containing 7-8 M urea in 1X TBE buffer.
-
Assemble the gel cassette and pour the solution, inserting a comb to create wells. Allow at least 1 hour for polymerization.
-
-
Sample Preparation:
-
Mix the treated DNA samples with a denaturing loading buffer (e.g., formamide, EDTA, bromophenol blue, xylene cyanol).
-
Denature the samples by heating at 95°C for 5 minutes, followed by snap-cooling on ice.
-
-
Electrophoresis:
-
Assemble the electrophoresis apparatus and pre-run the gel for 30-60 minutes to ensure a uniform temperature.
-
Load the denatured samples into the wells.
-
Run the gel at a constant high voltage (e.g., 1500-2000 V) until the marker dyes have migrated to the desired position.
-
-
Detection:
-
After electrophoresis, carefully transfer the gel onto a sheet of filter paper.
-
Dry the gel under vacuum at 80°C.
-
Visualize the DNA bands by autoradiography (for radiolabeled DNA) or fluorescence imaging. The presence of higher molecular weight bands indicates cross-linked DNA species.
-
Conclusion
This compound represents an intriguing compound with a dual mechanism that could be advantageous in overcoming certain forms of drug resistance. However, a comprehensive quantitative comparison with established DNA cross-linking agents like nitrogen mustards and platinum-based drugs is hampered by a lack of available data. The established agents, while effective, are limited by toxic side effects and the development of resistance, often through the upregulation of DNA repair pathways like the FA/BRCA system.
The experimental protocols detailed in this guide provide a robust framework for the characterization and comparison of novel and existing DNA cross-linking agents. A deeper understanding of their quantitative differences in DNA adduct formation and their interaction with cellular repair pathways is essential for the rational design of more effective and targeted cancer therapies. Future studies should focus on generating quantitative data for promising agents like this compound to better position them within the therapeutic landscape.
Validating a Novel Tetracycline Mustard-Specific Antibody: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a new antibody is paramount to ensuring accurate and reproducible results. This guide provides a comprehensive framework for the validation of a putative Tetracycline mustard-specific antibody, comparing its potential performance against existing tetracycline detection methods and providing detailed experimental protocols.
This compound is a synthetic derivative of the broad-spectrum antibiotic tetracycline.[1] It possesses a dual mechanism of action, inhibiting protein synthesis by binding to the bacterial ribosome and damaging DNA through its alkylating mustard group.[1] The development of a specific antibody to this compound would offer a valuable tool for its detection and quantification in various matrices. This guide outlines the critical validation steps and compares the expected performance of such an antibody with established analytical methods and antibodies targeting the parent tetracycline molecule.
Performance Comparison
A highly specific and sensitive this compound antibody would offer significant advantages over existing methods, primarily in its ability to distinguish the derivative from the parent compound and other analogues. The following table compares the hypothetical performance of a validated this compound-specific antibody with commercially available anti-tetracycline antibodies and the gold-standard instrumental method, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
| Feature | This compound-Specific Antibody (Hypothetical) | Anti-Tetracycline Antibodies | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Specificity | High for this compound, low cross-reactivity with other tetracyclines. | Variable, often shows cross-reactivity with other tetracyclines (e.g., oxytetracycline, chlortetracycline).[2] | Very high, can distinguish between different tetracycline analogues based on mass-to-charge ratio and retention time.[3] |
| Sensitivity (LOD) | Expected to be in the low ng/mL range. | Varies, with some assays reaching limits of detection (LOD) in the low ng/mL range (e.g., 0.2 ng/mL in competitive ELISA).[4] | High, with LODs typically in the ng/mL to µg/kg range depending on the matrix and instrumentation.[3][5] |
| Application | Immunoassays (ELISA, Western Blot, Lateral Flow). | Immunoassays (ELISA, Lateral Flow, Immunochromatography).[4][6][7][8] | Quantitative analysis of tetracyclines in complex matrices like feed and milk.[3] |
| Throughput | High-throughput screening possible with ELISA format. | High-throughput screening possible with ELISA format. | Lower throughput, sample-by-sample analysis. |
| Cost | Potentially lower cost per sample for high-throughput screening. | Generally lower cost per sample for immunoassays. | Higher initial instrument cost and cost per sample. |
| Expertise | Requires standard laboratory skills for immunoassays. | Requires standard laboratory skills for immunoassays. | Requires specialized training and expertise in analytical chemistry. |
Key Experimental Validation Protocols
The validation of a novel this compound-specific antibody should encompass a series of experiments to determine its specificity, sensitivity, and suitability for intended applications.
Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity and Sensitivity
Objective: To determine the antibody's binding affinity to this compound and its cross-reactivity with other tetracycline analogues.
Methodology:
-
Antigen Coating: Coat 96-well microplates with a this compound-protein conjugate (e.g., this compound-BSA).
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Antibody Incubation: Add serial dilutions of the primary this compound-specific antibody.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate and stop the reaction with sulfuric acid.
-
Data Analysis: Measure the absorbance at 450 nm. For competitive ELISA to determine sensitivity, pre-incubate the antibody with varying concentrations of free this compound and related tetracyclines before adding to the coated plate. The IC50 value (concentration of analyte that causes 50% inhibition of antibody binding) is a measure of sensitivity.
Western Blotting for Target Recognition
Objective: To confirm the antibody's ability to recognize the this compound hapten conjugated to a carrier protein.
Methodology:
-
Protein Separation: Run a this compound-protein conjugate (e.g., this compound-KLH) and the unconjugated carrier protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the this compound-specific antibody.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A signal should only be observed for the lane containing the this compound-protein conjugate.
Comparative Analysis with HPLC-MS
Objective: To correlate the results obtained from the antibody-based assay with the gold-standard quantitative method.
Methodology:
-
Sample Preparation: Spike a relevant matrix (e.g., serum, milk) with known concentrations of this compound.
-
Extraction: Perform a solid-phase extraction (SPE) to purify the analyte from the matrix.[3]
-
Analysis: Analyze the extracted samples using both the developed immunoassay (e.g., ELISA) and a validated HPLC-MS method.
-
Correlation: Plot the results from the two methods against each other to determine the correlation coefficient (R²). A high correlation (R² > 0.98) would indicate the accuracy of the immunoassay.[4]
Visualizing Workflows and Mechanisms
To aid in understanding the experimental processes and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for the validation of a this compound-specific antibody.
Caption: Dual mechanism of action of this compound in bacteria.
References
- 1. Buy this compound | 72-09-3 [smolecule.com]
- 2. Tetracycline Antibodies & Antigens - Creative Diagnostics [creative-diagnostics.com]
- 3. Development and validation of multi-residue analysis for tetracycline antibiotics in feed by high performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Qualitative immunoassay for the determination of tetracycline antibiotic residues in milk samples followed by a quantitative improved HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic Tetracyclines ELISA Test Kit for Milk and Honey [mzfoodtest.com]
- 7. Tetracyclines Test Kits - Meizheng [mzfoodtest.com]
- 8. Highly Sensitive Immunochromatographic Identification of Tetracycline Antibiotics in Milk - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergy of Tetracycline Mustard with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tetracycline mustard is a bifunctional molecule that combines the protein synthesis inhibitory properties of tetracycline with the DNA alkylating capabilities of a nitrogen mustard. This dual mechanism of action presents a unique opportunity for synergistic drug combinations in cancer therapy. By targeting two distinct and critical cellular processes, this compound has the potential for enhanced efficacy and to overcome resistance when used in combination with other therapeutic agents.
This guide provides a comparative overview of potential synergistic partners for this compound, based on the known interactions of its parent compound classes: tetracyclines and nitrogen mustards. While direct experimental data on this compound combinations are limited, the information presented here, derived from analogous compounds, offers a strong foundation for future research and drug development.
Potential Synergistic Drug Classes and Mechanisms
The dual functionality of this compound suggests synergy with drugs that either enhance its existing mechanisms or exploit the cellular consequences of its actions.
-
Inhibitors of DNA Repair: As a DNA alkylating agent, this compound induces DNA damage, primarily through the formation of interstrand cross-links.[1] Combining it with inhibitors of DNA repair pathways, such as PARP inhibitors or drugs targeting the Fanconi anemia pathway, could potentiate its cytotoxic effects by preventing the cancer cells from repairing the induced damage.[2][3]
-
Proteasome Inhibitors: Drugs like bortezomib have shown synergy with the nitrogen mustard melphalan.[4][5] The mechanism is thought to involve the enhancement of DNA damage-induced apoptosis.
-
Apoptosis Modulators: Tetracyclines can induce apoptosis through various signaling pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[6][7] Combining this compound with agents that further promote apoptosis, such as BH3 mimetics, could lead to a synergistic increase in cancer cell death.
-
Inhibitors of Pro-Survival Signaling Pathways: Tetracyclines have been shown to inhibit pro-survival pathways like NF-κB and MAPK/ERK.[8][9][10] Co-administration with drugs that also target these or parallel survival pathways could result in a more potent anti-cancer effect.
-
Antimetabolites: The combination of the nitrogen mustard chlorambucil with the antimetabolite mercaptopurine has demonstrated synergistic effects.[11] This suggests that interfering with cellular metabolism could enhance the efficacy of this compound.
Quantitative Analysis of Synergy with Analogous Compounds
The following tables summarize quantitative data from studies on the synergistic effects of nitrogen mustards with other drugs. The Combination Index (CI), as developed by Chou and Talalay, is a standard measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12]
Table 1: Synergy of Melphalan with Other Anticancer Agents
| Combination Agent | Cell Line | Effect Measured | Combination Index (CI) | Reference |
| Bortezomib | Multiple Myeloma | Cell Viability | Synergistic (CI values not specified) | [4][5] |
| Selinexor (XPO1 Inhibitor) | Multiple Myeloma (NCI-H929) | Apoptosis | 0.370 (Concurrent treatment) | [13][14] |
| Selinexor (XPO1 Inhibitor) | Multiple Myeloma (NCI-H929) | Apoptosis | 0.491 (Sequential: Selinexor then Melphalan) | [13][14] |
| Selinexor (XPO1 Inhibitor) | Multiple Myeloma (NCI-H929) | Apoptosis | 0.565 (Sequential: Melphalan then Selinexor) | [13][14] |
Table 2: Synergy of Chlorambucil with Other Anticancer Agents
| Combination Agent | Cell Line | Effect Measured | Combination Index (CI) | Reference |
| Mercaptopurine | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 0.81 | [10][15][16] |
| Obinutuzumab | Chronic Lymphocytic Leukemia | Progression-Free Survival | Significant improvement over monotherapy | [17][18] |
| Rituximab | Chronic Lymphocytic Leukemia | Progression-Free Survival | Significant improvement over monotherapy | [17] |
Experimental Protocols for Assessing Synergy
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the interaction between two drugs.
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug. Create serial dilutions of each drug.
-
Plate Setup: In a 96-well plate, dispense the dilutions of this compound along the x-axis and the dilutions of the combination drug along the y-axis. This creates a matrix of varying concentrations of both drugs.
-
Cell Seeding: Add a suspension of the target cancer cells to each well.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FIC Index is the sum of the FICs of both drugs.
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Isobologram Analysis
Isobologram analysis is a graphical representation of drug interactions.
-
Dose-Response Curves: Determine the dose-response curves for each drug individually to establish the concentrations that produce a specific level of effect (e.g., IC50).
-
Isobologram Construction: Plot the concentrations of the two drugs on the x and y axes. The line connecting the IC50 values of the two drugs is the line of additivity.
-
Combination Data Plotting: Determine the concentrations of the two drugs in combination that produce the same effect (e.g., IC50). Plot these data points on the isobologram.
-
Interpretation:
-
Synergy: Data points fall below the line of additivity.
-
Additivity: Data points fall on the line of additivity.
-
Antagonism: Data points fall above the line of additivity.
-
Combination Index (CI) Method
The Chou-Talalay method provides a quantitative measure of synergy.
-
Data Generation: Generate dose-effect data for each drug alone and for their combination at constant ratios.
-
Median-Effect Analysis: Use the median-effect equation to determine the parameters (m and Dm) for each drug and their combination.
-
CI Calculation: Calculate the Combination Index (CI) using specialized software (e.g., CompuSyn).
-
Synergy: CI < 1
-
Additive Effect: CI = 1
-
Antagonism: CI > 1
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by the components of this compound and potential synergistic partners.
Caption: DNA Damage Response Pathway initiated by this compound.
Caption: Inhibition of the MAPK/ERK pro-survival pathway by the tetracycline component.
Caption: Inhibition of the NF-κB pro-survival pathway by the tetracycline component.
Caption: Apoptosis induction by this compound via multiple mechanisms.
Experimental Workflow
Caption: A typical workflow for assessing the synergy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Combination of high-dose melphalan and bortezomib as conditioning regimen for autologous peripheral blood stem cell transplantation in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Combination of Chlorambucil and Mercaptopurine Show Effective Anti-Cancer Effects in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. research.nu.edu.kz [research.nu.edu.kz]
- 17. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the In Vivo Efficacy of Tetracycline Mustard and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tetracycline Mustard
This compound is a synthetic derivative of the tetracycline class of antibiotics. Its structure is modified to include a mustard group, conferring a dual mechanism of action. This unique characteristic suggests potential advantages, particularly in combating antibiotic resistance.
Mechanism of Action: A Dual Approach
Standard tetracycline antibiotics function by reversibly binding to the 30S ribosomal subunit of bacteria, which prevents the attachment of aminoacyl-tRNA to the ribosomal A-site and thereby inhibits protein synthesis.[1][2][3][4] This bacteriostatic action effectively halts bacterial growth and replication.[2]
This compound, in addition to this established mechanism of protein synthesis inhibition, possesses an alkylating mustard group. This allows the molecule to form covalent bonds with bacterial DNA, leading to DNA damage and potentially cell death. This dual mechanism of combining protein synthesis inhibition and DNA alkylation represents a novel approach to antibacterial therapy.
Signaling Pathway of Tetracycline Action
References
Safety Operating Guide
Essential Safety and Disposal Plan for Tetracycline Mustard
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and a step-by-step guide for the proper disposal of tetracycline mustard. This compound is a synthetic derivative of tetracycline that incorporates a nitrogen mustard functional group, classifying it as a highly toxic and reactive alkylating agent. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Immediate Safety and Handling Precautions
This compound is a hazardous compound requiring stringent safety measures. All handling must occur within a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with nitrile or neoprene gloves is mandatory.
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Lab Coat: A buttoned, knee-length lab coat is necessary.
-
Respiratory Protection: In case of spills or aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.
II. Decontamination and Disposal Procedures
The primary goal of this compound disposal is the chemical degradation of the highly reactive nitrogen mustard group. This renders the molecule significantly less hazardous. The following procedures outline the chemical inactivation followed by final disposal.
Decontamination Solutions:
The following table summarizes solutions effective for the decontamination of nitrogen mustards.
| Decontaminant | Concentration | Application Notes |
| Sodium Hypochlorite (Bleach) | 5% Aqueous | Effective for surface decontamination. Note: May form toxic by-products with some nitrogen mustards. |
| Sodium Hydroxide | 0.01 M | Decomposes certain nitrogen mustards.[1][2] |
| Potassium Ferrate (VI) | Varies | A strong oxidizing agent that achieves complete degradation of nitrogen mustards to environmentally benign products.[3] |
| Titanium Dioxide (TiO₂) Nanoparticles | Varies | Acts as a destructive sorbent for nitrogen mustards.[1][2] |
Experimental Protocol for Disposal of this compound Waste:
This protocol is designed for the chemical inactivation of small quantities of this compound waste (e.g., residual amounts in vials, contaminated labware).
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution, 1 M
-
Sodium hypochlorite (NaOCl) solution, 5% (commercial bleach)
-
Appropriate waste container, clearly labeled "Hazardous Waste: Deactivated this compound"
-
pH paper or meter
Procedure:
-
Preparation:
-
Perform all steps in a certified chemical fume hood.
-
Ensure all necessary PPE is worn correctly.
-
Have spill control materials readily available.
-
-
Initial Hydrolysis (Alkaline Treatment):
-
Carefully add a 1 M sodium hydroxide solution to the this compound waste. A general guideline is to use a 10-fold excess of the decontamination solution by volume.
-
Allow the mixture to react for a minimum of 2 hours with occasional gentle swirling. This step initiates the hydrolysis of the reactive chloroethyl groups of the nitrogen mustard.
-
-
Oxidative Degradation:
-
Slowly add a 5% sodium hypochlorite solution to the mixture from the previous step. The volume of bleach should be approximately equal to the volume of the sodium hydroxide solution used.
-
Caution: This reaction may be exothermic. Add the bleach solution in small portions and monitor the temperature.
-
Allow the reaction to proceed for an additional 2 hours to ensure complete degradation of the nitrogen mustard moiety.
-
-
Neutralization and Final Disposal:
-
Check the pH of the resulting solution. If it is still highly basic, neutralize it to a pH between 6 and 8 by adding an appropriate acid (e.g., hydrochloric acid) dropwise.
-
The deactivated solution should be collected in a designated hazardous waste container.
-
Dispose of the container through your institution's hazardous waste management program. Do not pour down the drain.
-
III. Spill Management
In the event of a spill, immediate action is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Isolate: Secure the area and prevent entry.
-
Decontaminate:
-
For small spills, use an absorbent material to soak up the liquid.
-
Treat the contaminated area and absorbent material with a 5% sodium hypochlorite solution, followed by a 0.01 M sodium hydroxide solution.[1][2]
-
Allow a contact time of at least 30 minutes.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Essential Safety and Operational Guidance for Handling Tetracycline Mustard
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Tetracycline mustard. Given its nature as a synthetic derivative of tetracycline incorporating a mustard gas-like alkylating agent, it must be treated as a highly potent and hazardous compound. Alkylating agents are known to be carcinogenic, mutagenic, and teratogenic.[1] Therefore, stringent safety measures are imperative to minimize exposure and ensure a safe laboratory environment.
Risk Assessment and Hazard Identification
This compound combines the biological activity of tetracycline with the cytotoxic properties of an alkylating agent. The primary hazards are associated with its potential to cause cellular damage through alkylation of DNA, proteins, and other macromolecules. Exposure can occur through inhalation, skin contact, ingestion, and injection. A thorough risk assessment must be conducted before any new procedure involving this compound.[2][3]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to prevent exposure to this compound. The following table summarizes the required PPE for various activities. All PPE should be selected based on a comprehensive risk assessment.[4]
| Activity | Required Personal Protective Equipment |
| Storage and Transport (in sealed containers) | - Single pair of nitrile gloves- Laboratory coat |
| Handling of Solid Compound (e.g., weighing) | - Double pair of chemotherapy-rated nitrile gloves[5]- Disposable, solid-front, long-sleeved gown with knit cuffs[5][6]- Eye protection (chemical splash goggles) and a full-face shield[6][7]- NIOSH-approved respirator (e.g., N95 or higher) for handling powders[5] |
| Handling of Solutions | - Double pair of chemotherapy-rated nitrile gloves[5]- Disposable, solid-front, long-sleeved gown with knit cuffs[5][6]- Eye protection (chemical splash goggles)[6] |
| Administering to Animals | - Double pair of chemotherapy-rated nitrile gloves[5]- Disposable, solid-front, long-sleeved gown with knit cuffs[5][6]- Eye protection (chemical splash goggles) and a full-face shield[6][7]- NIOSH-approved respirator if aerosolization is possible[5] |
| Waste Disposal | - Double pair of chemotherapy-rated nitrile gloves[5]- Disposable, solid-front, long-sleeved gown with knit cuffs[5][6]- Eye protection (chemical splash goggles)[6] |
| Spill Cleanup | - Two pairs of industrial-thickness chemotherapy gloves (e.g., nitrile or neoprene)[1]- Impermeable disposable gown[5]- Chemical splash goggles and a full-face shield[6][7]- NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates[5] |
Experimental Protocols: General Procedures for Handling Potent Compounds
As no specific experimental protocols for this compound were found in the public domain, the following is a general guideline for handling any potent chemical compound in a laboratory setting. Specific experimental procedures should be developed and documented in a formal Standard Operating Procedure (SOP) based on a detailed risk assessment.
3.1. Designated Area
-
All work with this compound must be conducted in a designated area, such as a chemical fume hood, biological safety cabinet, or glove box, to control for potential airborne exposure.[6]
-
The designated area should be clearly marked with warning signs indicating the presence of a highly potent compound.
3.2. Weighing and Reconstitution
-
Solid this compound should be weighed in a ventilated balance enclosure or a glove box to prevent inhalation of airborne particles.
-
When reconstituting the compound, do so in a manner that avoids splashing and aerosol generation. Use a closed system transfer device (CSTD) if available.
3.3. General Handling
-
Always wear the appropriate PPE as outlined in the table above.
-
Use disposable materials (e.g., bench protectors, pipette tips) whenever possible to simplify decontamination and disposal.
-
Avoid eating, drinking, and smoking in areas where this compound is handled.[4]
Decontamination and Spill Management
4.1. Routine Decontamination
-
At the end of each work session, decontaminate all surfaces in the designated area.
-
A recommended procedure is a three-step process: deactivation, decontamination, and cleaning.[8]
-
Deactivation: Use a solution like 5.25% sodium hypochlorite (bleach) or potassium permanganate to chemically inactivate the alkylating agent.[9] Allow for sufficient contact time.
-
Decontamination: Remove the deactivating agent and any residual compound with a suitable solvent (e.g., sterile alcohol, sterile water).[8]
-
Cleaning: Wash the surfaces with a laboratory detergent and rinse with water.
4.2. Spill Management
-
In the event of a spill, evacuate all non-essential personnel from the area.
-
The cleanup should be performed by trained personnel wearing the appropriate PPE for spill cleanup.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For solid spills, gently cover the material with a damp cloth or absorbent paper to avoid raising dust.
-
Treat the spill area with a deactivating agent, followed by decontamination and cleaning.[8]
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
-
Solid Waste: Contaminated PPE, disposable labware, and spill cleanup materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, labeled, and compatible hazardous waste container. Chemical deactivation prior to collection may be required by your institution's safety office.[9]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and regulations.
Visual Workflow for Safe Handling of this compound
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. intersolia.com [intersolia.com]
- 4. hse.gov.uk [hse.gov.uk]
- 5. halyardhealth.com [halyardhealth.com]
- 6. Cytotoxic Drug Safety [tru.ca]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ph.health.mil [ph.health.mil]
- 9. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
